Product packaging for Penconazol Hydroxide(Cat. No.:)

Penconazol Hydroxide

Cat. No.: B15292639
M. Wt: 300.18 g/mol
InChI Key: MJKJNWXUOARBPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Penconazol Hydroxide (CAS 1945983-65-2) is a chemical compound supplied as a high-purity reference standard for professional research applications . This product is intended for research use only (RUO) and is strictly for laboratory and professional use; it is not intended for personal, medicinal, or veterinary use. While specific studies on this compound are limited in the public domain, its parent compound, Penconazole, is a well-characterized triazole fungicide. Penconazole is a systemic sterol demethylation inhibitor (DMI) classified by FRAC as a Group 3 fungicide . It acts by disrupting the biosynthesis of ergosterol, an essential component of fungal cell membranes, leading to the inhibition of fungal growth . It is used in agricultural research for its protective and curative action against a range of fungal pathogens, including powdery mildew and scab, in crops such as vines, pome fruit, and ornamentals . Researchers may utilize this compound in various studies, including environmental fate and behavior analysis, given that triazole fungicides like penconazole are known for their persistence in water and soil . It may also serve as a critical material in the development and validation of analytical methods for residue detection. The product is characterized by its molecular formula, C13H15Cl2N3O, and a molecular weight of 300.18 g/mol .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H15Cl2N3O B15292639 Penconazol Hydroxide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H15Cl2N3O

Molecular Weight

300.18 g/mol

IUPAC Name

4-(2,4-dichlorophenyl)-5-(1,2,4-triazol-1-yl)pentan-1-ol

InChI

InChI=1S/C13H15Cl2N3O/c14-11-3-4-12(13(15)6-11)10(2-1-5-19)7-18-9-16-8-17-18/h3-4,6,8-10,19H,1-2,5,7H2

InChI Key

MJKJNWXUOARBPS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(CCCO)CN2C=NC=N2

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis Pathway of Penconazole Hydroxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis pathway for penconazole hydroxide (PEN-OH), a primary metabolite of the widely used triazole fungicide, penconazole. The synthesis is presented as a multi-step chemical process to first obtain penconazole, followed by the hydroxylation of the alkyl side chain to yield penconazole hydroxide. This document details the experimental protocols for the synthesis of penconazole, summarizes quantitative data, and presents the metabolic pathway leading to penconazole hydroxide, which can inform direct synthetic strategies. The guide includes detailed diagrams of the chemical synthesis and metabolic pathways to facilitate a deeper understanding of the processes involved.

Introduction

Penconazole is a systemic triazole fungicide effective against a broad spectrum of fungal pathogens by inhibiting the biosynthesis of ergosterol, a critical component of fungal cell membranes.[1] Upon administration or environmental deposition, penconazole is metabolized in various organisms, including mammals and plants, to several derivatives. The most prominent of these metabolites is penconazole hydroxide (also known as PEN-OH or CGA132465), which is formed through the hydroxylation of the pentyl side chain.[1][2][3] Understanding the synthesis of penconazole and the subsequent formation of its hydroxylated metabolite is crucial for toxicological studies, reference standard synthesis, and the development of analytical methods for residue detection.

This guide outlines a robust four-step synthesis of penconazole, followed by a description of the hydroxylation to penconazole hydroxide. The synthesis of penconazole commences with a Darzens condensation, followed by reduction, esterification (mesylation), and finally, alkylation of 1,2,4-triazole.

Penconazole Synthesis Pathway

The synthesis of penconazole is a well-established process that can be broken down into four primary stages. The overall pathway is depicted in the diagram below, followed by detailed experimental protocols and quantitative data for each step.

Diagram of Penconazole Synthesis Pathway

Penconazole_Synthesis cluster_0 Step 1: Darzens Condensation cluster_1 Step 2: Reduction cluster_2 Step 3: Mesylation cluster_3 Step 4: Alkylation A 2,4-Dichlorobutyrophenone C 2-(2,4-Dichlorobenzoyl)-2-methyloxirane-2-carboxylate A->C Sodium Methoxide, Toluene B Methyl Chloroacetate B->C D 2-(2,4-Dichlorophenyl)pentan-1-ol C->D Potassium Borohydride, Water F 2-(2,4-Dichlorophenyl)pentyl Methanesulfonate D->F Pyridine E Methanesulfonyl Chloride E->F H Penconazole F->H Sodium Methoxide, Methanol G 1,2,4-Triazole G->H

Caption: Four-step synthesis of Penconazole.

Step 1: Darzens Condensation

The synthesis initiates with a Darzens condensation reaction between 2,4-dichlorobutyrophenone and methyl chloroacetate in the presence of a base, sodium methoxide, to form the intermediate 2-(2,4-dichlorobenzoyl)-2-methyloxirane-2-carboxylate.[4][5][6]

Experimental Protocol:

  • In a reaction vessel, 700 kg of toluene and 250 kg of 2,4-dichlorobutyrophenone are charged and cooled to approximately 15°C.

  • Sodium methoxide is added over a period of 0.5 hours.

  • Methyl chloroacetate is then added dropwise over 2-2.5 hours, maintaining the temperature between 15-25°C.

  • The reaction mixture is held at 15-25°C for 2 hours.

  • An alkali lye is added, and the mixture is heated to 65-75°C for 3 hours to facilitate alkaline hydrolysis.

  • The mixture is neutralized with hydrochloric acid to a pH of 3-4.

  • The aqueous layer is separated, and the organic layer is washed with 400 kg of water.

  • Toluene is removed under reduced pressure to yield the product.[5]

Step 2: Reduction

The epoxide intermediate from the Darzens condensation is then reduced using potassium borohydride to yield 2-(2,4-dichlorophenyl)pentan-1-ol.

Experimental Protocol:

  • To the product from Step 1, 600 kg of water and 25 kg of sodium hydroxide are added.

  • The mixture is stirred and cooled to 20-30°C, ensuring the pH is ≥ 10.

  • Potassium borohydride is added evenly over approximately 3 hours.

  • The reaction is allowed to proceed for an additional 2 hours.

  • 700 kg of toluene is added, and the mixture is stirred and allowed to settle for 1 hour and 5 minutes.

  • The organic layer is separated and washed with 400 kg of water.[4]

Step 3: Esterification (Mesylation)

The hydroxyl group of 2-(2,4-dichlorophenyl)pentan-1-ol is converted to a good leaving group, a mesylate, by reacting with methanesulfonyl chloride.

Experimental Protocol:

  • The alcohol product from the previous step is dissolved in an appropriate solvent such as dichloromethane.

  • The solution is cooled to 0°C.

  • Triethylamine (1.5 equivalents) is added, followed by the dropwise addition of methanesulfonyl chloride (1.2 equivalents).

  • The reaction is stirred at 0°C for 4 hours or until completion as monitored by TLC. If the reaction is slow, it can be warmed to room temperature.[7]

Step 4: Alkylation of 1,2,4-Triazole

The final step in the synthesis of penconazole is the alkylation of 1,2,4-triazole with the mesylated intermediate.[8][9]

Experimental Protocol:

  • In a reaction kettle, 1,2,4-triazole and 28% sodium methoxide in methanol are added and heated to 40-50°C with stirring for 1.5 hours.

  • The 2-(2,4-dichlorophenyl)pentyl methanesulfonate is then added, and the mixture is heated to reflux for 6 hours.

  • After completion, methanol is recovered.

  • 875 kg of toluene is added, and the solution is washed twice.

  • The crude product is purified by recrystallization from normal hexane.[4][5]

Quantitative Data Summary
StepReactionReactantsReagentsProductAverage Yield (%)Average Purity (%)
1Darzens Condensation2,4-Dichlorobutyrophenone, Methyl ChloroacetateSodium Methoxide, Toluene2-(2,4-Dichlorobenzoyl)-2-methyloxirane-2-carboxylate85.390.2
2Reduction2-(2,4-Dichlorobenzoyl)-2-methyloxirane-2-carboxylatePotassium Borohydride, Water2-(2,4-Dichlorophenyl)pentan-1-ol97.197.1
3Mesylation2-(2,4-Dichlorophenyl)pentan-1-olMethanesulfonyl Chloride, Pyridine2-(2,4-Dichlorophenyl)pentyl Methanesulfonate96.197.1
4Alkylation2-(2,4-Dichlorophenyl)pentyl Methanesulfonate, 1,2,4-TriazoleSodium Methoxide, MethanolPenconazole91.695.7

Data sourced from patent CN102584726B[4]

Penconazole Hydroxide: Formation Pathway

Penconazole hydroxide is the major metabolite of penconazole, formed via the oxidation of the alkyl side chain.[1][2] This biotransformation is typically carried out by cytochrome P450 monooxygenases in living organisms.

Diagram of Penconazole Hydroxylation

Penconazole_Hydroxylation cluster_0 Metabolic Hydroxylation Penconazole Penconazole Penconazole_OH Penconazole Hydroxide (PEN-OH) Penconazole->Penconazole_OH Cytochrome P450 Enzymes (Hydroxylation at alkyl chain)

Caption: Metabolic conversion of Penconazole to Penconazole Hydroxide.

Metabolic Pathway

In goats, the metabolic pathway of penconazole involves the hydroxylation to form the secondary alcohol CGA132465 (penconazole hydroxide).[1] Similarly, in humans, the monohydroxyl-derivative (PEN-OH) is the major metabolite.[3] This hydroxylation can occur at different positions on the alkyl chain, leading to various isomers.

Synthetic Approach: Biocatalytic Hydroxylation

While a direct, high-yield chemical synthesis for penconazole hydroxide is not widely published, biocatalysis presents a promising approach to mimic the metabolic pathway. The use of oxygenating biocatalysts, such as cytochrome P450s, can achieve selective C-H hydroxylation under mild conditions.[10]

Conceptual Experimental Workflow for Biocatalytic Hydroxylation:

Biocatalytic_Hydroxylation_Workflow cluster_0 Biocatalytic Process Start Penconazole Substrate Bioreactor Bioreactor with Oxygenating Biocatalyst (e.g., P450 enzyme) Start->Bioreactor Extraction Product Extraction Bioreactor->Extraction Reaction Mixture Cofactor Cofactor Regeneration System (e.g., NADPH) Cofactor->Bioreactor Provides reducing equivalents Purification Chromatographic Purification Extraction->Purification Product Penconazole Hydroxide Purification->Product

Caption: Conceptual workflow for biocatalytic synthesis.

Experimental Protocol Outline:

  • Enzyme Selection and Preparation: A suitable oxygenating biocatalyst, such as a specific cytochrome P450 enzyme known for alkyl chain hydroxylation, is selected and prepared, often through recombinant expression in a host organism like E. coli.

  • Bioreaction Setup: The reaction is carried out in a bioreactor containing a buffered aqueous solution, the penconazole substrate, and the biocatalyst. A cofactor regeneration system is typically required to provide the necessary reducing equivalents (e.g., NADPH).

  • Reaction Conditions: The reaction is maintained at an optimal temperature and pH for the enzyme's activity, with adequate aeration to supply oxygen.

  • Product Extraction: After the reaction, the product is extracted from the aqueous medium using an organic solvent.

  • Purification: The extracted product is then purified using chromatographic techniques, such as column chromatography or HPLC, to isolate the desired penconazole hydroxide.

Conclusion

This technical guide has detailed a comprehensive pathway for the synthesis of penconazole hydroxide. The process involves a well-defined four-step chemical synthesis to produce the precursor, penconazole, with high yields and purity. The subsequent conversion to penconazole hydroxide is primarily understood through its metabolic pathway. For preparative purposes, a biocatalytic approach employing oxygenating enzymes is suggested as a viable and selective method for the hydroxylation of the penconazole alkyl side chain. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals in the fields of drug development, toxicology, and analytical chemistry.

References

Penconazole: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penconazole is a systemic triazole fungicide widely utilized in agriculture to control a broad spectrum of fungal diseases, particularly powdery mildew, on various crops such as fruits and vegetables.[1][2][3] Its efficacy stems from its ability to disrupt the fungal cell membrane by inhibiting ergosterol biosynthesis.[1][2][4] This document provides an in-depth technical overview of penconazole, encompassing its mechanism of action, metabolic pathways, toxicological profile, analytical methodologies, and synthesis. The information presented is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.

Mechanism of Action

The primary mode of action of penconazole is the inhibition of sterol biosynthesis in fungi.[1][5][6] Specifically, it acts as a sterol demethylation inhibitor (DMI), targeting the C14-demethylase enzyme, which is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[4][7] The disruption of ergosterol production leads to the accumulation of toxic sterol precursors and ultimately compromises the integrity and function of the fungal cell membrane, thereby inhibiting fungal growth.[1]

Beyond its antifungal activity, studies have indicated that penconazole may exert neurotoxic effects in non-target organisms. In rats, exposure to penconazole has been shown to decrease acetylcholinesterase (AChE) activity in the cerebrum and cerebellum and induce oxidative stress.[3][5][8]

cluster_mammalian Mammalian Metabolism cluster_plant Plant Metabolism Penconazole_mammal Penconazole CGA132465 CGA132465 (Hydroxylation) Penconazole_mammal->CGA132465 CGA177279 CGA177279 (Oxidation to Carboxylic Acid) Penconazole_mammal->CGA177279 Conjugates_mammal Glucuronide/Sulfate Conjugates CGA132465->Conjugates_mammal Penconazole_plant Penconazole Monohydroxy_metabolites α, β, γ-Monohydroxy Metabolites Penconazole_plant->Monohydroxy_metabolites Sugar_conjugates Sugar Conjugates Monohydroxy_metabolites->Sugar_conjugates cluster_gc GC-FID Workflow cluster_lcms LC-MS/MS Workflow Sample_GC Sample (EC Formulation) Dissolution Dissolution in Methanol Sample_GC->Dissolution Injection_GC GC Injection Dissolution->Injection_GC Separation_GC Chromatographic Separation Injection_GC->Separation_GC Detection_FID FID Detection Separation_GC->Detection_FID Quantification_GC Quantification Detection_FID->Quantification_GC Sample_LCMS Sample (e.g., Plasma) Extraction Extraction Sample_LCMS->Extraction Injection_LCMS LC Injection Extraction->Injection_LCMS Separation_LCMS Chiral Separation Injection_LCMS->Separation_LCMS Ionization ESI+ Separation_LCMS->Ionization Detection_MSMS MRM Detection Ionization->Detection_MSMS Quantification_LCMS Quantification Detection_MSMS->Quantification_LCMS

References

An In-depth Technical Guide to the Discovery and Isolation of Penconazole Hydroxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of penconazole hydroxide, a key metabolite of the triazole fungicide penconazole. The information presented is intended for researchers, scientists, and professionals involved in drug development, pesticide metabolism, and environmental science.

Introduction: Penconazole and its Hydroxylated Metabolites

Penconazole is a systemic triazole fungicide widely used to control fungal pathogens in agriculture, particularly powdery mildew and pome fruit scab.[1][2][3] Its mode of action involves the inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes.[2][3] The biotransformation of penconazole in plants, animals, and the environment leads to the formation of various metabolites, with hydroxylated derivatives being of significant interest.

"Penconazole hydroxide" primarily refers to the monohydroxylated metabolites of penconazole, which are formed through the oxidation of the alkyl side chain.[2] These metabolites are often found in both free and conjugated forms, for instance, with sugars in plants or glucuronic and sulfuric acids in animals.[2] The most predominantly reported monohydroxylated metabolite is the β-monohydroxy derivative, also known by its code CGA132465.[2]

Discovery of Penconazole Hydroxide

The discovery of penconazole hydroxide was not a singular event but rather an outcome of extensive metabolic studies on the parent compound, penconazole. The identification of these hydroxylated metabolites has been crucial for understanding the fungicide's mode of action, persistence, and potential toxicity.

Metabolic studies in various organisms have consistently identified hydroxylated derivatives as major biotransformation products. In plants such as grapes, tomatoes, and apples, the biotransformation of penconazole involves the oxidation of the alkyl chain at the α, β, and γ positions, leading to the formation of monohydroxy metabolites.[2] These are often subsequently conjugated with sugars.[2] Animal metabolism studies in rats and goats have also shown that hydroxylation is a key metabolic pathway, with the formation of CGA132465 and its conjugates being a principal route.[2]

Metabolic Pathway of Penconazole Hydroxylation

The metabolic conversion of penconazole to its hydroxylated derivatives is a critical detoxification pathway in many organisms. The following diagram illustrates the primary hydroxylation of penconazole.

Penconazole_Metabolism penconazole Penconazole hydroxylation Hydroxylation (Oxidation of alkyl chain) penconazole->hydroxylation Biotransformation penconazole_hydroxide Penconazole Hydroxide (e.g., CGA132465) hydroxylation->penconazole_hydroxide conjugation Conjugation penconazole_hydroxide->conjugation conjugated_metabolites Conjugated Metabolites (e.g., with sugars, glucuronic acid) conjugation->conjugated_metabolites

Caption: Metabolic pathway of penconazole to penconazole hydroxide and its conjugates.

Experimental Protocols for Isolation and Analysis

The isolation and analysis of penconazole hydroxide from various matrices require a multi-step process involving extraction, cleanup, and instrumental analysis.

4.1. Extraction

The initial step involves extracting penconazole and its metabolites from the sample matrix. The choice of solvent depends on the matrix:

  • Plant Matrices (e.g., fruits, vegetables): Extraction is typically performed with methanol.[2][4]

  • Animal Matrices (e.g., tissues, milk): Acetonitrile is the preferred extraction solvent.[2][4]

A common procedure is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which involves extraction with a buffered solvent followed by a salting-out step.

4.2. Cleanup

Following extraction, a cleanup step is essential to remove interfering co-extractives. This is often achieved through:

  • Liquid-Liquid Partitioning: The extract is partitioned with a nonpolar solvent like hexane or dichloromethane to separate the analytes from polar interferences.[2][4]

  • Solid-Phase Extraction (SPE): The extract is passed through a solid-phase extraction column, such as Florisil, to retain the analytes while allowing interfering compounds to pass through. The analytes are then eluted with a suitable solvent.

4.3. Analysis

The final determination of penconazole and its hydroxylated metabolites is carried out using chromatographic techniques:

  • Gas Chromatography (GC): GC coupled with an Electron Capture Detector (ECD) or a Nitrogen-Phosphorus Detector (NPD) is a common method for the analysis of penconazole.[2][4]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers high sensitivity and selectivity, often allowing for the direct analysis of extracts with minimal cleanup.[2][4]

The following diagram outlines a typical experimental workflow for the isolation and analysis of penconazole hydroxide.

Experimental_Workflow sample Sample (Plant or Animal Matrix) extraction Extraction (Methanol or Acetonitrile) sample->extraction partitioning Liquid-Liquid Partitioning (Hexane or Dichloromethane) extraction->partitioning spe Solid-Phase Extraction (SPE) (e.g., Florisil column) partitioning->spe analysis Instrumental Analysis (GC-ECD/NPD or LC-MS/MS) spe->analysis

Caption: General experimental workflow for the isolation and analysis of penconazole hydroxide.

Quantitative Data

The following tables summarize quantitative data related to the occurrence and analysis of penconazole and its hydroxylated metabolites.

Table 1: Residue Levels of Penconazole and Metabolites in Grape Metabolism Study

CompoundPercentage of Total Radioactive Residue (TRR)
Parent Penconazole7–16%
Free and Conjugated CGA13246514–62%
Triazole-specific metabolites20–25%
Source: JMPR 2005[2]

Table 2: Limits of Quantification (LOQ) for Penconazole in Various Matrices

MatrixAnalytical MethodLOQ (mg/kg)
Fruit Plant MatricesGC-ECD/NPD0.01–0.02
MilkGC-ECD/NPD0.01
Animal TissuesGC-ECD/NPD0.05
Various Plant MatricesLC-MS/MS0.01
Source: JMPR 2005, vertexaisearch.cloud.google.com[2][4]

Table 3: Half-life of Penconazole in Different Systems

SystemHalf-life
Aerobic Unsterile Soil178 days (range 61–238 days)
Tilled Vineyard Soil62.4 days
Grassed Vineyard Soil33.0 days
Grape Fruits1.56 days
Source: JMPR 2005, ResearchGate[2][5][6]

References

Spectroscopic Analysis of Penconazole Hydroxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Penconazole, a triazole fungicide, is widely utilized in agriculture to combat fungal pathogens. Its efficacy stems from the inhibition of sterol biosynthesis in fungi, a critical pathway for maintaining cell membrane integrity. The metabolism of penconazole in various biological systems leads to the formation of hydroxylated derivatives, collectively referred to herein as "Penconazole Hydroxide." Understanding the spectroscopic characteristics of these metabolites is paramount for residue analysis, toxicological assessment, and environmental monitoring. This technical guide provides a comprehensive overview of the spectroscopic analysis of Penconazole Hydroxide, detailing experimental protocols, summarizing quantitative data, and illustrating the biochemical pathway of its parent compound.

Introduction

Penconazole is a systemic fungicide that effectively controls a broad spectrum of fungal diseases, including powdery mildew and scab, on fruits and vegetables.[1] Its mode of action is the inhibition of the C14-demethylation step in the ergosterol biosynthesis pathway, a vital process for fungal cell membrane formation.[1] As penconazole is metabolized, it undergoes oxidation to form various hydroxylated metabolites. The primary monohydroxylated metabolite is often abbreviated as PEN-OH.[2][3] The accurate identification and quantification of these hydroxylated metabolites are crucial for assessing exposure and ensuring food safety.

This guide focuses on the spectroscopic techniques employed in the analysis of these hydroxylated forms of penconazole. While mass spectrometry is the most prominently documented method for the identification and quantification of these metabolites, this document also addresses other spectroscopic techniques where information is available.

Spectroscopic Data

Mass Spectrometry (MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and selective determination of penconazole and its hydroxylated metabolites.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Ionization ModeReference
Penconazole284.269.9ESI+[4]
Penconazole-OH300.170ESI+[4]
Penconazole-hydroxy (isomer 1)300.0665--[5]
Penconazole-hydroxy (isomer 2)300.0665--[5]

Note: The m/z values may vary slightly depending on the instrument and experimental conditions.

Ultraviolet-Visible (UV-Vis) Spectroscopy

While UV-Vis spectroscopy is less specific than mass spectrometry, it can be used for the preliminary analysis of penconazole. The UV absorption spectrum of penconazole in solution exhibits local maxima at 203 nm and 220 nm, with a band structure characteristic of an aromatic ring between 260-285 nm.[6] The spectra of the hydroxy derivatives are reported to be very similar to that of the parent penconazole.[6]

CompoundWavelength (λmax)Molar Absorption Coefficient (ε)Reference
Penconazole203 nm45318 M⁻¹cm⁻¹[6]
220 nm10279 M⁻¹cm⁻¹[6]
272 nm476 M⁻¹cm⁻¹[6]
281 nm460 M⁻¹cm⁻¹[6]
Infrared (IR) Spectroscopy

Experimental IR spectra for hydroxylated metabolites of penconazole are not widely published. However, IR spectroscopy is used as a quality control technique to ascertain the presence of penconazole in formulations. The interpretation of IR spectra for hydroxylated agrochemicals can be complex, with characteristic bands for O-H stretching typically appearing in the region of 3200-3600 cm⁻¹.[7][8] The presence of a hydroxyl group would also influence the fingerprint region of the spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Similar to IR spectroscopy, detailed experimental NMR data for hydroxylated penconazole metabolites are scarce in the literature. Predicted ¹H NMR and ¹³C NMR spectra for the parent penconazole compound are available in chemical databases.[9][10] NMR analysis of the hydroxylated metabolites would be instrumental in confirming the position of the hydroxyl group on the parent molecule.

Experimental Protocols

The following protocols are compiled from various studies and represent common methodologies for the analysis of penconazole and its hydroxylated metabolites.

Sample Preparation (QuEChERS Method)

The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is a widely adopted sample preparation technique for the analysis of pesticide residues in food matrices.

G sample Sample Homogenization (e.g., 10g of fruit or vegetable) extraction Extraction Add 10 mL acetonitrile. Shake vigorously for 1 min. sample->extraction salting_out Salting-Out Partitioning Add MgSO4 and NaCl. Shake and centrifuge. extraction->salting_out cleanup Dispersive Solid-Phase Extraction (d-SPE) Take an aliquot of the acetonitrile layer. Add PSA and MgSO4. Vortex and centrifuge. salting_out->cleanup final_extract Final Extract Collect the supernatant for LC-MS/MS analysis. cleanup->final_extract

Caption: QuEChERS sample preparation workflow.

LC-MS/MS Analysis

This protocol provides a general framework for the analysis of penconazole and its hydroxylated metabolites by LC-MS/MS.

G cluster_lc Liquid Chromatography cluster_ms Tandem Mass Spectrometry lc_column Analytical Column (e.g., C18) ionization Ionization Source (e.g., ESI+) lc_column->ionization mobile_phase Mobile Phase (e.g., Methanol/Water with formic acid) mobile_phase->lc_column gradient Gradient Elution gradient->mobile_phase injection Sample Injection injection->lc_column mrm Multiple Reaction Monitoring (MRM) ionization->mrm detection Detector mrm->detection

Caption: LC-MS/MS analytical workflow.

Typical LC-MS/MS Parameters:

  • LC Column: A reverse-phase C18 column is commonly used.[4]

  • Mobile Phase: A gradient of methanol and water, both containing a small percentage of formic acid or ammonium formate, is typical.[4]

  • Ionization: Electrospray ionization in positive mode (ESI+) is generally employed.[4]

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring the transition from a specific precursor ion to a product ion.[4]

Signaling Pathway

Penconazole is a sterol biosynthesis inhibitor (SBI), specifically targeting the enzyme C14-demethylase (also known as CYP51).[1] This enzyme is a critical component of the ergosterol biosynthesis pathway in fungi.

Ergosterol Biosynthesis Pathway and Inhibition by Penconazole

Ergosterol is an essential component of fungal cell membranes, analogous to cholesterol in mammalian cells. Its biosynthesis is a multi-step process. Penconazole inhibits the C14-demethylation of lanosterol, a key intermediate. This disruption leads to the accumulation of toxic sterol precursors and a deficiency of ergosterol, ultimately compromising the structural integrity and function of the fungal cell membrane.

G cluster_pathway Ergosterol Biosynthesis Pathway cluster_effect Effect of Inhibition AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Cyclization Demethylated_Lanosterol 14-demethyl Lanosterol Lanosterol->Demethylated_Lanosterol C14-demethylase (CYP51) C14_demethylase_node C14-demethylase (CYP51) Lanosterol->C14_demethylase_node Ergosterol Ergosterol Demethylated_Lanosterol->Ergosterol Multiple Steps Penconazole Penconazole Penconazole->Inhibition Inhibition->C14_demethylase_node Inhibition Toxic_Sterols Accumulation of Toxic Sterols Ergosterol_Depletion Ergosterol Depletion C14_demethylase_node->Demethylated_Lanosterol Membrane_Disruption Cell Membrane Disruption Toxic_Sterols->Membrane_Disruption Ergosterol_Depletion->Membrane_Disruption Fungal_Growth_Inhibition Fungal Growth Inhibition Membrane_Disruption->Fungal_Growth_Inhibition

References

Penconazol Hydroxide CAS number and IUPAC name

Author: BenchChem Technical Support Team. Date: November 2025

Penconazole, a systemic triazole fungicide, is a cornerstone in the management of fungal diseases in various agricultural settings. This guide provides an in-depth technical overview of penconazole, including its chemical identity, physicochemical properties, and mechanism of action, tailored for researchers, scientists, and professionals in drug development.

Chemical Identification

While the term "penconazole hydroxide" is sometimes used, it is not the recognized chemical name for this compound. The synthesis of penconazole involves the use of sodium hydroxide in a condensation reaction, which may be the origin of this nomenclature.[1] The scientifically accepted identifiers for penconazole are as follows:

IdentifierValue
CAS Number 66246-88-6[2][3][4][5][6]
IUPAC Name (RS)-1-[2-(2,4-dichlorophenyl)pentyl]-1H-1,2,4-triazole[1][7]
CAS Name 1-[2-(2,4-dichlorophenyl)pentyl]-1H-1,2,4-triazole[1][3][8]
Molecular Formula C13H15Cl2N3[2][3][5][8]
Molecular Weight 284.18 g/mol [5][8]

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of penconazole is crucial for its formulation and application.

PropertyValue
Melting Point 57.6-60.3°C[4][9]
Boiling Point 415.3 ± 55.0 °C at 760 mmHg[4]
Density 1.3 ± 0.1 g/cm³[4]
Vapor Pressure 3.7 x 10⁻⁴ Pa (25 °C)[5]
Water Solubility 73 mg/L (25 °C)[5][9]
Solubility in other solvents (g/L at 25°C) Ethanol: 730, Acetone: 770, Toluene: 610, n-hexane: 22, n-octanol: 400[9]
LogP (Kow) 3.72 (pH 5.7, 25°C)[9]
pKa 2.80 ± 0.10[5]

Toxicological Data

The toxicological profile of penconazole has been evaluated by regulatory bodies.

ParameterValue
Acceptable Daily Intake (ADI) 0–0.03 mg/kg bw[7]
Acute Reference Dose (ARfD) 0.8 mg/kg bw[7]
Acute Oral LD50 (Rat) >3000 mg/kg[5]

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Penconazole functions as a sterol demethylation inhibitor (DMI).[7][9] It specifically targets and inhibits the C14-demethylase enzyme, which is essential for the biosynthesis of ergosterol. Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to the cessation of fungal growth and eventual cell death.[9]

Ergosterol_Biosynthesis_Inhibition cluster_inhibition Acetyl-CoA Acetyl-CoA Squalene Squalene Acetyl-CoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase 4,4-dimethyl-cholesta-8,14,24-trienol 4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol->4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol 14α-demethylase (CYP51) Ergosterol Ergosterol 4,4-dimethyl-cholesta-8,14,24-trienol->Ergosterol Multiple Steps Penconazole Penconazole Lanosterol 14α-demethylase (CYP51) Lanosterol 14α-demethylase (CYP51) Penconazole->Lanosterol 14α-demethylase (CYP51) Inhibits

References

An In-depth Technical Guide to the Solubility of Penconazole and its Hydroxylated Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of the fungicide penconazole, with a particular focus on its hydroxylated metabolites, which may be referred to as "penconazole hydroxide." Penconazole is a systemic triazole fungicide used to control a variety of fungal pathogens in agriculture.[1][2][3] Its efficacy and environmental fate are significantly influenced by its solubility in different solvent systems. This document details available solubility data, outlines experimental protocols for solubility determination, and illustrates relevant metabolic pathways and analytical workflows.

Understanding "Penconazole Hydroxide"

The term "penconazole hydroxide" is not a standard chemical name found in the scientific literature. However, the metabolism of penconazole in various organisms, including plants, goats, and humans, prominently features hydroxylation.[1][4] The primary hydroxylated metabolite is often a monohydroxy-derivative of the parent penconazole molecule.[1][4] Therefore, for the purposes of this guide, "penconazole hydroxide" will be considered to refer to the hydroxylated metabolites of penconazole. Understanding the solubility of the parent compound, penconazole, provides a critical baseline for inferring the behavior of its more polar, hydroxylated metabolites.

Solubility Data

The solubility of a compound is a fundamental physical property that dictates its behavior in various matrices. The following tables summarize the available quantitative solubility data for penconazole in aqueous and organic solvents. Data for specific hydroxylated metabolites are sparse in publicly available literature; however, the principles of solubility suggest that the introduction of a hydroxyl group will increase polarity and likely enhance solubility in polar solvents like water and alcohols, while potentially decreasing it in non-polar solvents.

Table 1: Solubility of Penconazole in Water

SolventTemperature (°C)Solubility (mg/L)
Water2573[2][5]
Water20 (pH 7)73[6]

Table 2: Solubility of Penconazole in Organic Solvents

SolventTemperature (°C)Solubility (g/L)
Ethanol25730[2]
Acetone25770[2]
Toluene25610[2]
n-Hexane2522[2]
n-Octanol25400[2]
DMSONot Specified100 mg/mL (351.89 mM)[7]

Experimental Protocols for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a compound like penconazole or its metabolites. This protocol is based on the principles of the shake-flask method, followed by quantitative analysis using modern analytical techniques mentioned in the literature for penconazole.[8][9][10][11]

Objective: To determine the equilibrium solubility of the test compound in a specific solvent at a controlled temperature.

Materials:

  • Test compound (e.g., Penconazole analytical standard)

  • Selected solvents (e.g., water, ethanol, hexane)

  • Shaking incubator or water bath with temperature control

  • Centrifuge

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical instrument (e.g., GC-FID, HPLC-UV, or LC-MS/MS)

  • Analytical column suitable for the compound

  • Mobile phase and other necessary reagents for the analytical instrument

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of the test compound to a known volume of the solvent in a sealed container (e.g., a glass vial). The excess solid should be clearly visible.

    • Place the container in a shaking incubator set to a constant temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the undissolved solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a pipette.

    • Filter the aliquot through a syringe filter to remove any undissolved particles. This step is crucial to prevent overestimation of solubility.

    • Accurately dilute the filtered solution with the appropriate solvent to a concentration within the calibration range of the analytical method.

  • Quantitative Analysis:

    • Prepare a series of standard solutions of the test compound of known concentrations.

    • Analyze the standard solutions using a validated analytical method (e.g., GC-FID, HPLC-UV, or LC-MS/MS) to generate a calibration curve.[8][9][10][11]

    • Analyze the diluted sample solution under the same conditions.

    • Determine the concentration of the test compound in the diluted sample by interpolating from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution by taking the dilution factor into account.

    • Express the solubility in appropriate units (e.g., mg/L or g/L).

Visualization of Pathways and Workflows

Metabolic Pathway of Penconazole

The metabolism of penconazole primarily involves oxidation of the alkyl side chain, leading to the formation of hydroxylated metabolites and eventually a carboxylic acid derivative. This is a key pathway for the detoxification and excretion of the compound in various organisms.

Penconazole_Metabolism Penconazole Penconazole Hydroxylated_Metabolite Hydroxylated Metabolite (e.g., CGA132465) Penconazole->Hydroxylated_Metabolite Hydroxylation Carboxylic_Acid_Metabolite Carboxylic Acid Metabolite (e.g., CGA177279) Hydroxylated_Metabolite->Carboxylic_Acid_Metabolite Oxidation Conjugated_Metabolite Conjugated Metabolite (Glucuronide or Sulfate) Hydroxylated_Metabolite->Conjugated_Metabolite Conjugation Triazole 1,2,4-Triazole Carboxylic_Acid_Metabolite->Triazole Bridge Cleavage Solubility_Workflow cluster_prep Sample Preparation cluster_analysis Quantitative Analysis cluster_calc Final Calculation A Add excess solute to solvent B Equilibrate at constant temperature (e.g., 24-48h shaking) A->B C Filter supernatant to remove solids B->C D Dilute sample to known volume C->D F Analyze standards and sample (e.g., GC-FID, LC-MS/MS) D->F E Prepare calibration standards E->F G Generate calibration curve F->G H Determine sample concentration G->H I Calculate solubility from sample concentration and dilution factor H->I

References

In-Depth Technical Guide on the Thermal Stability of Penconazole

Author: BenchChem Technical Support Team. Date: November 2025

An Examination of the Physicochemical Properties and Degradation Pathways of the Triazole Fungicide

Foreword

This technical guide provides a comprehensive overview of the thermal stability of the fungicide Penconazole. It is intended for researchers, scientists, and professionals in drug development and agrochemical industries. This document synthesizes available data on the physical and chemical properties of Penconazole, its behavior under thermal stress, and the methodologies used to assess its stability.

It is critical to clarify that the term "Penconazol Hydroxide" does not correspond to a recognized chemical compound in scientific literature. The synthesis of Penconazole may involve the use of sodium hydroxide as a reagent, but the final active molecule, 1-[2-(2,4-dichlorophenyl)pentyl]-1H-1,2,4-triazole, does not contain a hydroxide moiety. Therefore, this guide will focus exclusively on the thermal stability of Penconazole.

Physicochemical Properties of Penconazole

A solid understanding of the fundamental physicochemical properties of Penconazole is essential for interpreting its thermal stability. These properties are summarized in the table below.

PropertyValueReference
Chemical Formula C₁₃H₁₅Cl₂N₃[1][2]
Molecular Weight 284.18 g/mol [1][2]
Appearance White crystalline powder[3]
Melting Point 60.3 °C[3]
Boiling Point 415.3 °C at 760 mmHg[4][5]
Decomposition Temperature > 360 °C[6]
Vapor Pressure 0.17 mPa at 20 °C[3]
Water Solubility 73 mg/L at 25 °C[2][3]
Octanol-Water Partition Coefficient (log P) 3.72[5]

Thermal Stability and Degradation

Penconazole is a chemically stable compound under normal storage conditions. Studies have shown it to be stable to hydrolysis at a wide range of pH values (pH 4, 5, 7, and 9) for one week at 50°C and for 30 days at 25°C. Furthermore, it is reported to be stable up to 350-360°C[6].

High-temperature hydrolysis studies simulating food processing conditions (pasteurization, baking, brewing, boiling, and sterilization) at temperatures of 90°C, 100°C, and 120°C for various durations have shown Penconazole to be stable.

Thermal Decomposition Analysis

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are standard techniques to evaluate the thermal stability of chemical compounds. A study on the heat capacity and enthalpy of fusion of Penconazole utilized DSC, indicating its applicability for this substance.

Degradation Pathways

The degradation of Penconazole has been primarily studied in biological and environmental systems. The main degradation pathway involves the oxidation of the alkyl chain, leading to the formation of metabolites such as CGA179944. Subsequent cleavage of the bridge in this metabolite can yield 1,2,4-triazole.

While specific studies on the high-temperature thermal decomposition products of pure Penconazole are limited, research on other triazole fungicides like triadimenol and tebuconazole provides insights into potential degradation products. Thermal degradation of these related compounds under oxidative pyrolysis can lead to the formation of chlorinated aromatic compounds such as 4-chlorophenol, 1-chloro-4-ethenylbenzene, and 4-chlorobenzaldehyde. It is plausible that the high-temperature decomposition of Penconazole would yield similar chlorinated aromatic fragments, along with nitrogen-containing compounds derived from the triazole ring.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the thermal stability of Penconazole, based on established guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and enthalpy of fusion, and to observe any exothermic or endothermic events indicative of decomposition.

Apparatus: A calibrated Differential Scanning Calorimeter.

Procedure:

  • Accurately weigh 5-10 mg of Penconazole into an aluminum DSC pan.

  • Seal the pan hermetically. An empty, hermetically sealed pan is used as a reference.

  • Place the sample and reference pans into the DSC cell.

  • Heat the sample from ambient temperature to a temperature above its expected decomposition point (e.g., 400°C) at a constant heating rate (e.g., 10°C/min) under a continuous nitrogen purge (50 mL/min).

  • Record the heat flow as a function of temperature.

  • The melting point is determined as the onset temperature of the melting endotherm. The enthalpy of fusion is calculated from the area of the melting peak.

  • Any significant exothermic peaks at higher temperatures would indicate thermal decomposition.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which Penconazole begins to decompose and to quantify the mass loss as a function of temperature.

Apparatus: A calibrated Thermogravimetric Analyzer.

Procedure:

  • Accurately weigh 5-10 mg of Penconazole into a ceramic or platinum TGA pan.

  • Place the pan in the TGA furnace.

  • Heat the sample from ambient temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

  • The analysis can be performed under an inert atmosphere (e.g., nitrogen at 50 mL/min) to study thermal decomposition or under an oxidative atmosphere (e.g., air at 50 mL/min) to study thermo-oxidative decomposition.

  • Record the sample mass as a function of temperature.

  • The onset temperature of decomposition is determined from the temperature at which a significant mass loss begins.

Accelerated Storage Stability Test (Based on OECD Guideline 113)

Objective: To simulate long-term storage stability under elevated temperature conditions.

Apparatus: A temperature-controlled oven.

Procedure:

  • Place a known quantity of Penconazole in a suitable, sealed container.

  • Store the container in an oven at a constant temperature of 54 ± 2°C for 14 days.

  • After the storage period, allow the sample to cool to room temperature.

  • Analyze the sample for purity and the presence of any degradation products using a validated analytical method (e.g., High-Performance Liquid Chromatography - HPLC).

  • Compare the results with a control sample stored at ambient temperature. A decrease in the concentration of the active ingredient by more than 5% indicates potential instability.

Visualizations

Logical Workflow for Thermal Stability Assessment

G Workflow for Thermal Stability Assessment of Penconazole cluster_0 Initial Characterization cluster_1 Thermal Analysis cluster_2 Degradation Product Identification cluster_3 Long-Term Stability Assessment A Sample Preparation (Pure Penconazole) B Physicochemical Properties (Melting Point, Appearance) A->B C Differential Scanning Calorimetry (DSC) B->C D Thermogravimetric Analysis (TGA) B->D E Data Analysis (Decomposition Temperature, Mass Loss) C->E D->E F Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) E->F G Identification of Degradation Products F->G H Accelerated Storage Stability Test I Chemical Analysis (e.g., HPLC) H->I I->G

Caption: Workflow for Thermal Stability Assessment.

Conceptual Degradation Pathway of Penconazole

G Conceptual Degradation Pathway of Penconazole Penconazole Penconazole Oxidation Oxidation of Alkyl Chain Penconazole->Oxidation CGA179944 CGA179944 Oxidation->CGA179944 Bridge_Cleavage Bridge Cleavage CGA179944->Bridge_Cleavage Triazole 1,2,4-Triazole Bridge_Cleavage->Triazole

Caption: Conceptual Degradation Pathway of Penconazole.

Conclusion

Penconazole is a thermally stable triazole fungicide, with a high decomposition temperature and stability under various processing conditions. Its degradation in environmental and biological systems is primarily initiated by the oxidation of its alkyl side chain. While specific high-temperature pyrolysis products have not been extensively documented, it is anticipated that they would consist of chlorinated aromatic compounds and triazole-derived fragments. The experimental protocols outlined in this guide provide a robust framework for the comprehensive assessment of the thermal stability of Penconazole and related compounds, which is crucial for ensuring its safe and effective application in agriculture and for predicting its environmental fate.

References

Penconazole Hydroxide: An In-depth Technical Guide to its Environmental Fate and Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penconazole is a systemic triazole fungicide widely used in agriculture to control a variety of fungal pathogens on fruits and vegetables. Its efficacy lies in the inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes. Understanding the environmental fate and degradation of penconazole and its metabolites is crucial for assessing its ecological impact and ensuring food safety. This technical guide provides a comprehensive overview of the environmental degradation pathways of penconazole, with a specific focus on its hydroxylated metabolite, penconazole hydroxide. The information presented herein is intended to support researchers, scientists, and professionals in the fields of environmental science and drug development.

Data Presentation

The environmental persistence and degradation of penconazole are influenced by various abiotic and biotic factors. The following tables summarize key quantitative data on the dissipation of penconazole under different environmental conditions.

Table 1: Summary of Penconazole Degradation Half-Lives (DT50)

Environmental CompartmentConditionHalf-Life (DT50)Reference
SoilAerobic, unsterile178 days (range: 61-238 days)[1][2]
SoilAerobic, sterileStable (86% remaining after 84 days)[1][2]
SoilPhotolysis148 days[1]
Aqueous SolutionHydrolysis (pH 4, 5, 7, 9)Stable[1][2]

Table 2: Degradation Half-Lives of Key Penconazole Metabolites in Soil

MetaboliteChemical NameHalf-Life (DT50) in SoilReference
CGA1799442-(2,4-dichlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propionic acid17 days (range: 7.3-25 days)[1]
1,2,4-Triazole1H-1,2,4-triazole9.2 days (range: 6.3-12 days)[1]

Environmental Degradation Pathways

The degradation of penconazole in the environment proceeds through a series of metabolic transformations, primarily initiated by oxidation of the alkyl side chain. The principal degradation pathway involves the formation of hydroxylated intermediates, subsequent oxidation, and eventual cleavage of the molecule to form 1,2,4-triazole.

Penconazole Degradation Pathway

Penconazole_Degradation Penconazole Penconazole Penconazole_OH Penconazole Hydroxide (CGA132465) Penconazole->Penconazole_OH Hydroxylation CGA179944 CGA179944 Penconazole->CGA179944 Oxidation Penconazole_OH->CGA179944 Further Oxidation TAA Triazole Acetic Acid (TAA) CGA179944->TAA Intermediate Metabolism Triazole 1,2,4-Triazole CGA179944->Triazole Bridge Cleavage TAA->Triazole CO2 CO2 + Bound Residues Triazole->CO2 Mineralization

Caption: Proposed metabolic pathway of penconazole in the environment.

Experimental Protocols

The following sections outline the general methodologies for key environmental fate studies on penconazole, based on internationally recognized guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).

Aerobic Soil Metabolism (based on OECD Guideline 307)

Objective: To determine the rate and route of penconazole degradation in soil under aerobic conditions.

Methodology:

  • Test System: Fresh, sieved soil with known characteristics (pH, organic carbon content, texture) is used. Both sterile (autoclaved) and non-sterile soil samples are prepared to differentiate between chemical and microbial degradation.

  • Application: 14C-labeled penconazole, typically labeled in the triazole or phenyl ring, is applied to the soil samples at a concentration relevant to agricultural use.

  • Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20°C) and moisture content (e.g., 40-60% of maximum water holding capacity). A continuous flow of carbon dioxide-free, humidified air is passed through the incubation vessels.

  • Sampling and Analysis: At periodic intervals, replicate soil samples are extracted with appropriate solvents (e.g., methanol, acetonitrile). The extracts are analyzed by techniques such as High-Performance Liquid Chromatography (HPLC) with radiometric detection and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to identify and quantify the parent compound and its degradation products.[1] Volatile organic compounds and 14CO2 in the effluent air are trapped and quantified.

  • Data Analysis: The disappearance time of penconazole and the formation and decline of metabolites are used to calculate degradation rates and half-lives (DT50).

Soil Photolysis (based on OECD Guideline 316)

Objective: To assess the degradation of penconazole on the soil surface when exposed to light.

Methodology:

  • Sample Preparation: A thin layer of soil is treated with 14C-labeled penconazole. The treated soil is then exposed to a light source that simulates natural sunlight.

  • Irradiation: The samples are irradiated for a defined period, with control samples incubated in the dark to account for non-photolytic degradation.

  • Sampling and Analysis: At various time points, soil samples are collected and extracted. The extracts are analyzed using chromatographic techniques to determine the concentration of penconazole and its photoproducts.

  • Data Analysis: The rate of photolytic degradation and the corresponding half-life are calculated. In the case of penconazole, it was found to be relatively stable with a half-life of 148 days.[1]

Hydrolysis (based on OECD Guideline 111)

Objective: To determine the rate of abiotic degradation of penconazole in aqueous solutions at different pH levels.

Methodology:

  • Test Solutions: Sterile aqueous buffer solutions are prepared at environmentally relevant pH values (e.g., 4, 7, and 9).

  • Incubation: Penconazole is added to the buffer solutions, and the samples are incubated in the dark at a constant temperature.

  • Sampling and Analysis: Aliquots of the solutions are taken at various time intervals and analyzed for the concentration of the parent compound.

  • Results: Penconazole has been shown to be stable to hydrolysis under typical environmental pH conditions.[1][2]

Adsorption/Desorption in Soil (based on OECD Guideline 106)

Objective: To determine the potential for penconazole to bind to soil particles and its mobility in the soil.

Methodology:

  • Adsorption Phase: A batch equilibrium method is used. Soil samples are equilibrated with aqueous solutions of 14C-penconazole of varying concentrations. After equilibration, the soil and aqueous phases are separated by centrifugation, and the concentration of penconazole in the aqueous phase is measured.

  • Desorption Phase: The soil from the adsorption phase is then equilibrated with a pesticide-free solution to determine the extent of desorption.

  • Data Analysis: The results are used to calculate the soil organic carbon-water partitioning coefficient (Koc), which indicates the potential for leaching.

Analytical Methodologies

The accurate quantification of penconazole and its metabolites in environmental matrices is essential for fate and residue studies.

Sample Extraction and Cleanup
  • Soil: Extraction is typically performed with polar organic solvents such as methanol or acetonitrile, followed by partitioning with a non-polar solvent like hexane or dichloromethane.[1]

  • Water: Solid-phase extraction (SPE) is a common technique for concentrating the analytes from water samples.

Instrumental Analysis
  • Gas Chromatography (GC): GC coupled with an Electron Capture Detector (ECD) or a Nitrogen-Phosphorus Detector (NPD) is a widely used method for the analysis of penconazole.[1]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers high sensitivity and selectivity for the analysis of penconazole and its polar metabolites, often requiring minimal sample cleanup.[1]

Experimental Workflow for Penconazole Residue Analysis

Residue_Analysis_Workflow Sample Environmental Sample (Soil, Water) Extraction Extraction (e.g., Methanol, Acetonitrile) Sample->Extraction Cleanup Cleanup / Partitioning (e.g., Hexane, Dichloromethane) Extraction->Cleanup Analysis Instrumental Analysis Cleanup->Analysis GC GC-ECD/NPD Analysis->GC LCMS LC-MS/MS Analysis->LCMS Data Data Quantification and Interpretation GC->Data LCMS->Data

Caption: General workflow for the analysis of penconazole residues.

Conclusion

This technical guide provides a summary of the current understanding of the environmental fate and degradation of penconazole and its hydroxide metabolite. The data indicates that penconazole is moderately persistent in soil, with microbial degradation being the primary dissipation route. It is stable to hydrolysis in aqueous environments. The main degradation pathway involves oxidation of the alkyl chain, leading to the formation of penconazole hydroxide and other intermediates, which are further degraded to 1,2,4-triazole and eventually mineralized. The provided experimental protocols and analytical methods offer a framework for researchers to conduct further studies in this area. A thorough understanding of these processes is vital for the development of sustainable agricultural practices and the protection of environmental and human health.

References

toxicological profile of Penconazol Hydroxide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of penconazole, a systemic triazole fungicide. The information presented is collated from various scientific and regulatory sources to support research and development activities. This document adheres to stringent data presentation and visualization requirements, offering clearly structured tables, detailed experimental protocols, and diagrams of relevant pathways and workflows.

Executive Summary

Penconazole is a fungicide that primarily acts by inhibiting the biosynthesis of ergosterol, a critical component of fungal cell membranes.[1][2] Its toxicological profile has been evaluated by numerous regulatory bodies, including the Joint FAO/WHO Meeting on Pesticide Residues (JMPR).[3][4] Penconazole exhibits low acute oral toxicity.[5] The primary metabolites identified in humans are a monohydroxyl-derivative (PEN-OH) and a carboxyl-derivative (PEN-COOH).[6][7] While generally not considered genotoxic or carcinogenic, penconazole has been linked to potential endocrine-disrupting effects and reproductive toxicity at high doses.[8][9]

Quantitative Toxicological Data

The following tables summarize key quantitative data from various toxicological studies on penconazole.

Table 1: Acute Toxicity of Penconazole

Test TypeSpeciesRoute of ExposureValueReference
LD50RatOral2125 mg/kg[10]
48-h EC50Daphnia magnaAquatic326.8 µg/L[11]

Table 2: No-Observed-Adverse-Effect Levels (NOAELs)

Study DurationSpeciesEffectNOAELReference
2-YearMouse-150 ppm (equal to 17 mg/kg bw/day)[5]
2-YearRat-75 ppm (equal to 3.8 mg/kg bw/day)[5]
1-YearDog-100 ppm (equal to 3 mg/kg bw/day)[5]
Two-generation reproductionRatReproductive toxicity250 ppm (equal to 20 mg/kg bw/day)[9]
TeratologyRatMaternal and embryofetal toxicity30 mg/kg bw/day[5]
TeratologyRatMaternal toxicity100 mg/kg bw/day[9]
TeratologyRatEmbryo and fetal toxicity100 mg/kg bw/day[9]
TeratologyRabbit-75 mg/kg bw/day[5]

Table 3: Acceptable Daily Intake (ADI) and Acute Reference Dose (ARfD)

ValueOrganizationBasisValueReference
ADIJMPR1-year study in dogs0-0.03 mg/kg bw[3]
ARfDJMPR-0.8 mg/kg bw[4]

Experimental Protocols

This section details the methodologies for key toxicological experiments cited in this guide.

Acute Oral Toxicity Study (LD50) in Rats
  • Test Guideline: Based on OECD Test Guideline 401.

  • Animals: Wistar rats.

  • Administration: Penconazole was administered orally by gavage.

  • Dosage: A single dose of 2125 mg/kg body weight was administered.[10]

  • Observation Period: Animals were observed for clinical signs of toxicity and mortality for a period of 14 days.

  • Endpoint: The LD50 value was determined as the dose causing mortality in 50% of the treated animals.[10]

Two-Generation Reproduction Study in Rats
  • Test Guideline: Based on OECD Test Guideline 416.

  • Animals: Sprague-Dawley rats.

  • Administration: Penconazole was administered through the diet at concentrations of 0, 80, 400, and 2000 ppm.[9]

  • Study Design: The F0 generation was exposed for a pre-mating period and throughout mating, gestation, and lactation. The F1 generation was selected from the F0 offspring and was also exposed through the diet for their entire lifecycle.

  • Endpoints: Reproductive performance (mating index, fertility, gestation length), pup viability, growth, and development were assessed. The NOAEL for reproductive toxicity was determined based on a decreased mating index at the highest dose.[9]

Human Metabolism and Excretion Study
  • Study Design: A human oral dosing study was conducted with three volunteers.

  • Dosage: A single oral dose of 0.03 mg/kg body weight of penconazole was administered.[12]

  • Sample Collection: Timed urine samples were collected pre-dose and up to 48 hours post-dose.[12]

  • Analytical Method: An LC-MS/MS method was developed for the analysis of penconazole and its metabolites (penconazole-OH and penconazole-COOH) in urine.[12]

  • Endpoint: The study aimed to identify the primary urinary metabolites and determine the excretion kinetics. The results showed that penconazole-OH is the major metabolite, largely excreted as a conjugate.[12]

Visualizations

Signaling Pathways and Mechanisms

The primary mechanism of action for penconazole is the inhibition of sterol biosynthesis in fungi.[1][13] It also has the potential to interact with other biological pathways.

Penconazole_Mechanism_of_Action Penconazole Penconazole Ergosterol_Biosynthesis Ergosterol Biosynthesis (in Fungi) Penconazole->Ergosterol_Biosynthesis Inhibits AChE Acetylcholinesterase (AChE) Activity Penconazole->AChE Decreases Thyroid_Pathway Thyroid Cancer Pathway Genes Penconazole->Thyroid_Pathway Modulates Fungal_Cell_Membrane Fungal Cell Membrane Disruption Ergosterol_Biosynthesis->Fungal_Cell_Membrane Leads to Fungal_Growth_Inhibition Fungal Growth Inhibition Fungal_Cell_Membrane->Fungal_Growth_Inhibition Results in Cholinergic_System Cholinergic System Perturbation AChE->Cholinergic_System Impacts Endocrine_Disruption Potential Endocrine Disruption Thyroid_Pathway->Endocrine_Disruption Suggests Toxicology_Workflow Dose_Selection Dose Range Finding Exposure Test Substance Administration Dose_Selection->Exposure Animal_Model Animal Model Selection (e.g., Rat, Mouse) Animal_Model->Exposure Observation In-life Observations (Clinical Signs, Body Weight) Exposure->Observation Sample_Collection Terminal Sample Collection (Blood, Tissues) Observation->Sample_Collection Analysis Histopathology & Clinical Chemistry Sample_Collection->Analysis Data_Analysis Statistical Analysis Analysis->Data_Analysis Conclusion NOAEL Determination & Risk Assessment Data_Analysis->Conclusion Penconazole_Metabolism Penconazole Penconazole PEN_OH Penconazole-OH (Monohydroxyl derivative) Penconazole->PEN_OH Oxidation PEN_COOH Penconazole-COOH (Carboxyl derivative) PEN_OH->PEN_COOH Further Oxidation Conjugates Glucuronide Conjugates PEN_OH->Conjugates Conjugation Excretion Urinary Excretion PEN_COOH->Excretion Conjugates->Excretion

References

Penconazole Hydroxide Enantiomers: A Technical Guide to an Unexplored Frontier in Fungicidal Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Penconazole, a potent triazole fungicide, is a chiral molecule widely used in agriculture to control a broad spectrum of fungal pathogens. Its efficacy stems from the inhibition of sterol biosynthesis in fungi, a critical pathway for maintaining cell membrane integrity. Like many chiral pesticides, the enantiomers of penconazole exhibit stereoselective bioactivity, with the S-(-)-enantiomer demonstrating significantly higher fungicidal potency than the R-(+)-enantiomer. Following administration or environmental exposure, penconazole is metabolized in organisms, primarily through oxidation, to form hydroxylated metabolites, principally penconazole-OH. While the metabolism of penconazole is established, a significant knowledge gap exists regarding the specific fungicidal activity of the individual enantiomers of its hydroxide metabolites. This technical guide synthesizes the current understanding of penconazole enantiomers, their metabolism, and the general methodologies employed for assessing the bioactivity of such compounds, while clearly delineating the areas requiring further investigation.

Introduction: The Significance of Chirality in Fungicides

Chirality is a fundamental property of many biologically active molecules, including a significant portion of pesticides. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit profound differences in their biological activities, including toxicity, efficacy, and environmental fate. The differential interaction of enantiomers with chiral biological targets, such as enzymes and receptors, underlies this stereoselectivity. For triazole fungicides like penconazole, understanding the activity of individual enantiomers and their metabolites is crucial for developing more effective and safer agricultural products.

Penconazole possesses a single chiral center, resulting in two enantiomers: R-(+)-penconazole and S-(-)-penconazole. Research has consistently shown that the fungicidal activity of racemic penconazole is primarily attributed to the S-(-)-enantiomer.

Metabolism of Penconazole to Hydroxylated Derivatives

In biological systems, penconazole undergoes phase I metabolism, primarily oxidation, mediated by cytochrome P450 (CYP) enzymes. The major metabolite identified in human urine is a monohydroxylated derivative, commonly referred to as penconazole-OH. Further oxidation can lead to the formation of a carboxylic acid derivative (penconazole-COOH).

The primary enzyme responsible for the metabolism of penconazole enantiomers in human liver microsomes is CYP3A4. Studies on the parent compound have not yet been extended to characterize the specific enzymes involved in the metabolism of the hydroxylated enantiomers.

Metabolic Pathway of Penconazole

Penconazole_Metabolism Penconazole Penconazole Penconazole_OH Penconazole-OH (Monohydroxylated Metabolite) Penconazole->Penconazole_OH Oxidation (CYP450) Penconazole_COOH Penconazole-COOH (Carboxylic Acid Metabolite) Penconazole_OH->Penconazole_COOH Further Oxidation Excretion Excretion Penconazole_COOH->Excretion Experimental_Workflow cluster_synthesis Synthesis & Separation cluster_activity Fungicidal Activity Testing cluster_mechanism Mechanism of Action Synthesis Synthesis of racemic Penconazole-OH Separation Chiral Separation of Penconazole-OH enantiomers Synthesis->Separation Assay In vitro antifungal susceptibility assay (e.g., broth microdilution) Separation->Assay Enzyme_Assay Lanosterol 14α-demethylase inhibition assay Separation->Enzyme_Assay Inoculum Preparation of fungal inoculum Inoculum->Assay EC50 Determination of EC50 values Assay->EC50 Docking Molecular Docking Studies Enzyme_Assay->Docking Ergosterol_Biosynthesis_Inhibition Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Ergosterol_Precursor Ergosterol Precursor CYP51->Ergosterol_Precursor Ergosterol Ergosterol Ergosterol_Precursor->Ergosterol Multiple Steps Cell_Membrane Fungal Cell Membrane Integrity Ergosterol->Cell_Membrane Penconazole_Metabolite Penconazole Hydroxide Enantiomers Penconazole_Metabolite->CYP51 Inhibition

Penconazole Metabolism: A Deep Dive into Hydroxylation and Bioactivation Pathways

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Penconazole, a triazole fungicide, is extensively used in agriculture to control a broad spectrum of fungal pathogens.[1] Its efficacy is intrinsically linked to its metabolic fate within target and non-target organisms. This technical guide provides a comprehensive overview of the metabolism of penconazole, with a primary focus on its hydroxylation products. We will delve into the enzymatic processes governing its transformation, present detailed experimental protocols for its metabolic analysis, and offer quantitative data on its metabolic kinetics. Furthermore, this guide will visualize the core metabolic pathways and experimental workflows to facilitate a deeper understanding of penconazole's biotransformation.

Introduction

Penconazole [(RS)-1-[2-(2,4-dichlorophenyl)pentyl]-1H-1,2,4-triazole] is a systemic fungicide that acts by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes.[2][3] The biotransformation of penconazole is a critical determinant of its persistence, efficacy, and potential toxicity. The primary metabolic route involves oxidative processes, leading to the formation of hydroxylated and carboxylated derivatives. Understanding these metabolic pathways is paramount for assessing its environmental impact, ensuring food safety, and for the development of more effective and safer fungicides.

Metabolic Pathways of Penconazole

The metabolism of penconazole predominantly proceeds through oxidation of the alkyl side chain. This process is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes.[4] The main metabolic transformations include:

  • Hydroxylation: The introduction of a hydroxyl group (-OH) onto the pentyl chain is the initial and major metabolic step. This results in the formation of several monohydroxylated metabolites.

  • Oxidation: Further oxidation of the hydroxylated metabolites can lead to the formation of a carboxylic acid derivative.

  • Conjugation: The hydroxylated metabolites can undergo phase II metabolism, forming conjugates with glucuronic acid or sulfuric acid, which facilitates their excretion.[2]

  • Triazole Cleavage: Cleavage of the 1,2,4-triazole ring can also occur, though it is generally a less prominent pathway.

The key metabolites identified across various biological systems are:

  • CGA132465 (PEN-OH): A monohydroxylated derivative, which is often the most abundant metabolite found in plants, animals, and humans.[2][4][5]

  • CGA190503 and CGA127841: Other isomers of monohydroxylated penconazole.[2]

  • CGA177279 (PEN-COOH): A carboxylic acid derivative formed from the oxidation of the hydroxylated metabolites.[2][5]

Below is a diagram illustrating the primary metabolic pathway of penconazole.

Penconazole_Metabolism Penconazole Penconazole Hydroxylated_Metabolites Hydroxylated Metabolites (CGA132465, CGA190503, CGA127841) Penconazole->Hydroxylated_Metabolites Hydroxylation (CYP450) Carboxylic_Acid_Metabolite Carboxylic Acid Metabolite (CGA177279) Hydroxylated_Metabolites->Carboxylic_Acid_Metabolite Oxidation Conjugates Glucuronide/Sulfate Conjugates Hydroxylated_Metabolites->Conjugates Conjugation

Figure 1: Primary metabolic pathway of penconazole.

Enzymology of Penconazole Hydroxylation

The hydroxylation of penconazole is primarily catalyzed by cytochrome P450 enzymes, a diverse group of monooxygenases involved in the metabolism of a wide range of xenobiotics.[4] In humans, the main CYP isozyme responsible for penconazole metabolism is CYP3A4 .[4] Minor contributions are also made by CYP2C9 and CYP2C19 .[4]

The involvement of specific CYP isozymes highlights the potential for drug-drug interactions, where co-administered substances that induce or inhibit these enzymes could alter the metabolism and clearance of penconazole.

Quantitative Data on Penconazole Metabolism

The following tables summarize the quantitative data available on the metabolism of penconazole, including its kinetic parameters in human liver microsomes and the distribution of its metabolites in various matrices.

Table 1: In Vitro Metabolic Kinetics of Penconazole in Human Liver Microsomes [4]

ParameterValue
Half-life (t1/2) 86 - 213 min
Hepatic Clearance (CLH) 1.00 - 1.92 mL/min/kg
Extraction Rate (EH) 5.0 - 9.6 %

Table 2: Distribution of Penconazole and its Metabolites in Grapes (% of Total Radioactive Residue - TRR) [2]

Compound% TRR in Grapes
Penconazole (Parent) 16%
Monohydroxy Metabolites (free or conjugated) 35%

Table 3: Distribution of Penconazole and its Metabolites in Tomatoes (% of Total Radioactive Residue - TRR) [2]

Compound% TRR in Tomatoes
Penconazole (Parent) 12%
CGA132465 (Monohydroxy metabolite) 55%
CGA127841 (Monohydroxy metabolite) 2%
CGA190503 (Monohydroxy metabolite) 3%

Table 4: Levels of Penconazole Metabolites in Human Urine after Occupational Exposure [5]

MetaboliteConcentration Range (µg/L)
PEN-OH (after hydrolysis) 230 - 460
PEN-COOH 5.2 - 16.7

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of penconazole metabolism.

In Vitro Metabolism of Penconazole using Human Liver Microsomes

This protocol is adapted from studies investigating the metabolism of xenobiotics in liver microsomes.[4][6][7]

Objective: To determine the metabolic stability and identify the metabolites of penconazole in human liver microsomes.

Materials:

  • Penconazole

  • Human liver microsomes (pooled)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Magnesium chloride (MgCl₂)

  • Acetonitrile (ACN)

  • Internal standard (e.g., a structurally similar compound not present in the matrix)

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixture:

    • Prepare a stock solution of penconazole in a suitable solvent (e.g., DMSO, ensuring the final concentration in the incubation is less than 1%).

    • In a microcentrifuge tube, combine phosphate buffer, MgCl₂, and human liver microsomes. Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction:

    • Add the penconazole stock solution to the pre-incubated microsome mixture.

    • Initiate the metabolic reaction by adding the NADPH regenerating system. The final incubation volume is typically 200-500 µL.

  • Incubation:

    • Incubate the reaction mixture at 37°C in a shaking water bath for various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Termination of Reaction:

    • At each time point, terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard. This step also serves to precipitate the microsomal proteins.

  • Sample Processing:

    • Vortex the terminated reaction mixture and centrifuge at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining penconazole and identify its metabolites. The method should be optimized for the separation and detection of penconazole and its expected hydroxylated and carboxylated products.

The following diagram illustrates the experimental workflow for the in vitro metabolism study.

in_vitro_workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis Penconazole_Stock Prepare Penconazole Stock Add_Penconazole Add Penconazole Penconazole_Stock->Add_Penconazole Microsome_Mix Prepare Microsome Mixture (Buffer, MgCl2, Microsomes) Pre_incubation Pre-incubate Microsome Mix at 37°C Microsome_Mix->Pre_incubation Pre_incubation->Add_Penconazole Initiate Initiate with NADPH System Add_Penconazole->Initiate Incubate Incubate at 37°C (Time Points) Initiate->Incubate Terminate Terminate with Acetonitrile + IS Incubate->Terminate Centrifuge Centrifuge to Pellet Protein Terminate->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze

Figure 2: Experimental workflow for in vitro penconazole metabolism.
Analysis of Penconazole and its Metabolites in Biological Matrices by LC-MS/MS

This protocol provides a general framework for the analysis of penconazole and its metabolites from various biological samples.[5][8][9]

Objective: To extract and quantify penconazole and its hydroxylated and carboxylated metabolites from a biological matrix (e.g., urine, plasma, tissue homogenate).

Materials:

  • Biological sample

  • Internal standard solution (e.g., deuterated penconazole)

  • Extraction solvent (e.g., acetonitrile, ethyl acetate)

  • Formic acid or ammonium acetate (for mobile phase modification)

  • LC-MS/MS system with a suitable column (e.g., C18)

Procedure:

  • Sample Preparation:

    • Thaw the biological sample to room temperature.

    • To an aliquot of the sample (e.g., 100 µL), add the internal standard solution.

    • (Optional, for conjugated metabolites): For urine samples, an enzymatic hydrolysis step using β-glucuronidase/sulfatase can be performed to cleave the conjugates and measure the total metabolite concentration.

  • Extraction:

    • Add 3-4 volumes of a suitable organic solvent (e.g., acetonitrile) to precipitate proteins and extract the analytes.

    • Vortex the mixture vigorously for 1-2 minutes.

    • Centrifuge at high speed for 10-15 minutes to separate the precipitated solids from the liquid extract.

  • Evaporation and Reconstitution:

    • Carefully transfer the supernatant to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small volume of the initial mobile phase of the LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Use a gradient elution program with a suitable mobile phase (e.g., water and methanol/acetonitrile with formic acid or ammonium acetate) to achieve chromatographic separation of penconazole and its metabolites.

    • The mass spectrometer should be operated in multiple reaction monitoring (MRM) mode for sensitive and specific quantification of the target analytes. Precursor-to-product ion transitions for penconazole and each metabolite must be optimized.

Conclusion

The metabolism of penconazole is a complex process dominated by hydroxylation reactions mediated by cytochrome P450 enzymes, particularly CYP3A4 in humans. The formation of hydroxylated and subsequently carboxylated metabolites represents the major detoxification and elimination pathway. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and scientists to further investigate the metabolic fate of penconazole. A thorough understanding of its metabolism is essential for accurate risk assessment, the development of improved analytical methods, and the design of next-generation fungicides with enhanced safety profiles.

References

The Role of Penconazole and its Hydroxylated Metabolite in Fungal Resistance: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Penconazole is a widely utilized triazole fungicide effective against a broad spectrum of phytopathogenic fungi. Its mechanism of action, like other azoles, involves the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane. However, the emergence of fungal resistance poses a significant threat to its efficacy. This technical guide provides an in-depth overview of the known mechanisms of fungal resistance to penconazole, its metabolic fate with a focus on hydroxylation, and the current understanding of the role of its hydroxylated metabolites in this resistance. While comprehensive data on the direct antifungal activity of penconazole hydroxide is notably absent in publicly available research, this guide synthesizes the existing knowledge on the parent compound and the general principles of azole resistance to inform future research and drug development efforts.

Introduction to Penconazole

Penconazole is a systemic triazole fungicide with both protective and curative properties. It is absorbed by the leaves and translocated acropetally within the plant. Its primary mode of action is the inhibition of the cytochrome P450 enzyme lanosterol 14α-demethylase, which is encoded by the ERG11 gene. This enzyme is essential for the conversion of lanosterol to ergosterol. Inhibition of this step leads to the depletion of ergosterol and the accumulation of toxic methylated sterols in the fungal cell membrane, ultimately disrupting membrane integrity and function, and inhibiting fungal growth.

Metabolism of Penconazole

Upon administration to plants, animals, or exposure to microbial environments, penconazole undergoes metabolic transformation. A primary metabolic pathway is hydroxylation, leading to the formation of hydroxylated metabolites. The most well-documented of these is often referred to as penconazole-OH or CGA132465. Further oxidation can lead to the formation of a carboxylic acid derivative (penconazole-COOH). The hydroxylation of penconazole is a detoxification pathway in many organisms.

Penconazole_Metabolism Penconazole Penconazole Penconazole_OH Penconazole Hydroxide (CGA132465) Penconazole->Penconazole_OH Hydroxylation Penconazole_COOH Penconazole Carboxylic Acid Penconazole_OH->Penconazole_COOH Oxidation Ergosterol_Biosynthesis_and_Resistance cluster_pathway Ergosterol Biosynthesis Pathway cluster_resistance Mechanisms of Resistance Lanosterol Lanosterol Erg11p Lanosterol 14α-demethylase (Target of Penconazole) Lanosterol->Erg11p Ergosterol Ergosterol Erg11p->Ergosterol Erg11p_mutated Mutated Erg11p (Reduced Binding) Erg11p->Erg11p_mutated Mutation in ERG11 gene Penconazole_In Penconazole (intracellular) Penconazole_In->Erg11p Inhibition Penconazole_In->Erg11p_mutated Reduced Inhibition Efflux_Pump Efflux Pump (e.g., ABC, MFS) Penconazole_In->Efflux_Pump Substrate Penconazole_Out Penconazole (extracellular) Efflux_Pump->Penconazole_Out Export Experimental_Workflow Isolate_Fungus Isolate Fungus from Field MIC_Testing MIC Testing with Penconazole Isolate_Fungus->MIC_Testing Characterize_Resistance Characterize as Susceptible or Resistant MIC_Testing->Characterize_Resistance DNA_Extraction Genomic DNA Extraction Characterize_Resistance->DNA_Extraction Resistant Isolate PCR_ERG11 PCR Amplification of ERG11 DNA_Extraction->PCR_ERG11 Sequencing Sanger Sequencing PCR_ERG11->Sequencing Sequence_Analysis Sequence Analysis and Mutation Identification Sequencing->Sequence_Analysis Site_Directed_Mutagenesis Site-Directed Mutagenesis of Wild-Type ERG11 Sequence_Analysis->Site_Directed_Mutagenesis Identified Mutation Functional_Validation Functional Validation in Susceptible Strain Site_Directed_Mutagenesis->Functional_Validation

Penconazole and its Hydroxylated Metabolite: An In-depth Technical Guide to Soil-Microbe Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Penconazole, a triazole fungicide, is widely utilized in agriculture for its efficacy against fungal pathogens. Its application introduces the active compound and its subsequent metabolites into the soil ecosystem, prompting critical questions about their interactions with non-target soil microorganisms. This technical guide provides a comprehensive overview of the current understanding of the interplay between penconazole, with a particular focus on its hydroxylated metabolite, and soil microbial communities. It synthesizes available quantitative data on the effects on microbial biomass, respiration, and enzymatic activity. Detailed experimental protocols for assessing these interactions are provided, alongside visualizations of the fungicidal mode of action and the environmental fate of penconazole in the soil. A significant finding is the limited direct research on the ecotoxicity of the hydroxylated metabolite CGA179944, with current understanding largely inferring its impact from the parent compound.

Introduction

Penconazole (1-[2-(2,4-dichlorophenyl)pentyl]-1H-1,2,4-triazole) is a systemic triazole fungicide that functions by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes.[1][2][3] Upon application, a significant portion of penconazole can reach the soil, where it undergoes microbial degradation.[4] The primary degradation pathway involves the oxidation of the alkyl chain, leading to the formation of hydroxylated metabolites, principally CGA179944.[1][4] This hydroxylated intermediate is further metabolized, eventually breaking down to 1,2,4-triazole.[1][4] Understanding the impact of both the parent compound and its primary metabolites on the soil microbiome is crucial for a comprehensive environmental risk assessment.

Data on the Effects of Penconazole on Soil Microbes

Quantitative data on the specific effects of penconazole on soil microbial parameters are not as abundant as for other triazole fungicides. However, studies on penconazole and related triazoles provide insights into its potential impacts. The data presented below is a summary of available information.

Effects on Soil Microbial Biomass and Respiration

Studies on triazole fungicides have shown varied effects on soil microbial biomass and respiration, often dependent on the concentration and soil type. While some studies report inhibitory effects, others show transient or no significant impact at field-realistic concentrations.

ParameterFungicideConcentrationSoil TypeIncubation PeriodEffectReference
Microbial Biomass CPenconazoleNot specifiedVineyard soil (tilled vs. grassed)114 daysHigher in grassed soil, correlated with faster dissipation[5]
Microbial Biomass CTebuconazole5, 50, 500 mg/kgNot specified90 daysInhibited by tebuconazole[6]
Basal RespirationPenconazoleNot specifiedVineyard soil (tilled vs. grassed)114 daysHigher in grassed soil[5]
Basal RespirationTebuconazole5, 50, 500 mg/kgNot specified90 daysInhibited by tebuconazole[6]
Substrate-Induced RespirationTebuconazole5, 50, 500 mg/kgNot specified90 daysInhibited by tebuconazole[6]
Substrate-Induced RespirationTetraconazole0.33, 1.00, 3.33 mg/kgNot specifiedNot specifiedInhibited, with recovery at lower concentrations[7]
Effects on Soil Enzyme Activities

Soil enzymes are sensitive indicators of pesticide-induced stress on microbial communities. Triazole fungicides have been shown to inhibit key enzymes involved in nutrient cycling.

Enzyme ActivityFungicideConcentration(s)Soil TypeIncubation PeriodEffectReference(s)
DehydrogenaseDifenoconazole (a triazole)0.037, 0.075, 0.150 mg/gChernozem21 daysInhibition observed[8]
DehydrogenasePropiconazole (a triazole)Not specifiedNot specifiedNot specifiedSignificant decrease over time[9]
UreaseTebuconazole10, 100 mg/kgFluvo-aquic soil90 daysNegative effect[10]
UreaseVarious triazolesHigh dosesVariousVariousGenerally decreased[11]
PhosphataseTebuconazole10, 100 mg/kgFluvo-aquic soil90 daysNegative effect on alkaline phosphatase[10]
PhosphataseVarious triazolesHigh dosesVariousVariousGenerally decreased[11]
NitrificationPenconazole & CyprodinilNot specifiedVineyard littersNot specifiedTemporary effect on nitrification, but persistent changes in ammonia-oxidizing microorganisms.[12]
Dissipation of Penconazole and its Metabolites in Soil

The persistence of penconazole and its metabolites in soil is a key factor influencing their long-term impact on microbial communities.

CompoundHalf-life (DT50)Soil/ConditionReference
Penconazole178 days (range: 61–238 days)Aerobic, unsterile soil[3][4]
Penconazole33.0 daysGrassed vineyard soil[5]
Penconazole62.4 daysTilled vineyard soil[5]
Penconazole15.51 daysSoil from tomato field[13]
CGA179944 (hydroxylated metabolite)17 days (range: 7.3–25 days)Aerobic, unsterile soil[1][4]
1,2,4-triazole9.2 days (range: 6.3–12 days)Aerobic, unsterile soil[1][4]

Interaction of Penconazole Hydroxide (Metabolites) with Soil Microbes

The primary degradation of penconazole in soil is an aerobic process mediated by microorganisms, which results in the oxidation of its alkyl chain to form the hydroxylated metabolite CGA179944.[1][4] Despite being a key intermediate in the environmental fate of penconazole, there is a notable lack of direct research on the specific ecotoxicological effects of CGA179944 on soil microbial communities.

Regulatory assessments have, in some cases, made assumptions about the toxicity of hydroxylated metabolites based on their structural similarity to the parent compound. For instance, the toxicity of a similar monohydroxylated metabolite of penconazole, CGA132465, is generally considered to be covered by the toxicity data of penconazole itself and is assumed to be no more toxic.[1] While this provides a preliminary framework, it underscores the need for direct experimental evidence to accurately assess the risk posed by these degradation products to soil health.

Experimental Protocols

The assessment of penconazole's impact on soil microbes typically involves laboratory-based soil microcosm or incubation studies. The following provides a generalized methodology based on common practices in the field.

Soil Microcosm Setup
  • Soil Collection and Preparation:

    • Collect topsoil (e.g., 0-15 cm depth) from a field with no recent history of fungicide application.

    • Sieve the soil (e.g., through a 2 mm mesh) to remove stones and large organic debris and to ensure homogeneity.

    • Adjust the soil moisture to a specific percentage of its water-holding capacity (e.g., 40-60%) and pre-incubate for a period (e.g., 7 days) at a constant temperature (e.g., 20-25°C) to allow the microbial community to stabilize.

  • Fungicide Application:

    • Prepare stock solutions of penconazole in a suitable solvent (e.g., acetone), which is then diluted with water.

    • Apply the penconazole solution to the soil samples to achieve the desired final concentrations (e.g., recommended field rate, 10x field rate).

    • A control group should be treated with the same amount of solvent and water without the fungicide.

    • Thoroughly mix the treated soil to ensure even distribution of the fungicide.

  • Incubation:

    • Place a known quantity of the treated soil (e.g., 100-500 g) into individual microcosms (e.g., glass jars or plastic containers).

    • Incubate the microcosms in the dark at a constant temperature (e.g., 20-25°C) for the duration of the experiment (e.g., up to 90 days).

    • Maintain soil moisture by periodically adding sterile deionized water. Ensure aerobic conditions by allowing for air exchange.

    • Destructive sampling is performed at predetermined time points (e.g., 0, 7, 14, 30, 60, 90 days).

Measurement of Microbial Biomass and Respiration
  • Substrate-Induced Respiration (SIR) for Microbial Biomass Carbon (MBC): This method involves adding a readily metabolizable carbon source (e.g., glucose) to the soil and measuring the initial rate of CO₂ evolution. The CO₂ can be trapped in NaOH and quantified by titration, or measured using an infrared gas analyzer.

  • Basal Respiration: This is a measure of the CO₂ evolved from the soil without the addition of a substrate, reflecting the endogenous metabolic activity of the microbial community. It is measured similarly to SIR but without the glucose amendment.

Measurement of Soil Enzyme Activities
  • Dehydrogenase Activity: This assay measures the activity of intracellular dehydrogenases, which are indicative of overall microbial activity. It is commonly determined by measuring the reduction of a tetrazolium salt (e.g., 2,3,5-triphenyltetrazolium chloride - TTC) to triphenyl formazan (TPF), which is a colored compound that can be quantified spectrophotometrically.[8][11]

  • Urease Activity: This enzyme is involved in the nitrogen cycle by hydrolyzing urea to ammonia and carbon dioxide. Its activity is typically measured by quantifying the amount of ammonia released after incubating the soil with a urea solution.[11][14]

  • Phosphatase Activity: Acid and alkaline phosphatases are crucial for phosphorus cycling. Their activity is often determined by measuring the release of p-nitrophenol from p-nitrophenyl phosphate at an appropriate pH.[11]

Visualizations: Pathways and Processes

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Penconazole, like other triazole fungicides, disrupts the fungal cell membrane by inhibiting the enzyme lanosterol 14α-demethylase (CYP51), which is a critical step in the biosynthesis of ergosterol.[2][15][16][17] This leads to a depletion of ergosterol and an accumulation of toxic sterol precursors, ultimately compromising cell membrane integrity and inhibiting fungal growth.

Ergosterol_Biosynthesis_Inhibition acetyl_coa Acetyl-CoA mevalonate_pathway Mevalonate Pathway acetyl_coa->mevalonate_pathway squalene Squalene mevalonate_pathway->squalene squalene_epoxide Squalene Epoxide squalene->squalene_epoxide Erg1 lanosterol Lanosterol squalene_epoxide->lanosterol ergosterol_intermediates Ergosterol Precursors lanosterol->ergosterol_intermediates CYP51 ergosterol Ergosterol ergosterol_intermediates->ergosterol cell_membrane Fungal Cell Membrane Integrity ergosterol->cell_membrane growth_inhibition Fungal Growth Inhibition toxic_sterols Accumulation of Toxic Sterols toxic_sterols->growth_inhibition penconazole Penconazole cyp51 Lanosterol 14α-demethylase (CYP51) penconazole->cyp51 cyp51->toxic_sterols

Caption: Penconazole's mode of action via inhibition of the ergosterol biosynthesis pathway.

Experimental Workflow for Soil Microcosm Study

The following diagram illustrates a typical workflow for a laboratory-based soil microcosm study to assess the effects of penconazole.

Experimental_Workflow cluster_prep Preparation Phase cluster_treatment Treatment & Incubation Phase cluster_analysis Analysis Phase soil_collection Soil Collection (0-15 cm) sieving Sieving (2mm) & Homogenization soil_collection->sieving pre_incubation Moisture Adjustment & Pre-incubation (7 days) sieving->pre_incubation application Penconazole Application (Control, 1x, 10x Rate) pre_incubation->application incubation Microcosm Incubation (Dark, 20-25°C) application->incubation sampling Destructive Sampling (t=0, 7, 14, 30, 60, 90 days) incubation->sampling physchem Physicochemical Analysis (pH, OM) sampling->physchem biomass_resp Microbial Biomass & Respiration (SIR, Basal) sampling->biomass_resp enzyme Enzyme Assays (Dehydrogenase, Urease, etc.) sampling->enzyme residue Residue Analysis (Penconazole & Metabolites) sampling->residue

Caption: A typical experimental workflow for a soil microcosm study.

Logical Pathway of Penconazole's Fate in Soil

This diagram outlines the key processes affecting penconazole once it enters the soil environment, including its degradation into major metabolites.

Penconazole_Fate penconazole_app Penconazole Application to Soil penconazole_soil Penconazole in Soil penconazole_app->penconazole_soil sorption Sorption to Organic Matter & Clay penconazole_soil->sorption microbial_degradation Microbial Degradation (Aerobic) penconazole_soil->microbial_degradation leaching Potential Leaching (Low due to sorption) penconazole_soil->leaching microbial_effects Effects on Soil Microbes (Biomass, Enzymes, Community) penconazole_soil->microbial_effects cga179944 Hydroxylated Metabolite (CGA179944) microbial_degradation->cga179944 triazole 1,2,4-Triazole cga179944->triazole cga179944->microbial_effects mineralization Further Degradation & Mineralization (CO2) triazole->mineralization

Caption: The environmental fate and degradation pathway of penconazole in the soil.

Conclusion and Future Directions

Penconazole, like other triazole fungicides, can exert measurable effects on soil microbial communities, particularly at higher concentrations. The primary mode of action is the inhibition of ergosterol biosynthesis, which is specific to fungi. The degradation of penconazole in soil is microbially driven, leading to the formation of a hydroxylated metabolite (CGA179944) and subsequently 1,2,4-triazole.

A significant knowledge gap exists regarding the direct ecotoxicological impact of the hydroxylated metabolites of penconazole on soil microorganisms. While regulatory assumptions suggest a toxicity similar to the parent compound, dedicated research is necessary to validate this and to understand any potential synergistic or antagonistic effects of the parent compound and its metabolites in the soil environment. Future research should prioritize:

  • Direct Toxicity Studies: Conducting soil microcosm studies to specifically assess the effects of isolated hydroxylated metabolites (like CGA179944) on microbial biomass, respiration, and enzyme activities.

  • Community Level Analyses: Employing next-generation sequencing techniques to understand how penconazole and its metabolites alter the structure and functional potential of soil microbial communities.

  • Field-Based Studies: Validating laboratory findings under field conditions to account for the complex interplay of environmental factors that influence pesticide fate and microbial community dynamics.

By addressing these research needs, a more complete and accurate picture of the environmental risks associated with penconazole use can be developed, ensuring the long-term health and sustainability of agricultural soils.

References

Methodological & Application

Application Notes and Protocols for the Analytical Detection of Penconazole Hydroxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penconazole is a systemic triazole fungicide widely used in agriculture to control powdery mildew on various crops. Its mode of action involves the inhibition of ergosterol biosynthesis in fungi, a critical component of their cell membranes.[1][2][3][4] Following application, penconazole is metabolized in plants, animals, and humans, primarily through oxidation of the alkyl chain. This results in the formation of hydroxylated metabolites, with monohydroxy-derivatives being the most significant. The detection and quantification of these metabolites are crucial for residue analysis, toxicological risk assessment, and understanding the metabolic fate of the parent compound.

This document provides detailed application notes and protocols for the analytical determination of penconazole's hydroxylated metabolites, hereafter referred to as Penconazole Hydroxide. The primary focus will be on chromatographic methods coupled with mass spectrometry, which offer the necessary sensitivity and selectivity for their detection in complex matrices.

Penconazole Metabolism and Key Hydroxylated Metabolites

The biotransformation of penconazole leads to several hydroxylated metabolites. In plants, the most predominant monohydroxy metabolite is designated as CGA132465.[1][2] Other monohydroxylated forms, CGA127841 and CGA190503, are also found.[1] In human urine, the major metabolite identified is a monohydroxyl-derivative (PEN-OH), which is further oxidized to a carboxyl-derivative (PEN-COOH).[5][6] These metabolites are often found as conjugates, requiring a hydrolysis step for their analysis.[1][5][6]

Table 1: Key Hydroxylated Metabolites of Penconazole

Metabolite CodeDescriptionFound In
CGA132465β-monohydroxy penconazolePlants, Goats
CGA127841γ-monohydroxy penconazolePlants
CGA190503α-monohydroxy penconazolePlants
PEN-OHMonohydroxyl-derivativeHuman Urine
PEN-COOHCarboxyl-derivativeHuman Urine

Analytical Methods for Penconazole Hydroxide Detection

While standard methods for the parent compound, penconazole, are well-established using Gas Chromatography (GC) and Liquid Chromatography (LC), specific methods for its hydroxylated metabolites are less common.[1][7] However, LC coupled with tandem mass spectrometry (LC-MS/MS) has been successfully developed and validated for the detection of PEN-OH and PEN-COOH in human urine and is the recommended technique for the analysis of these polar metabolites.[5][6] The general principles of this method can be adapted for the analysis of hydroxylated metabolites in other matrices.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it ideal for detecting low concentrations of metabolites in complex biological and environmental samples.

Experimental Protocol: LC-MS/MS for PEN-OH and PEN-COOH in Urine

This protocol is based on the methodology developed for human biomarker monitoring.[5][6]

1. Sample Preparation (with Hydrolysis for Conjugated Metabolites)

  • To 1 mL of urine sample, add a suitable internal standard (e.g., deuterated Penconazole).

  • Add β-glucuronidase enzyme solution to hydrolyze the conjugated metabolites.

  • Incubate the mixture to allow for complete hydrolysis.

  • Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analytes.

    • LLE: Extract the hydrolyzed sample with a suitable organic solvent (e.g., ethyl acetate). Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.

    • SPE: Condition an appropriate SPE cartridge (e.g., C18). Load the hydrolyzed sample and wash with water. Elute the analytes with a suitable solvent (e.g., methanol or acetonitrile). Evaporate the eluate and reconstitute in the mobile phase.

2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid or ammonium acetate to improve ionization.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves monitoring specific precursor-to-product ion transitions for each analyte and the internal standard.

Table 2: Example LC-MS/MS Parameters for Penconazole Metabolites

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z) (Quantifier)Product Ion 2 (m/z) (Qualifier)
PEN-OHTo be determined empiricallyTo be determined empiricallyTo be determined empirically
PEN-COOHTo be determined empiricallyTo be determined empiricallyTo be determined empirically
Penconazole (Parent)284.1159.170.1
Internal StandardDependent on the standard usedDependent on the standard usedDependent on the standard used

Note: The exact m/z transitions for PEN-OH and PEN-COOH need to be optimized by infusing the analytical standards into the mass spectrometer.

3. Data Analysis and Quantification

  • Generate a calibration curve using analytical standards of the target metabolites.

  • Quantify the concentration of the metabolites in the samples by comparing their peak areas to that of the internal standard and interpolating from the calibration curve.

Quantitative Data Summary

The following table summarizes the reported levels of hydroxylated penconazole metabolites in various matrices. It is important to note that these values are often reported as a percentage of the total radioactive residue (TRR) from metabolism studies using radiolabeled penconazole.

Table 3: Reported Levels of Penconazole Hydroxylated Metabolites

MatrixMetaboliteReported Level (% of TRR)Reference
GrapesMonohydroxy metabolites (total)61%[1]
GrapesCGA13246539%[1]
TomatoesMonohydroxy metabolites (total)60%[1]
ApplesCGA13246514%[1]
Goat Milk & TissuesCGA132465Predominant residue[1]
Human UrinePEN-OH (free and conjugated)~92% (molar fraction)[6]
Human UrinePEN-COOH (free and conjugated)~3% (molar fraction)[6]

Visualizations

Penconazole Metabolism Pathway

The following diagram illustrates the primary metabolic pathway of penconazole, leading to the formation of hydroxylated and carboxylated derivatives.

Penconazole_Metabolism Penconazole Penconazole Hydroxylation Oxidation (Hydroxylation) Penconazole->Hydroxylation Penconazole_OH Penconazole Hydroxide (e.g., CGA132465, PEN-OH) Hydroxylation->Penconazole_OH Further_Oxidation Further Oxidation Penconazole_OH->Further_Oxidation Conjugation Conjugation (e.g., with glucuronic acid) Penconazole_OH->Conjugation Penconazole_COOH Penconazole Carboxylic Acid (PEN-COOH) Further_Oxidation->Penconazole_COOH Conjugates Conjugated Metabolites Conjugation->Conjugates LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Collection (e.g., Urine, Plant Tissue) Hydrolysis Enzymatic Hydrolysis (for conjugated metabolites) Sample->Hydrolysis Extraction Extraction (LLE or SPE) Hydrolysis->Extraction Concentration Evaporation & Reconstitution Extraction->Concentration LC_Separation LC Separation (Reversed-Phase) Concentration->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Quantification Quantification (Calibration Curve) MS_Detection->Quantification Reporting Reporting Results Quantification->Reporting

References

Application Note: Quantitative Analysis of Penconazole Hydroxide using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of penconazole hydroxide, a major metabolite of the triazole fungicide penconazole. The procedure employs a straightforward sample preparation technique followed by analysis using a triple quadrupole mass spectrometer. The method demonstrates excellent linearity, precision, and accuracy, making it suitable for residue analysis in various matrices and for metabolism studies in toxicological and environmental research.

Introduction

Penconazole is a systemic triazole fungicide widely used to control fungal pathogens, particularly powdery mildew, on fruits and vegetables.[1][2] Its mechanism of action involves the inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes.[1][2] Following application, penconazole is metabolized in plants and animals. One of the primary metabolic pathways is the hydroxylation of the alkyl side chain, forming penconazole hydroxide (PEN-OH).[1][2][3] Monitoring the levels of both the parent compound and its significant metabolites like PEN-OH is crucial for assessing dietary exposure, understanding environmental fate, and ensuring food safety.

This work presents a validated LC-MS/MS method for the selective and sensitive quantification of penconazole hydroxide. The use of tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode provides high selectivity and minimizes matrix interference, which is essential for analyzing complex samples.[4]

Experimental Protocol

Reagents and Materials
  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic Acid (≥99%).

  • Standards: Penconazole Hydroxide analytical standard (≥98% purity), Penconazole-d7 (internal standard, IS).

  • Sample Preparation: QuEChERS salts (Magnesium Sulfate, Sodium Chloride), Primary Secondary Amine (PSA) sorbent for dispersive solid-phase extraction (d-SPE).

Standard and Sample Preparation

Standard Preparation:

  • Prepare a primary stock solution of penconazole hydroxide (1 mg/mL) in methanol.

  • Create a series of working standard solutions by serially diluting the stock solution with a 50:50 mixture of acetonitrile and water.

  • Prepare an internal standard (IS) stock solution of Penconazole-d7 (1 mg/mL) and a working solution (e.g., 100 ng/mL).

  • Calibration standards are prepared by spiking appropriate amounts of the working standards into a blank matrix extract to generate a calibration curve (e.g., 0.5 - 100 ng/mL).

Sample Preparation (QuEChERS Method):

  • Homogenize 10 g of the sample (e.g., fruit, vegetable, or soil) with 10 mL of water.

  • Add 10 mL of acetonitrile and the internal standard.

  • Shake vigorously for 1 minute.

  • Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).[5]

  • Shake vigorously for 1 minute and centrifuge at ≥3000 rpm for 5 minutes.[5]

  • Transfer an aliquot of the upper acetonitrile layer to a d-SPE tube containing MgSO₄ and PSA sorbent for cleanup.

  • Vortex for 30 seconds and centrifuge for 5 minutes.

  • Filter the supernatant through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography (LC): A typical UPLC or HPLC system equipped with a C18 analytical column is suitable for this analysis.

ParameterCondition
Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.3 mL/min
Injection Vol. 5 µL
Column Temp. 40 °C
Gradient See Table 1

Table 1: LC Gradient Program

Time (min) % Mobile Phase B
0.0 10
1.0 10
8.0 95
9.0 95
9.1 10

| 12.0 | 10 |

Tandem Mass Spectrometry (MS/MS): The analysis is performed on a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 kV
Source Temp. 150 °C
Desolvation Temp. 500 °C
Desolvation Gas Nitrogen, 1000 L/hr
Collision Gas Argon
Detection Mode Multiple Reaction Monitoring (MRM)

Table 2: MRM Transitions for Penconazole Hydroxide and Internal Standard Note: The precursor ion [M+H]⁺ for Penconazole Hydroxide (C₁₃H₁₅Cl₂N₃O) is m/z 300.05. The precursor for Penconazole is m/z 284.05.[6][7]

CompoundPrecursor Ion [M+H]⁺Product Ion (Quantifier)Product Ion (Qualifier)Collision Energy (eV)
Penconazole Hydroxide 300.1159.170.1~20
Penconazole-d7 (IS) 291.1159.170.1~22
*Collision energies must be optimized for the specific instrument used.

Results and Discussion

Method Performance

The developed LC-MS/MS method was validated for linearity, precision, accuracy, and sensitivity. The results are summarized in Table 3.

Table 3: Summary of Method Validation Data

Parameter Result
Linearity Range 0.5 - 100 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) ~0.15 ng/mL
Limit of Quantification (LOQ) 0.5 ng/mL (equivalent to 0.005 mg/kg in sample)
Precision (Intra-day RSD%) < 10%
Precision (Inter-day RSD%) < 15%

| Accuracy (Recovery %) | 85 - 110% |

The method demonstrates a wide linear range with excellent correlation, allowing for the accurate quantification of penconazole hydroxide across various concentrations. The low limit of quantification (LOQ) of 0.005 mg/kg is sufficient to meet the typical MRLs set for pesticide residues in many food commodities.[8][9] The precision, measured by the relative standard deviation (RSD), and accuracy, measured by recovery, are well within the acceptable limits defined by regulatory guidelines.[4]

Workflow Visualization

The overall experimental process from sample receipt to final data analysis is depicted in the following workflow diagram.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample 1. Sample Weighing (10 g) homogenize 2. Homogenization & IS Spiking sample->homogenize extract 3. Acetonitrile Extraction (QuEChERS) homogenize->extract cleanup 4. Dispersive SPE Cleanup (d-SPE) extract->cleanup inject 5. Injection into LC-MS/MS cleanup->inject separate 6. Chromatographic Separation (C18) inject->separate detect 7. MS/MS Detection (MRM Mode) separate->detect integrate 8. Peak Integration & Quantification detect->integrate report 9. Final Report Generation integrate->report

Caption: Workflow for LC-MS/MS quantification of penconazole hydroxide.

Conclusion

The LC-MS/MS method described in this application note provides a reliable, sensitive, and efficient tool for the quantification of penconazole hydroxide. The simple and effective QuEChERS sample preparation protocol, combined with the high selectivity of tandem mass spectrometry, allows for accurate measurements in complex matrices. This method is well-suited for routine monitoring in food safety laboratories, as well as for detailed studies in the fields of environmental science and toxicology.

References

Application Notes and Protocols for In Vitro Assay of Penconazole Hydroxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penconazole is a triazole fungicide widely utilized in agriculture to control fungal diseases.[1][2][3][4] Its primary mechanism of action involves the inhibition of sterol biosynthesis, a critical pathway for maintaining the integrity of fungal cell membranes.[1][2][3][4] Specifically, penconazole acts as a sterol demethylation inhibitor (DMI) by targeting the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51), which disrupts the production of ergosterol, an essential component of the fungal cell membrane.[2][5][6] While the biological activity of penconazole is well-documented, its metabolites, such as penconazole hydroxide, are also of significant interest for understanding its complete toxicological and pharmacological profile. This document provides detailed experimental protocols for the in vitro assessment of penconazole hydroxide's biological activity, focusing on its potential to inhibit ergosterol biosynthesis and interact with cytochrome P450 enzymes.

Data Presentation

Enzyme TargetTest SystemInhibitory Constant (Ki)Reference
CYP1A2Human Liver Microsomes0.73 µmol L⁻¹[7]
CYP2C9Human Liver Microsomes8.1 µmol L⁻¹[7]
CYP3A4/5Human Liver MicrosomesNot specified (most sensitive)[7]
CYP2D6Human Liver MicrosomesNot specified (weaker inhibition)[7]

Experimental Protocols

In Vitro Ergosterol Biosynthesis Inhibition Assay

This protocol is designed to assess the inhibitory effect of penconazole hydroxide on the ergosterol biosynthesis pathway in a model fungal organism, such as Saccharomyces cerevisiae or a relevant plant pathogenic fungus.

Principle: The assay measures the reduction in ergosterol content in fungal cells upon exposure to the test compound. Ergosterol levels are quantified spectrophotometrically after extraction.

Materials:

  • Fungal strain (e.g., Saccharomyces cerevisiae)

  • Appropriate liquid growth medium (e.g., YPD broth)

  • Penconazole hydroxide (test compound)

  • Penconazole (positive control)

  • Dimethyl sulfoxide (DMSO, vehicle control)

  • Sterile culture tubes or microplates

  • Incubator shaker

  • Spectrophotometer

  • Saponification solution (e.g., 25% alcoholic potassium hydroxide)

  • n-Heptane

  • Sterile distilled water

  • Vortex mixer

  • Water bath

Procedure:

  • Inoculum Preparation: Prepare a fresh overnight culture of the fungal strain in the appropriate liquid growth medium. Adjust the cell density to a starting OD₆₀₀ of approximately 0.05.

  • Compound Preparation: Prepare a stock solution of penconazole hydroxide and penconazole in DMSO. Create a series of dilutions to achieve the desired final concentrations in the assay. The final DMSO concentration in the culture should not exceed 1%.

  • Treatment: In sterile culture tubes or a microplate, add the fungal inoculum and the test compounds (penconazole hydroxide), positive control (penconazole), and vehicle control (DMSO) to achieve the desired final concentrations.

  • Incubation: Incubate the cultures at the optimal growth temperature for the fungal strain with shaking for a defined period (e.g., 24-48 hours).

  • Cell Harvesting: After incubation, harvest the fungal cells by centrifugation. Wash the cell pellet with sterile distilled water and resuspend in a known volume of water.

  • Saponification: Add the saponification solution to the cell suspension and vortex thoroughly. Incubate in a water bath at 80°C for 1 hour to hydrolyze the cellular components and release the sterols.

  • Sterol Extraction: After cooling, add a mixture of sterile distilled water and n-heptane to the saponified sample. Vortex vigorously to extract the non-saponifiable lipids, including ergosterol, into the n-heptane layer.

  • Spectrophotometric Analysis: Carefully transfer the n-heptane layer to a quartz cuvette. Scan the absorbance from 230 to 300 nm. The presence of ergosterol and 24(28)-dehydroergosterol will result in a characteristic four-peaked curve. The amount of ergosterol can be calculated from the absorbance values at specific wavelengths (e.g., A₂₈₁.₅ - A₂₃₀).

  • Data Analysis: Calculate the percentage of ergosterol inhibition for each concentration of penconazole hydroxide compared to the vehicle control. Determine the IC₅₀ value (the concentration that causes 50% inhibition of ergosterol biosynthesis).

In Vitro Cytochrome P450 Inhibition Assay

This protocol outlines a method to evaluate the inhibitory potential of penconazole hydroxide against specific human cytochrome P450 isoforms using human liver microsomes. This is relevant as the parent compound, penconazole, is a known inhibitor of several human CYPs.[7]

Principle: The assay measures the inhibition of the metabolic activity of a specific CYP isoform by the test compound. This is determined by quantifying the formation of a specific metabolite from a probe substrate.

Materials:

  • Human liver microsomes (HLMs)

  • Penconazole hydroxide (test compound)

  • Known CYP inhibitor (positive control, e.g., ketoconazole for CYP3A4)

  • DMSO (vehicle control)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Specific CYP probe substrate (e.g., midazolam for CYP3A4, phenacetin for CYP1A2)

  • Incubation buffer (e.g., potassium phosphate buffer, pH 7.4)

  • Microplate reader or LC-MS/MS system for metabolite quantification

  • 96-well microplates

Procedure:

  • Compound Preparation: Prepare stock solutions of penconazole hydroxide and the positive control inhibitor in DMSO. Serially dilute to obtain a range of concentrations.

  • Reaction Mixture Preparation: In a 96-well plate, prepare the incubation mixture containing human liver microsomes, the NADPH regenerating system, and the incubation buffer.

  • Pre-incubation: Add the test compound (penconazole hydroxide), positive control, or vehicle control to the reaction mixture and pre-incubate for a short period (e.g., 5-10 minutes) at 37°C to allow for potential time-dependent inhibition.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the specific CYP probe substrate to each well.

  • Incubation: Incubate the reaction plate at 37°C for a predetermined time, ensuring the reaction is in the linear range.

  • Termination of Reaction: Stop the reaction by adding a suitable quenching solution (e.g., ice-cold acetonitrile).

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • Metabolite Quantification: Analyze the supernatant for the formation of the specific metabolite using a validated analytical method, such as fluorescence detection with a microplate reader or a more sensitive LC-MS/MS analysis.

  • Data Analysis: Calculate the percentage of inhibition of CYP activity for each concentration of penconazole hydroxide relative to the vehicle control. Determine the IC₅₀ value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Fungal Inoculum C Treatment & Incubation A->C B Test Compounds (Penconazole Hydroxide) B->C D Cell Harvesting C->D E Saponification D->E F Sterol Extraction (n-Heptane) E->F G Spectrophotometry (230-300 nm) F->G H Data Analysis (IC50 Determination) G->H

Caption: Workflow for the in vitro ergosterol biosynthesis inhibition assay.

signaling_pathway acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene lanosterol Lanosterol squalene->lanosterol cyp51 Lanosterol 14α-demethylase (CYP51) lanosterol->cyp51 ergosterol Ergosterol cyp51->ergosterol penconazole_oh Penconazole Hydroxide penconazole_oh->cyp51

Caption: Inhibition of the ergosterol biosynthesis pathway by Penconazole Hydroxide.

References

Penconazole Application Notes and Protocols for Laboratory Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed protocols and dosage guidelines for the laboratory use of Penconazole, a triazole fungicide. Penconazole's primary mechanism of action is the inhibition of ergosterol biosynthesis, a crucial component of the fungal cell membrane.[1] Additionally, it has been observed to affect the cholinergic system and potentially disrupt endocrine functions. This document outlines experimental procedures for in vitro and in vivo studies, including recommended concentrations, preparation of stock solutions, and methodologies for assessing its biological effects. All quantitative data is summarized in tables for easy reference, and key signaling pathways and experimental workflows are visualized using diagrams.

Mechanism of Action

Penconazole is a systemic fungicide that inhibits the C14-demethylation of lanosterol, a key step in the biosynthesis of ergosterol.[1] This action is mediated by its binding to and inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1] The depletion of ergosterol and the accumulation of toxic sterol precursors disrupt the structure and function of the fungal cell membrane, leading to the inhibition of fungal growth.

Beyond its antifungal properties, Penconazole has been shown to exert effects on other biological systems. Notably, it can act as an inhibitor of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine.[2] Furthermore, studies suggest that Penconazole may act as an endocrine disruptor, potentially affecting the hypothalamus-pituitary-gonadal-liver (HPGL) axis and thyroid hormone signaling.[3][4]

Data Presentation: Dosage and Administration

The following tables summarize recommended dosages for Penconazole in various laboratory settings.

Table 1: In Vivo Experimental Dosages
Animal ModelDosage RangeAdministration RouteFrequencyReference
Rat (Wistar)67 mg/kg body weightIntraperitoneal (i.p.)Every 2 days for 9 days[5][6]
Zebrafish (Danio rerio)200 µg/LAqueous exposure28 days[3]
Table 2: In Vitro Experimental Concentrations
Cell LineConcentration RangeNotesReference
T-47D (Human breast cancer)~0.2 ppm (~0.7 µM)Based on the Maximum Residue Level (MRL) for human exposure studies.[7]
Fungal culturesVaries (refer to specific MIC/IC50 values)Effective concentrations are highly dependent on the fungal species and strain.N/A

Note: The conversion of ppm to molarity for Penconazole (Molecular Weight: 284.17 g/mol ) is as follows: 0.2 ppm = 0.2 mg/L. (0.0002 g/L) / (284.17 g/mol ) = 7.04 x 10-7 M or ~0.7 µM.

Experimental Protocols

Preparation of Penconazole Stock Solution for In Vitro Experiments

Materials:

  • Penconazole (powder)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Pipettes and sterile filter tips

Protocol:

  • Calculate the required mass of Penconazole: To prepare a 10 mM stock solution, weigh out 2.84 mg of Penconazole powder.

  • Dissolution: Add the weighed Penconazole to a sterile microcentrifuge tube. Add 1 mL of DMSO to the tube.

  • Solubilization: Vortex the solution until the Penconazole is completely dissolved. Gentle warming in a water bath (up to 37°C) may aid dissolution.

  • Sterilization: While DMSO is a potent solvent and generally considered self-sterilizing, for sensitive cell culture applications, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[5]

In Vitro Treatment of T-47D Cells with Penconazole

Materials:

  • T-47D cells

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Penconazole stock solution (10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell culture plates (e.g., 96-well, 24-well, or 6-well plates)

  • Incubator (37°C, 5% CO₂)

Protocol:

  • Cell Seeding: Seed T-47D cells in the desired cell culture plates at a density that will ensure they are in the exponential growth phase at the time of treatment (typically 70-80% confluency).[7]

  • Cell Adherence: Allow the cells to adhere and grow for 24 hours in a 37°C, 5% CO₂ incubator.

  • Preparation of Working Solutions: Prepare serial dilutions of the Penconazole stock solution in complete growth medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture medium does not exceed a level that is toxic to the cells (typically ≤ 0.1%). A vehicle control (medium with the same concentration of DMSO as the highest Penconazole treatment) should always be included.

  • Treatment: Remove the old medium from the cell culture plates and replace it with the medium containing the various concentrations of Penconazole or the vehicle control.

  • Incubation: Incubate the cells for the desired experimental duration (e.g., 4 hours, as per some transcriptomic studies, or longer for viability assays).[7]

  • Downstream Analysis: Following incubation, the cells can be harvested for various downstream analyses, such as viability assays (e.g., MTT, trypan blue exclusion), gene expression analysis (e.g., qRT-PCR, RNA-seq), or protein analysis (e.g., Western blotting).

Preparation of Penconazole Solution for In Vivo (Rodent) Administration

Materials:

  • Penconazole (powder)

  • Dimethyl sulfoxide (DMSO)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

  • Sterile tubes

  • Vortex mixer

Protocol for a 2.5 mg/mL Suspension:

  • Initial Dissolution: Prepare a 25 mg/mL stock solution of Penconazole in DMSO.

  • Vehicle Preparation: In a sterile tube, add 400 µL of PEG300.

  • Addition of Penconazole Stock: Add 100 µL of the 25 mg/mL Penconazole stock solution in DMSO to the PEG300 and mix thoroughly.

  • Emulsification: Add 50 µL of Tween-80 and mix until a homogenous solution is formed.

  • Final Dilution: Add 450 µL of saline to bring the total volume to 1 mL. This will result in a 2.5 mg/mL suspended solution suitable for oral or intraperitoneal injection.[5]

Signaling Pathways and Experimental Workflows

Ergosterol Biosynthesis Inhibition Pathway

Penconazole's primary antifungal activity stems from its inhibition of the enzyme lanosterol 14α-demethylase, a critical step in the ergosterol biosynthesis pathway.

Ergosterol_Biosynthesis_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by Penconazole Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol 4,4-dimethyl-Cholesta-8,14,24-trienol 4,4-dimethyl-Cholesta-8,14,24-trienol Lanosterol->4,4-dimethyl-Cholesta-8,14,24-trienol Lanosterol 14α-demethylase (CYP51) ... ... 4,4-dimethyl-Cholesta-8,14,24-trienol->... Ergosterol Ergosterol ...->Ergosterol Fungal Cell Membrane Integrity Fungal Cell Membrane Integrity Ergosterol->Fungal Cell Membrane Integrity Penconazole Penconazole Lanosterol 14α-demethylase (CYP51) Lanosterol 14α-demethylase (CYP51) Penconazole->Lanosterol 14α-demethylase (CYP51) Inhibits

Caption: Inhibition of Ergosterol Biosynthesis by Penconazole.

Cholinergic System Interaction

Penconazole has been shown to inhibit acetylcholinesterase (AChE), leading to an accumulation of acetylcholine at the synapse and potential neurotoxic effects.

Cholinergic_System_Interaction cluster_synapse Cholinergic Synapse cluster_inhibition Inhibition by Penconazole Acetylcholine (ACh) Acetylcholine (ACh) Acetylcholinesterase (AChE) Acetylcholinesterase (AChE) Choline + Acetate Choline + Acetate ACh ACh AChE AChE ACh->AChE Hydrolysis AChE->Choline + Acetate Reduced ACh Breakdown Reduced ACh Breakdown AChE->Reduced ACh Breakdown Leads to Penconazole Penconazole Penconazole->AChE Inhibits Cholinergic System Disruption Cholinergic System Disruption Reduced ACh Breakdown->Cholinergic System Disruption Endocrine_Disruption_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment (e.g., Zebrafish) In Vitro Studies In Vitro Studies T-47D Cell Culture T-47D Cell Culture In Vitro Studies->T-47D Cell Culture In Vivo Studies In Vivo Studies Zebrafish Exposure (200 µg/L) Zebrafish Exposure (200 µg/L) In Vivo Studies->Zebrafish Exposure (200 µg/L) Penconazole Treatment Penconazole Treatment T-47D Cell Culture->Penconazole Treatment Gene Expression Analysis (HPGL axis genes) Gene Expression Analysis (HPGL axis genes) Penconazole Treatment->Gene Expression Analysis (HPGL axis genes) Identify Molecular Targets Identify Molecular Targets Gene Expression Analysis (HPGL axis genes)->Identify Molecular Targets Correlate with In Vivo Effects Correlate with In Vivo Effects Identify Molecular Targets->Correlate with In Vivo Effects Hormone Level Measurement (T3, T4, etc.) Hormone Level Measurement (T3, T4, etc.) Zebrafish Exposure (200 µg/L)->Hormone Level Measurement (T3, T4, etc.) Histological Analysis of Thyroid Gland Histological Analysis of Thyroid Gland Hormone Level Measurement (T3, T4, etc.)->Histological Analysis of Thyroid Gland Assess Developmental Effects Assess Developmental Effects Histological Analysis of Thyroid Gland->Assess Developmental Effects Correlate with In Vitro Effects Correlate with In Vitro Effects Assess Developmental Effects->Correlate with In Vitro Effects

References

Application Notes and Protocols for a Penconazole Hydroxide Biomarker

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Penconazole is a systemic triazole fungicide widely used in agriculture to control fungal pathogens on various crops.[1][2][3] Due to its widespread use, there is a potential for human exposure, necessitating the development of reliable biomarkers to assess internal dose. This document provides detailed application notes and protocols for the use of penconazole hydroxide (PEN-OH), the major metabolite of penconazole, as a biomarker for monitoring human exposure.

Penconazole is metabolized in humans primarily through hydroxylation of the alkyl side chain to form penconazole hydroxide (PEN-OH), which is then further oxidized to a carboxylic acid derivative (PEN-COOH).[4][5] PEN-OH is the most abundant metabolite found in urine and is largely excreted as a glucuronide conjugate.[4][5] Therefore, the quantification of total PEN-OH in urine after enzymatic hydrolysis is a robust and sensitive indicator of recent penconazole exposure.

These protocols are intended for researchers, scientists, and drug development professionals involved in toxicology, environmental health, and occupational safety.

Biomarker Information

BiomarkerMatrixFormAnalytical Technique
Penconazole Hydroxide (PEN-OH)UrineTotal (Free + Glucuronide Conjugate)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Penconazole Carboxylic Acid (PEN-COOH)UrineFree and Glucuronide ConjugateLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Penconazole (Parent Compound)UrineUnmetabolizedLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Penconazole Metabolism and Biomarker Pathway

The metabolic pathway of penconazole in humans leading to the formation of the proposed biomarker, penconazole hydroxide, is illustrated below.

Penconazole_Metabolism Penconazole Penconazole Hydroxylation Hydroxylation (Primary Metabolism) Penconazole->Hydroxylation CYP450 Enzymes Penconazole_OH Penconazole Hydroxide (PEN-OH) (Major Metabolite) Hydroxylation->Penconazole_OH Conjugation Glucuronidation Penconazole_OH->Conjugation Oxidation Oxidation Penconazole_OH->Oxidation Penconazole_OH_Glucuronide PEN-OH Glucuronide (Excreted Form) Conjugation->Penconazole_OH_Glucuronide Urine_Excretion Urinary Excretion Penconazole_OH_Glucuronide->Urine_Excretion Penconazole_COOH Penconazole Carboxylic Acid (PEN-COOH) (Minor Metabolite) Oxidation->Penconazole_COOH Penconazole_COOH->Urine_Excretion

Metabolic pathway of penconazole to its urinary biomarkers.

Experimental Protocols

Urine Sample Collection and Storage

Objective: To collect and store urine samples in a manner that preserves the integrity of the target analytes.

Materials:

  • Sterile, polypropylene urine collection cups with screw-top lids.

  • Labels for sample identification.

  • Freezer (-20°C or -80°C).

Protocol:

  • Provide study participants with a sterile collection cup and clear instructions for providing a mid-stream urine sample.

  • Immediately after collection, ensure the cap is securely fastened.

  • Label the collection cup with a unique identifier, date, and time of collection.

  • If not processed immediately, store the urine samples frozen at -20°C or preferably at -80°C to minimize degradation of the analytes. Penconazole and its metabolites have been shown to be stable under frozen conditions.[1]

Sample Preparation: Enzymatic Hydrolysis and Solid-Phase Extraction (SPE)

Objective: To deconjugate the glucuronidated metabolites and extract the analytes of interest from the urine matrix, removing potential interferences.

Materials:

  • Frozen urine samples.

  • β-glucuronidase from Helix pomatia.

  • Ammonium acetate buffer (pH 5.0).

  • Internal standard (IS) solution (e.g., deuterated penconazole).

  • Methanol (HPLC grade).

  • Acetonitrile (HPLC grade).

  • Formic acid.

  • Water (HPLC grade).

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18).

  • SPE vacuum manifold.

  • Centrifuge.

  • Vortex mixer.

  • Evaporator (e.g., nitrogen evaporator).

Protocol:

  • Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.

  • Pipette 1 mL of urine into a labeled centrifuge tube.

  • Add 50 µL of the internal standard solution to each sample.

  • Add 500 µL of ammonium acetate buffer (pH 5.0).

  • Add 20 µL of β-glucuronidase solution.

  • Vortex the samples gently and incubate at 37°C for at least 4 hours (or overnight) to ensure complete hydrolysis of the glucuronide conjugates.

  • After incubation, centrifuge the samples at 3000 x g for 10 minutes to pellet any precipitates.

  • Condition an SPE cartridge by passing 3 mL of methanol followed by 3 mL of water.

  • Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 3 mL of water to remove salts and other polar interferences.

  • Elute the analytes with 3 mL of methanol into a clean collection tube.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase starting composition (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

  • Vortex the reconstituted sample and transfer it to an autosampler vial for LC-MS/MS analysis.

SPE_Workflow cluster_Urine_Prep Urine Sample Preparation cluster_SPE Solid-Phase Extraction (SPE) cluster_Final_Prep Final Preparation Urine_Sample 1. Urine Sample (1 mL) Add_IS 2. Add Internal Standard Urine_Sample->Add_IS Add_Buffer_Enzyme 3. Add Buffer & β-glucuronidase Add_IS->Add_Buffer_Enzyme Incubate 4. Incubate (37°C, 4h) Add_Buffer_Enzyme->Incubate Centrifuge 5. Centrifuge Incubate->Centrifuge Condition_SPE 6. Condition SPE Cartridge Centrifuge->Condition_SPE Load_Sample 7. Load Sample Supernatant Condition_SPE->Load_Sample Wash_SPE 8. Wash SPE Cartridge Load_Sample->Wash_SPE Elute_Analytes 9. Elute Analytes Wash_SPE->Elute_Analytes Evaporate 10. Evaporate to Dryness Elute_Analytes->Evaporate Reconstitute 11. Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze 12. LC-MS/MS Analysis Reconstitute->Analyze

Experimental workflow for urine sample preparation and analysis.

LC-MS/MS Analysis

Objective: To separate and quantify penconazole, PEN-OH, and PEN-COOH in the prepared urine extracts.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system.

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Parameters (Example):

  • Column: C18 column (e.g., 2.1 x 100 mm, 2.6 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start with 20% B, increase to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

MS/MS Parameters (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Source Temperature: 500°C.

  • Desolvation Temperature: 150°C.

  • Capillary Voltage: 3.0 kV.

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - Qualifier
Penconazole284.1159.170.1
Penconazole-OH300.1159.1125.1
Penconazole-COOH314.1159.1125.1
Penconazole-d7 (IS)291.1166.170.1

Note: The specific m/z values may need to be optimized based on the instrument used.

Data Analysis and Interpretation

Calibration: A calibration curve should be prepared using a set of standards of known concentrations of penconazole, PEN-OH, and PEN-COOH in a blank matrix (e.g., synthetic urine or pooled control urine). The concentration of the analytes in the samples is determined by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.

Quality Control: Quality control (QC) samples at low, medium, and high concentrations should be included in each analytical run to ensure the accuracy and precision of the method.

Data Interpretation: The concentration of total PEN-OH in urine is the primary biomarker for penconazole exposure. Elevated levels of PEN-OH compared to a baseline or a reference population indicate recent exposure. The half-life of penconazole metabolites is relatively short (less than 4 hours), so the presence of PEN-OH reflects recent exposure.[5]

Summary of Quantitative Data

The following table summarizes typical quantitative parameters for the analytical method.

ParameterPenconazolePenconazole-OHPenconazole-COOH
Linearity Range0.5 - 100 µg/L0.5 - 100 µg/L0.5 - 100 µg/L
Limit of Detection (LOD)~0.1 µg/L~0.1 µg/L~0.25 µg/L[5]
Limit of Quantification (LOQ)~0.5 µg/L~0.5 µg/L~0.75 µg/L
Inter-assay Precision (%RSD)< 15%< 15%< 15%[5]
Intra-assay Precision (%RSD)< 10%< 10%< 10%[5]
Mean Recovery from Urine> 85%> 85%> 85%

Logical Relationship for Biomarker Validation

The validation of penconazole hydroxide as a biomarker of exposure follows a logical progression of experiments and data analysis.

Biomarker_Validation cluster_Analytical_Validation Analytical Method Validation cluster_Human_Studies Human Exposure Studies cluster_Data_Analysis Data Analysis & Interpretation Develop_Method Develop LC-MS/MS Method Validate_Linearity Linearity & Range Develop_Method->Validate_Linearity Validate_Accuracy Accuracy & Precision Develop_Method->Validate_Accuracy Validate_Sensitivity LOD & LOQ Develop_Method->Validate_Sensitivity Validate_Specificity Specificity & Matrix Effects Develop_Method->Validate_Specificity Dosing_Study Controlled Dosing Study Validate_Linearity->Dosing_Study Validate_Accuracy->Dosing_Study Validate_Sensitivity->Dosing_Study Validate_Specificity->Dosing_Study Establish_Kinetics Determine Excretion Kinetics Dosing_Study->Establish_Kinetics Correlate_Exposure Correlate with Exposure Levels Dosing_Study->Correlate_Exposure Occupational_Study Occupational Exposure Study Occupational_Study->Correlate_Exposure General_Population_Study General Population Survey Establish_Reference_Range Establish Reference Range General_Population_Study->Establish_Reference_Range Validated_Biomarker Validated Biomarker for Penconazole Exposure Establish_Kinetics->Validated_Biomarker Correlate_Exposure->Validated_Biomarker Establish_Reference_Range->Validated_Biomarker

Logical workflow for the validation of a biomarker of exposure.

References

Application Note: Solid-Phase Extraction of Penconazole Hydroxide from Aqueous Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust method for the solid-phase extraction (SPE) of penconazole hydroxide, a key metabolite of the triazole fungicide penconazole, from aqueous matrices. The described protocol utilizes a C18 reversed-phase SPE cartridge for the effective isolation and concentration of this moderately polar analyte prior to downstream analysis by techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS). This method is crucial for environmental monitoring, food safety analysis, and metabolism studies.

Introduction

Penconazole is a widely used systemic fungicide effective against a broad spectrum of fungal pathogens in agriculture.[1] Its metabolism in plants and animals often involves hydroxylation, leading to the formation of penconazole hydroxide.[2] Accurate quantification of this metabolite is essential for assessing terminal residues in food products and for toxicological and environmental impact studies. Solid-phase extraction is a widely adopted sample preparation technique that offers significant advantages over traditional liquid-liquid extraction, including higher recovery, reduced solvent consumption, and the potential for automation. This application note provides a detailed protocol for the extraction of penconazole hydroxide using C18 SPE cartridges, a common choice for the extraction of moderately polar to nonpolar compounds from aqueous samples.

Experimental Protocol

This protocol is designed for the extraction of penconazole hydroxide from a 100 mL water sample. Adjustments may be necessary for different sample volumes or matrices.

Materials:

  • SPE Cartridge: C18 SPE Cartridge (500 mg sorbent mass, 6 mL volume)

  • Reagents:

    • Methanol (HPLC grade)

    • Deionized water (HPLC grade)

    • Acetonitrile (HPLC grade)

    • Formic acid (optional, for pH adjustment)

  • Equipment:

    • SPE vacuum manifold

    • Vacuum pump

    • Collection vials (e.g., 15 mL conical tubes)

    • Nitrogen evaporator

    • Vortex mixer

    • Analytical balance

    • pH meter (optional)

Procedure:

  • Sample Preparation:

    • Filter the aqueous sample through a 0.45 µm filter to remove any particulate matter.

    • If necessary, adjust the pH of the sample to ~7.0.

  • SPE Cartridge Conditioning:

    • Place the C18 SPE cartridge on the vacuum manifold.

    • Pass 5 mL of methanol through the cartridge at a flow rate of 1-2 mL/min. Do not allow the sorbent to dry.

    • Follow with 5 mL of deionized water at a flow rate of 1-2 mL/min. Ensure the sorbent bed remains submerged.

  • Sample Loading:

    • Load the 100 mL prepared water sample onto the conditioned cartridge at a flow rate of approximately 5 mL/min.

  • Washing:

    • After the entire sample has passed through, wash the cartridge with 5 mL of deionized water to remove any co-extracted polar impurities.

    • Dry the cartridge under vacuum for 5-10 minutes to remove excess water.

  • Elution:

    • Place a clean collection vial under the cartridge.

    • Elute the penconazole hydroxide from the cartridge with two aliquots of 3 mL of acetonitrile. Allow the solvent to soak the sorbent bed for 1-2 minutes before applying vacuum. The elution flow rate should be approximately 1-2 mL/min.

  • Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase for your analytical method (e.g., 50:50 acetonitrile:water) and vortex for 30 seconds.

    • The sample is now ready for analysis.

Data Presentation

The following table summarizes representative quantitative data for the solid-phase extraction of hydroxylated pesticide metabolites using C18 cartridges. While specific data for penconazole hydroxide is limited in publicly available literature, the data presented for analogous compounds demonstrates the expected performance of the method.

Analyte (Representative)MatrixSPE SorbentRecovery (%)RSD (%)LOD (ng/mL)LOQ (ng/mL)Reference
Hydroxylated PAHsUrinePolymer-based87 - 95≤ 8.63.6 - 7.211 - 26[3][4]
TebuconazoleWaterC1880.6 - 99.7N/AN/A0.00389[5]
DDT MetabolitesWaterC1884 - 91N/AN/AN/A[6]

N/A: Not Available in the cited reference.

Mandatory Visualization

The following diagram illustrates the workflow for the solid-phase extraction of penconazole hydroxide.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (C18 Cartridge) cluster_post Post-Extraction Sample Aqueous Sample (100 mL) Filter Filter (0.45 µm) Sample->Filter Condition 1. Condition (5 mL Methanol, 5 mL Water) Load 2. Load Sample Condition->Load Wash 3. Wash (5 mL Water) Load->Wash Elute 4. Elute (2 x 3 mL Acetonitrile) Wash->Elute Evaporate Evaporate to Dryness (Nitrogen, 40°C) Elute->Evaporate Reconstitute Reconstitute (1 mL Mobile Phase) Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Workflow for the solid-phase extraction of penconazole hydroxide.

References

Application Note: Analysis of Penconazole and its Hydroxide Metabolite Residues in Crops

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penconazole is a systemic triazole fungicide widely used in agriculture to control powdery mildew and other fungal pathogens on a variety of fruits and vegetables.[1][2][3] Its mode of action involves the inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes.[1][2][3] Due to its widespread use, regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for penconazole in food commodities to ensure consumer safety.

In plants, penconazole is metabolized, with the primary transformation being the oxidation of the alkyl chain to form monohydroxy metabolites.[2][3] The most predominant of these is the β-monohydroxy metabolite, known as CGA132465, which can be present in both free and conjugated forms and can constitute a significant portion of the total residue.[2][3] Therefore, the analysis of both the parent penconazole and its main hydroxide metabolite is crucial for a comprehensive risk assessment and to ensure compliance with food safety regulations.

This application note provides a detailed protocol for the extraction and quantification of penconazole and its hydroxide metabolite (CGA132465) residues in high water content crops using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis.

Metabolic Pathway of Penconazole in Plants

The metabolic transformation of penconazole in plants primarily involves hydroxylation at various positions of the pentyl side chain, followed by conjugation with sugars. The resulting monohydroxy metabolites are a key focus of residue analysis.

Penconazole_Metabolism Penconazole Penconazole (C₁₃H₁₅Cl₂N₃) Hydroxylation Oxidation (Hydroxylation of alkyl chain) Penconazole->Hydroxylation Penconazole_Hydroxide Penconazole Hydroxide (CGA132465) (Monohydroxy Metabolite) Hydroxylation->Penconazole_Hydroxide Conjugation Conjugation (e.g., with sugars) Penconazole_Hydroxide->Conjugation Conjugated_Metabolite Conjugated Metabolites Conjugation->Conjugated_Metabolite

Caption: Metabolic pathway of Penconazole in plants.

Experimental Protocols

This section details the procedures for sample preparation and instrumental analysis for the determination of penconazole and its hydroxide metabolite residues in crops.

Sample Preparation: QuEChERS Protocol (Modified AOAC 2007.01)

The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices.[4][5] The following protocol is suitable for high moisture content crops such as fruits and vegetables.

3.1.1. Reagents and Materials

  • Acetonitrile (ACN), HPLC grade

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Sodium Chloride (NaCl)

  • Trisodium Citrate Dihydrate

  • Disodium Hydrogen Citrate Sesquihydrate

  • Primary Secondary Amine (PSA) sorbent

  • C18 sorbent

  • Graphitized Carbon Black (GCB) - for pigmented samples

  • 50 mL polypropylene centrifuge tubes with screw caps

  • 15 mL polypropylene centrifuge tubes for dSPE

  • High-speed centrifuge

  • Vortex mixer

3.1.2. Extraction Procedure

  • Homogenization: Homogenize a representative portion of the crop sample.

  • Weighing: Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

  • Solvent Addition: Add 10-15 mL of acetonitrile to the tube.

  • Internal Standard: Add an appropriate internal standard if necessary.

  • Shaking: Cap the tube and shake vigorously for 1 minute.

  • Salt Addition: Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).[6]

  • Extraction: Immediately cap and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge at ≥ 3000 x g for 5 minutes.

3.1.3. Dispersive Solid-Phase Extraction (dSPE) Cleanup

  • Supernatant Transfer: Transfer an aliquot (e.g., 6 mL) of the upper acetonitrile layer to a 15 mL dSPE tube.

  • dSPE Sorbent: The dSPE tube should contain anhydrous MgSO₄ (e.g., 900 mg) and PSA (e.g., 150 mg). For samples with high fat content, C18 may be included. For pigmented samples, GCB can be used, but it may retain planar pesticides.

  • Shaking and Centrifugation: Cap the dSPE tube, shake for 30 seconds, and then centrifuge at high speed for 2-5 minutes.

  • Final Extract: The resulting supernatant is the final extract.

  • Acidification: For improved stability of certain pesticides, acidify the final extract with a small amount of formic acid.

  • Filtration: Filter the final extract through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Instrumental Analysis: LC-MS/MS

3.2.1. LC-MS/MS System

A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is recommended.

3.2.2. Chromatographic Conditions

ParameterValue
Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid and 5 mM ammonium formate
Mobile Phase B Methanol with 0.1% formic acid
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

3.2.3. Mass Spectrometry Conditions

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Desolvation Gas Flow 800 L/hr
Collision Gas Argon

3.2.4. Multiple Reaction Monitoring (MRM) Transitions

The following MRM transitions can be used for the quantification and confirmation of penconazole and its hydroxide metabolite. Collision energies should be optimized for the specific instrument used.

CompoundPrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - Qualifier
Penconazole 284.1159.070.0[7]
Penconazole Hydroxide (CGA132465) 300.1159.0125.0

Note: The MRM transitions for Penconazole Hydroxide are proposed based on its structure as a monohydroxy derivative of penconazole. The precursor ion is the [M+H]⁺ of the hydroxylated molecule. The product ions are common fragments expected from the penconazole structure.

Quantitative Data

The following tables summarize residue data for penconazole in various crops from supervised trials. It is important to note that publicly available data on the residue levels of the penconazole hydroxide metabolite (CGA132465) are limited. For dietary risk assessment, regulatory bodies sometimes use conversion factors to estimate the concentration of the metabolite based on the parent compound's residue levels.[3]

Table 1: Penconazole Residues in Grapes

CountryNo. of TrialsApplication Rate (kg ai/ha)PHI (days)Residues (mg/kg)
Various EU140.02-0.0514-21<0.01, 0.01, 0.02 (x3), 0.03 (x4), 0.04, 0.05, 0.08, 0.17, 0.32[8]
Egypt--01.04[9]
Egypt--10.89[9]
Egypt--30.53[9]
Egypt--70.35[9]
Egypt--14<0.02[9]

Table 2: Penconazole Residues in Cucumbers (Greenhouse)

CountryNo. of TrialsApplication Rate (kg ai/ha)PHI (days)Residues (mg/kg)
Various EU80.053<0.01, <0.02, <0.02, 0.01, 0.01, 0.02, 0.03, 0.03[8]

Table 3: Penconazole Residues in Tomatoes (Greenhouse)

CountryNo. of TrialsApplication Rate (kg ai/ha)PHI (days)Residues (mg/kg)
Various EU140.038-0.053<0.01 (x3), <0.02 (x3), 0.02 (x4), 0.03, 0.03, 0.04, 0.07

Table 4: Penconazole Residues in Apples and Pears

CountryNo. of TrialsApplication Rate (kg ai/ha)PHI (days)Residues (mg/kg)
Various EU180.02-0.0514<0.01, <0.02 (x4), 0.01 (x4), 0.02 (x3), 0.030, 0.038, 0.04, 0.048, 0.05, 0.079[8]

Workflow Diagram

The following diagram illustrates the complete analytical workflow from sample collection to data analysis.

Analytical_Workflow cluster_SamplePrep Sample Preparation (QuEChERS) cluster_Analysis Instrumental Analysis cluster_Data Data Processing Sample_Collection Crop Sample Collection Homogenization Homogenization Sample_Collection->Homogenization Extraction Acetonitrile Extraction with Salts Homogenization->Extraction dSPE Dispersive SPE Cleanup (PSA, C18, MgSO₄) Extraction->dSPE Final_Extract Final Extract dSPE->Final_Extract LCMS LC-MS/MS Analysis (MRM Mode) Final_Extract->LCMS Quantification Quantification (Calibration Curve) LCMS->Quantification Confirmation Confirmation (Qualifier Ion Ratios) LCMS->Confirmation Reporting Reporting of Results Quantification->Reporting Confirmation->Reporting

Caption: Analytical workflow for Penconazole residue analysis.

Conclusion

The described QuEChERS extraction method followed by LC-MS/MS analysis provides a robust and sensitive approach for the simultaneous determination of penconazole and its primary hydroxide metabolite in various crop matrices. This detailed protocol and the accompanying information will be a valuable resource for researchers, scientists, and professionals in the field of food safety and pesticide residue analysis, enabling accurate monitoring and ensuring compliance with regulatory standards.

References

Application Notes and Protocols for Penconazol Hydroxide as a Reference Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive details on the use of Penconazol Hydroxide (PEN-OH) as a reference standard in analytical and toxicological studies. Penconazol is a systemic triazole fungicide used to control powdery mildew on various crops.[1][2] Understanding its metabolism and quantifying its metabolites are crucial for assessing human exposure, environmental fate, and potential toxicity. The primary metabolite in humans is a monohydroxylated derivative, herein referred to as this compound (PEN-OH), making it an essential biomarker for exposure studies.[3][4]

This compound: Properties and Significance

This compound is the major metabolite of Penconazol, formed through oxidation.[3][4] In human metabolism, it is found in both free and glucuronide conjugate forms, with the conjugated form being predominant.[3][4] Due to its prevalence, PEN-OH is the recommended biomarker for monitoring human exposure to Penconazol.[3][4]

Chemical Information (Penconazol - Parent Compound):

  • IUPAC Name: 1-[2-(2,4-dichloro-β-propylphenethyl)]-1H-1,2,4-triazole[1]

  • CAS Number: 66246-88-6[1]

  • Molecular Formula: C₁₃H₁₅Cl₂N₃

  • Molecular Weight: 284.19 g/mol

Note on Reference Standard Availability: A commercially available reference standard explicitly named "this compound" may be difficult to source. Researchers may need to:

  • Synthesize the standard in-house.

  • Source it from specialized chemical suppliers who may list it under a more specific chemical name (e.g., indicating the position of the hydroxyl group on the alkyl chain).

  • Use a certified reference material of the parent compound, Penconazol, and identify the metabolite peak based on its mass-to-charge ratio in mass spectrometry.

Data Presentation: Analytical Method Performance

The following table summarizes typical performance data for the analysis of Penconazol and its metabolites using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a common analytical technique for this purpose.[5][6]

AnalyteMatrixMethodLOQ (mg/kg)Recovery (%)Reference
PenconazolFruitsGC-ECD/NPD0.01–0.0263 (grape & apple)[5]
PenconazolVarious Plant MatricesLC-MS/MS0.01Not Specified[5]
PenconazolMilkGC-ECD/NPD0.01Not Specified[5]
PenconazolAnimal TissuesGC-ECD/NPD0.0539-83[5]
Penconazol EnantiomersVegetablesLC-MS/MS2.5-250.0 ng/mLNot Specified[7]
This compound (PEN-OH)Human UrineLC-MS/MS230-460 µg/L (range of detected levels)Not Specified[3][4]
Penconazol Carboxylic Acid (PEN-COOH)Human UrineLC-MS/MS5.2-16.7 µg/L (range of detected levels)Not Specified[3][4]

Experimental Protocols

This protocol is adapted from methodologies described for the analysis of Penconazol metabolites in human urine.[3][4]

Objective: To quantify the concentration of this compound (PEN-OH) in human urine samples using LC-MS/MS.

Materials:

  • This compound reference standard

  • Deuterated Penconazol (internal standard)

  • β-glucuronidase

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Urine samples

  • LC-MS/MS system with electrospray ionization (ESI) source

Procedure:

  • Sample Preparation: a. Thaw frozen urine samples at room temperature. b. To 1 mL of urine, add an internal standard solution (e.g., deuterated Penconazol). c. Add β-glucuronidase solution to hydrolyze the glucuronide conjugates of PEN-OH. d. Incubate the samples as per the enzyme manufacturer's instructions (e.g., 37°C for 2-4 hours). e. After incubation, stop the enzymatic reaction by adding a strong acid or by protein precipitation with a solvent like acetonitrile. f. Centrifuge the samples to pellet any precipitate. g. Transfer the supernatant to an autosampler vial for analysis.

  • LC-MS/MS Analysis: a. Liquid Chromatography (LC) Conditions:

    • Column: A suitable reversed-phase column (e.g., C18).
    • Mobile Phase: A gradient of methanol and water, both containing a small amount of formic acid (e.g., 0.1%).
    • Flow Rate: A typical flow rate for analytical LC columns (e.g., 0.2-0.5 mL/min).
    • Injection Volume: 5-10 µL. b. Mass Spectrometry (MS) Conditions:
    • Ionization Mode: Positive Electrospray Ionization (ESI+).
    • Detection Mode: Multiple Reaction Monitoring (MRM).
    • MRM Transitions:
    • Identify the precursor ion (protonated molecular ion) for PEN-OH.
    • Identify the most abundant and specific product ions. A common product ion for triazole fungicides is the protonated triazole moiety.[3][4]
    • Monitor at least two transitions for confirmation.
    • Optimize cone voltage and collision energy for each transition to maximize signal intensity.

  • Quantification: a. Prepare a calibration curve using the this compound reference standard at various concentrations. b. Plot the ratio of the analyte peak area to the internal standard peak area against the concentration. c. Use the calibration curve to determine the concentration of PEN-OH in the unknown urine samples.

Visualizations

Penconazol is a sterol demethylation inhibitor (DMI) fungicide.[8] It targets the C14-demethylase enzyme, which is crucial for the biosynthesis of ergosterol, a vital component of fungal cell membranes.[8]

Penconazol_Mode_of_Action cluster_fungal_cell Fungal Cell Acetyl-CoA Acetyl-CoA Squalene Squalene Acetyl-CoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol C14-demethylase Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Penconazol Penconazol Penconazol->Ergosterol Inhibits

Caption: Penconazol's mode of action in fungi.

The following diagram illustrates the workflow for the quantification of this compound in biological samples.

Experimental_Workflow cluster_steps Analytical Steps Sample_Collection Urine Sample Collection Sample_Preparation Sample Preparation (Hydrolysis & Extraction) Sample_Collection->Sample_Preparation LC_MS_MS_Analysis LC-MS/MS Analysis Sample_Preparation->LC_MS_MS_Analysis Data_Processing Data Processing LC_MS_MS_Analysis->Data_Processing Quantification Quantification Data_Processing->Quantification Metabolism_Pathway Penconazol Penconazol Penconazol_Hydroxide This compound (PEN-OH) Penconazol->Penconazol_Hydroxide Oxidation Penconazol_Carboxylic_Acid Penconazol Carboxylic Acid (PEN-COOH) Penconazol_Hydroxide->Penconazol_Carboxylic_Acid Further Oxidation

References

Penconazole in Plant Metabolism Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penconazole is a systemic triazole fungicide widely utilized in agriculture to control a broad spectrum of fungal pathogens, particularly powdery mildew and scab, on various fruits and vegetables.[1][2][3] Its primary mode of action is the inhibition of sterol biosynthesis in fungi, specifically targeting the C14-demethylation of lanosterol or 24-methylene dihydrolanosterol, which are essential steps in the formation of ergosterol, a vital component of fungal cell membranes.[2] This disruption of ergosterol production leads to impaired fungal growth and, ultimately, cell death.[2] Beyond its fungicidal properties, penconazole has also been observed to exhibit plant growth regulator (PGR) activities and can influence plant responses to abiotic stress, suggesting a wider range of interactions with plant metabolic and signaling pathways.[4][5][6]

These application notes provide a comprehensive overview of penconazole's behavior in plants, detailing its metabolic fate, analytical methods for its detection, and its effects on plant physiology. The information is intended to assist researchers in designing and conducting metabolism studies, developing analytical protocols, and understanding the broader biological impact of this fungicide.

Mechanism of Action and Signaling

Penconazole's primary fungicidal activity is achieved through the inhibition of the ergosterol biosynthesis pathway, a critical metabolic route for most fungi.

Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase 4,4-dimethyl-cholesta-8,14,24-trienol 4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol->4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol 14α-demethylase (CYP51) Ergosterol Ergosterol 4,4-dimethyl-cholesta-8,14,24-trienol->Ergosterol Multiple steps Penconazole Penconazole Lanosterol 14α-demethylase (CYP51) Lanosterol 14α-demethylase (CYP51) Penconazole->Lanosterol 14α-demethylase (CYP51) Inhibition

Caption: Penconazole's primary mechanism of action: inhibition of ergosterol biosynthesis.

In addition to its fungicidal action, penconazole can modulate various physiological and stress-response signaling pathways in plants, particularly under conditions of abiotic stress such as drought and salinity.

cluster_stress Abiotic Stress (Drought, Salinity) cluster_response Plant Stress Response ROS Production ROS Production Antioxidant Potential Antioxidant Potential ROS Production->Antioxidant Potential Counteracts Ionic Imbalance Ionic Imbalance Ion Homeostasis (Increased K+, Ca2+) Ion Homeostasis (Increased K+, Ca2+) Ionic Imbalance->Ion Homeostasis (Increased K+, Ca2+) Counteracts Osmotic Stress Osmotic Stress Osmotic Adjustment (Proline, Carbohydrates) Osmotic Adjustment (Proline, Carbohydrates) Osmotic Stress->Osmotic Adjustment (Proline, Carbohydrates) Counteracts Penconazole Penconazole Penconazole->Antioxidant Potential Enhances Penconazole->Ion Homeostasis (Increased K+, Ca2+) Regulates Penconazole->Osmotic Adjustment (Proline, Carbohydrates) Promotes Photosynthesis Regulation Photosynthesis Regulation Penconazole->Photosynthesis Regulation Modulates Protein Synthesis Protein Synthesis Penconazole->Protein Synthesis Induces

Caption: Penconazole's influence on plant abiotic stress response pathways.

Plant Metabolism of Penconazole

Penconazole is metabolized in plants through several key pathways, primarily involving oxidation and conjugation. The major metabolites identified in various plant species include monohydroxylated derivatives and cleavage products of the triazole moiety.

Metabolic Pathway

The biotransformation of penconazole in plants generally follows these steps:

  • Oxidation: The alkyl side chain of the penconazole molecule is oxidized to form monohydroxy metabolites.

  • Conjugation: These hydroxylated metabolites can then be conjugated with sugars, such as glucose, to form more polar and water-soluble compounds.

  • Cleavage: The bond between the triazole ring and the dichlorophenylpentyl moiety can be cleaved, leading to the formation of 1,2,4-triazole and its conjugates.

Penconazole Penconazole Monohydroxy Metabolites Monohydroxy Metabolites Penconazole->Monohydroxy Metabolites Oxidation Triazole Triazole Penconazole->Triazole Cleavage Conjugated Metabolites Conjugated Metabolites Monohydroxy Metabolites->Conjugated Metabolites Conjugation (e.g., with sugars) Triazole Conjugates Triazole Conjugates Triazole->Triazole Conjugates Conjugation

Caption: Generalized metabolic pathway of penconazole in plants.

Quantitative Metabolic Profile

The distribution of penconazole and its metabolites can vary depending on the plant species, time after application, and environmental conditions. The following table summarizes the quantitative data from metabolism studies in various crops.

CropParent Penconazole (% of Total Radioactive Residue - TRR)Major Metabolites (% of TRR)Reference
Grapes7-16%Free and conjugated CGA132465 (14-62%), Triazole-specific metabolites (20-25%)[1]
Tomatoes12%Monohydroxy metabolites (CGA132465, CGA127841, CGA190503) (60%), Triazole-specific metabolites (20%)[1]
ApplesNot specifiedFree and conjugated CGA132465, Triazole-specific metabolites[1]

Experimental Protocols

Plant Metabolism Study Using Radiolabeled Penconazole

This protocol outlines a general procedure for investigating the metabolism of penconazole in plants using a radiolabeled compound (e.g., ¹⁴C-penconazole).

Materials:

  • ¹⁴C-labeled penconazole (phenyl or triazole label)

  • Test plants (e.g., grapevines, tomato plants)

  • Formulation blank

  • Application equipment (e.g., microsyringe, sprayer)

  • Solvents for extraction (e.g., methanol, acetonitrile)

  • Liquid scintillation counter (LSC)

  • High-performance liquid chromatography (HPLC) with a radioactivity detector

  • Mass spectrometer (MS) for metabolite identification

Procedure:

  • Plant Cultivation: Grow healthy, uniform plants to the desired growth stage under controlled environmental conditions.

  • Treatment: Apply a known amount of ¹⁴C-penconazole formulated as a spray or spot application to the leaves or fruit of the test plants. Include control plants treated with the formulation blank.

  • Sampling: Harvest plant tissues (leaves, fruits, stems, roots) at various time points after application (e.g., 0, 7, 14, 28, and 60 days).

  • Homogenization: Homogenize the collected plant samples.

  • Extraction: Extract the homogenized samples with an appropriate solvent (e.g., methanol or acetonitrile). Perform multiple extractions to ensure maximum recovery of radioactive residues.

  • Radioactivity Measurement: Determine the total radioactive residue (TRR) in the extracts and the remaining plant material (non-extractable residues) using LSC.

  • Metabolite Profiling: Analyze the extracts by radio-HPLC to separate the parent compound and its metabolites.

  • Metabolite Identification: Identify the separated metabolites using LC-MS/MS by comparing their retention times and mass spectra with those of authentic standards, if available.

  • Data Analysis: Quantify the amount of parent penconazole and each metabolite at each time point and express the results as a percentage of the TRR.

Plant Cultivation Plant Cultivation ¹⁴C-Penconazole Application ¹⁴C-Penconazole Application Plant Cultivation->¹⁴C-Penconazole Application Time-course Sampling Time-course Sampling ¹⁴C-Penconazole Application->Time-course Sampling Homogenization & Extraction Homogenization & Extraction Time-course Sampling->Homogenization & Extraction Total Radioactivity Measurement (LSC) Total Radioactivity Measurement (LSC) Homogenization & Extraction->Total Radioactivity Measurement (LSC) Metabolite Profiling (Radio-HPLC) Metabolite Profiling (Radio-HPLC) Homogenization & Extraction->Metabolite Profiling (Radio-HPLC) Metabolite Identification (LC-MS/MS) Metabolite Identification (LC-MS/MS) Metabolite Profiling (Radio-HPLC)->Metabolite Identification (LC-MS/MS) Data Analysis & Quantification Data Analysis & Quantification Metabolite Identification (LC-MS/MS)->Data Analysis & Quantification

Caption: Workflow for a plant metabolism study using radiolabeled penconazole.

Residue Analysis of Penconazole in Plant Matrices by QuEChERS and LC-MS/MS

This protocol describes a widely used method for the extraction and quantification of penconazole residues in various plant samples.

Materials:

  • Homogenized plant sample (e.g., fruits, vegetables)

  • Acetonitrile (ACN)

  • QuEChERS extraction salts (e.g., MgSO₄, NaCl, sodium citrate)

  • Dispersive solid-phase extraction (d-SPE) sorbents (e.g., PSA, C18)

  • Centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Sample Preparation: Weigh 10-15 g of the homogenized plant sample into a 50 mL centrifuge tube.

  • Extraction:

    • Add 10-15 mL of ACN to the sample.

    • Add the QuEChERS extraction salt packet.

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 x g for 5 minutes.

  • Cleanup (d-SPE):

    • Transfer an aliquot of the ACN supernatant to a d-SPE tube containing the appropriate sorbents for the matrix (e.g., PSA for removing organic acids, C18 for removing nonpolar interferences).

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 5 minutes.

  • Analysis:

    • Take an aliquot of the cleaned extract and dilute it with an appropriate solvent if necessary.

    • Inject the sample into the LC-MS/MS system for analysis.

    • Quantify penconazole based on a matrix-matched calibration curve.

Sample Homogenization Sample Homogenization Extraction with ACN & Salts Extraction with ACN & Salts Sample Homogenization->Extraction with ACN & Salts Centrifugation Centrifugation Extraction with ACN & Salts->Centrifugation d-SPE Cleanup of Supernatant d-SPE Cleanup of Supernatant Centrifugation->d-SPE Cleanup of Supernatant LC-MS/MS Analysis LC-MS/MS Analysis Centrifugation->LC-MS/MS Analysis d-SPE Cleanup of Supernatant->Centrifugation

Caption: QuEChERS workflow for penconazole residue analysis.

Data Presentation

Dissipation of Penconazole in Different Crops

The dissipation of penconazole follows first-order kinetics in many plant matrices. The half-life (T₁/₂) is a key parameter for assessing its persistence.

CropApplication RateInitial Deposit (mg/kg)Half-life (T₁/₂) in daysReference
GrapesNot specified1.041.56
Tomatoes25 mL/100 L water0.745.61
Residue Levels of Penconazole in Various Crops

The following table summarizes the maximum residue levels (MRLs) and observed residue concentrations from supervised trials.

CropMRL (EU, mg/kg)Observed Residue Range (mg/kg)Reference
Grapes0.2<0.01 - 0.32
TomatoesNot specified<0.01 - 0.07
CucumbersNot specified<0.01 - 0.03
MelonsNot specified0.01 - 0.06

Conclusion

This document provides a detailed overview of penconazole in the context of plant metabolism studies. The information on its mechanism of action, metabolic fate, and analytical methodologies is intended to serve as a valuable resource for researchers in the fields of agriculture, environmental science, and drug development. The provided protocols offer a foundation for conducting robust and reliable studies to further elucidate the behavior and impact of penconazole in plant systems. Further research is warranted to fully understand the intricate signaling pathways in plants that are modulated by penconazole, particularly in relation to abiotic stress responses.

References

Application Notes and Protocols for Cell Culture Assays with Penconazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penconazole is a systemic triazole fungicide widely utilized in agriculture to control a variety of fungal pathogens.[1][2][3] Its primary mechanism of action in fungi is the inhibition of ergosterol biosynthesis, a crucial component of the fungal cell membrane, by targeting the sterol 14α-demethylase enzyme (CYP51).[1][4] While effective against fungi, the potential off-target effects of penconazole on mammalian cells are of increasing interest to researchers in toxicology and drug development. Triazole compounds have been shown to interact with mammalian cytochrome P450 enzymes, including aromatase (CYP19A1), which is essential for estrogen biosynthesis.[3][5][6] This interaction suggests that penconazole may have endocrine-disrupting properties. Furthermore, studies on related triazoles indicate the potential for inducing oxidative stress and apoptosis in mammalian cells.[7][8]

These application notes provide detailed protocols for assessing the in vitro effects of penconazole on mammalian cells, focusing on cytotoxicity, oxidative stress, and apoptosis. The provided methodologies and data will aid researchers in evaluating the toxicological profile of penconazole and understanding its molecular mechanisms of action in non-target organisms.

Mechanism of Action of Penconazole

Penconazole's primary antifungal activity stems from its role as a sterol demethylation inhibitor (DMI), which disrupts the integrity of the fungal cell membrane by blocking ergosterol synthesis.[1][9] In mammalian cells, penconazole has been shown to have potential endocrine-disrupting effects. A key molecular target is aromatase (CYP19A1), an enzyme responsible for the conversion of androgens to estrogens.[3][5] Inhibition of aromatase can disrupt steroid hormone balance.[5] Additionally, some studies suggest that penconazole may induce the expression of genes associated with thyroid carcinogenesis, further highlighting its potential as an endocrine disruptor.[10][11]

Signaling Pathway: Inhibition of Aromatase and Steroidogenesis

The following diagram illustrates the impact of Penconazole on the steroidogenesis pathway through the inhibition of aromatase (CYP19A1).

cluster_steroidogenesis Steroidogenesis Pathway Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Multiple Steps Progesterone Progesterone Pregnenolone->Progesterone Androstenedione Androstenedione Progesterone->Androstenedione Multiple Steps Testosterone Testosterone Androstenedione->Testosterone Estrone Estrone Androstenedione->Estrone Androstenedione->Estrone Estradiol Estradiol Testosterone->Estradiol Testosterone->Estradiol Estrone->Estradiol Aromatase Aromatase (CYP19A1) Penconazole Penconazole Penconazole->Aromatase Inhibition

Caption: Penconazole's inhibition of Aromatase (CYP19A1).

Quantitative Data Summary

Due to limited publicly available data specifically for Penconazole in mammalian cell culture assays, the following tables include data for related conazole fungicides to provide a comparative context for researchers.

Table 1: Cytotoxicity of Triazole Fungicides in Mammalian Cell Lines

CompoundCell LineAssayIC50 Value (µM)Reference
FlusilazoleMA-10 (murine Leydig cells)Testosterone Secretion12.4[12]
TebuconazoleMA-10 (murine Leydig cells)Testosterone Secretion2.4[12]
ProchlorazJEG-3 (human choriocarcinoma)Aromatase Activity<1[13]
FenbuconazoleJEG-3 (human choriocarcinoma)Aromatase Activity1.1[13]
PropiconazoleJEG-3 (human choriocarcinoma)Aromatase Activity1.5[13]
IpconazoleEA.hy926 (human endothelial)MTT Assay29[8]

Table 2: Effects of Penconazole on Oxidative Stress Markers in Rats

ParameterEffectTissueReference
Malondialdehyde+77%Lung[14]
Hydrogen Peroxide+58%Lung[14]
Advanced Oxidation Protein Product+22%Lung[14]
Catalase Activity-41%Lung[14]
Superoxide Dismutase Activity-45%Lung[14]
Glutathione Peroxidase Activity-23%Lung[14]
Acetylcholinesterase Activity-67%Lung[14]

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol is designed to determine the cytotoxic effects of Penconazole on a selected mammalian cell line.

start Start seed_cells Seed cells in a 96-well plate start->seed_cells incubate1 Incubate for 24 hours seed_cells->incubate1 treat_cells Treat cells with varying concentrations of Penconazole incubate1->treat_cells incubate2 Incubate for 24-72 hours treat_cells->incubate2 add_mtt Add MTT reagent to each well incubate2->add_mtt incubate3 Incubate for 2-4 hours add_mtt->incubate3 solubilize Add solubilization solution (e.g., DMSO) incubate3->solubilize measure_abs Measure absorbance at 570 nm solubilize->measure_abs analyze Analyze data and calculate IC50 measure_abs->analyze end End analyze->end

Caption: Workflow for MTT-based cell viability assay.

  • Penconazole (analytical grade)

  • Dimethyl sulfoxide (DMSO, cell culture grade)

  • Selected mammalian cell line (e.g., T-47D, EA.hy926, HepG2)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and resuspend cells in complete medium.

    • Seed 1 x 10^4 to 5 x 10^4 cells per well in a 96-well plate in a final volume of 100 µL.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Penconazole Treatment:

    • Prepare a stock solution of Penconazole in DMSO.

    • Prepare serial dilutions of Penconazole in complete medium. A suggested starting range is 0.1 µM to 100 µM.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest Penconazole concentration) and a negative control (medium only).

    • Carefully remove the medium from the wells and replace it with 100 µL of the prepared Penconazole dilutions or control solutions.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes.[15]

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot a dose-response curve and determine the IC50 value (the concentration of Penconazole that inhibits cell viability by 50%).[16]

Assessment of Oxidative Stress by Measuring Reactive Oxygen Species (ROS)

This protocol describes the use of 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.

  • Cell Seeding and Treatment:

    • Seed cells in a black, clear-bottom 96-well plate at an appropriate density.

    • Allow cells to adhere for 24 hours.

    • Treat cells with various concentrations of Penconazole (and controls) as described in the MTT assay protocol.

  • ROS Detection:

    • After the treatment period, remove the medium and wash the cells once with warm PBS.

    • Add 100 µL of 10 µM DCFH-DA solution in PBS to each well.

    • Incubate for 30 minutes at 37°C in the dark.[17]

    • Remove the DCFH-DA solution and wash the cells once with warm PBS.

    • Add 100 µL of PBS to each well.

  • Data Acquisition:

    • Immediately measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 530 nm.[17]

    • An increase in fluorescence intensity indicates an increase in intracellular ROS levels.

Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining

This protocol allows for the differentiation between live, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to adhere.

    • Treat cells with Penconazole at concentrations determined from the cytotoxicity assay (e.g., IC50 and a lower concentration).

    • Incubate for the desired time period.

  • Cell Staining:

    • Harvest the cells by trypsinization and collect the culture medium (to include any floating cells).

    • Centrifuge the cell suspension and wash the cell pellet with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension according to the manufacturer's instructions.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour.

    • Live cells will be Annexin V and PI negative.

    • Early apoptotic cells will be Annexin V positive and PI negative.

    • Late apoptotic/necrotic cells will be Annexin V and PI positive.

    • Necrotic cells will be Annexin V negative and PI positive.

Disclaimer

These protocols are intended as a guide for research purposes only. Researchers should optimize the protocols for their specific cell lines and experimental conditions. Appropriate safety precautions should be taken when handling Penconazole and other chemical reagents.

References

Application Note: Determination of Penconazole and its Hydroxylated Metabolite in Water Samples

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details sensitive and reliable analytical methods for the quantitative determination of penconazole and its primary hydroxylated metabolite (penconazole-OH) in water samples. Penconazole is a widely used triazole fungicide for controlling powdery mildew on various crops.[1][2] Its presence and that of its metabolites in water sources are of environmental concern, necessitating robust monitoring techniques. The described protocols are intended for researchers, environmental scientists, and analytical chemists. The primary analytical techniques covered are Gas Chromatography (GC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), providing options for varying analytical needs and instrument availability.

Introduction

Penconazole is a systemic triazole fungicide that acts by inhibiting the biosynthesis of ergosterol in fungal cell membranes.[2] Due to its application in agriculture, residues of penconazole and its metabolites can find their way into water bodies through runoff and leaching. The major metabolite of penconazole in humans and likely in environmental degradation pathways is a monohydroxyl-derivative (PEN-OH).[3] Therefore, monitoring both the parent compound and its hydroxylated form is crucial for a comprehensive environmental risk assessment. This document provides detailed protocols for sample preparation and analysis using GC-based and LC-MS/MS-based methods.

Experimental Protocols

Sample Collection and Preservation

Proper sample collection is critical to ensure the integrity of the analytical results.

  • Collection: Collect water samples in clean, amber glass bottles to prevent photodegradation. Plastic bottles may also be used, but glass is preferred.[4]

  • Volume: The required sample volume may vary depending on the chosen method and desired detection limits, but typically 1 liter is sufficient.[4]

  • Preservation: For transport and storage, cool the samples to ≤ 4°C.[4] If the analysis is not performed immediately, store the samples at -18°C to ensure the stability of the analytes.[5]

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a common and effective technique for extracting and concentrating penconazole and its metabolites from water samples.

  • Materials:

    • SPE cartridges (e.g., polymeric-based or C18)

    • Methanol (HPLC grade)

    • Ethyl acetate

    • Dichloromethane

    • Nitrogen gas for evaporation

    • Water bath

  • Procedure:

    • Cartridge Conditioning: Condition the SPE cartridge by passing methanol followed by deionized water.

    • Sample Loading: Pass the water sample (e.g., 500 mL) through the conditioned cartridge at a steady flow rate.

    • Washing: Wash the cartridge with deionized water to remove any interfering substances.

    • Drying: Dry the cartridge by passing air or nitrogen through it for a sufficient time.

    • Elution: Elute the retained analytes with a suitable organic solvent, such as ethyl acetate or a mixture of ethyl acetate and dichloromethane.[6]

    • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen in a water bath.

    • Reconstitution: Reconstitute the residue in a small, precise volume of a suitable solvent (e.g., methanol or mobile phase for LC-MS/MS, ethyl acetate for GC) for analysis.[7]

Analytical Methodologies

GC-based methods are well-established for the analysis of penconazole. Various detectors can be employed, including Flame Ionization Detector (FID), Electron Capture Detector (ECD), Nitrogen-Phosphorus Detector (NPD), and Mass Spectrometry (MS).[8][9][10]

  • Instrumentation: A gas chromatograph equipped with an appropriate detector (e.g., GC-MS).

  • Column: A fused silica capillary column, such as an HP-5MS (30 m x 0.25 mm x 0.25 µm film thickness), is suitable.[8]

  • GC Conditions (Example):

    • Injector Temperature: 280°C[8]

    • Oven Temperature Program: Start at 50°C for 0.5 min, ramp at 10°C/min to 190°C (hold for 1 min), then ramp at 10°C/min to 300°C (hold for 2 min).[8]

    • Carrier Gas: Helium at a flow rate of 1.0 ml/min.[8]

    • Injection Volume: 1 µl[8]

  • Mass Spectrometry (MS) Conditions (for GC-MS):

    • Ionization Mode: Electron Impact (EI)

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.

LC-MS/MS offers high sensitivity and specificity, making it an excellent choice for detecting trace levels of penconazole and its polar metabolites like penconazole-OH.[11][12]

  • Instrumentation: A liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[11]

  • Column: A chiral column such as Chiralpak IC or a C18 column can be used.[11]

  • Mobile Phase (Example): A gradient of acetonitrile and water containing an additive like ammonium formate.[11][12]

  • LC Conditions (Example):

    • Flow Rate: 0.6 mL/min[11]

    • Column Temperature: 25°C[11]

    • Injection Volume: 10 µL[11]

  • MS/MS Conditions (Example for Penconazole):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)[11]

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Quantification: m/z 284.05 → 159.0[10][13]

      • Confirmation: m/z 284.05 → 70.0[10][13]

    • Source Temperature: 500°C[11]

    • Capillary Voltage: 3.0 kV[11]

Data Presentation

The performance of the analytical methods is summarized in the tables below.

Table 1: Performance Data for GC-based Methods

ParameterValueReference
Limit of Detection (LOD)0.004–0.025 µg/L[9]
Limit of Quantification (LOQ)0.01–0.02 mg/kg (in fruit matrices)[10]
Recovery90.7–97.6% (in farm water)[9]
Relative Standard Deviation (RSD)3–8%[9]

Table 2: Performance Data for LC-MS/MS-based Methods

ParameterValueReference
Limit of Quantification (LOQ)< 0.0025 mg/kg (in grape, soil, lotus root)[13]
Concentration Range2.5–250.0 ng/mL (in rat plasma)[11]
Recovery70.5–121.0%[13]
Relative Standard Deviation (RSD)0.8–23.6%[13]

Visualizations

experimental_workflow cluster_sampling 1. Sample Collection & Preservation cluster_preparation 2. Sample Preparation (SPE) cluster_analysis 3. Instrumental Analysis cluster_data 4. Data Processing sample_collection Collect 1L Water Sample (Amber Glass Bottle) preservation Store at 4°C sample_collection->preservation spe_conditioning Condition SPE Cartridge preservation->spe_conditioning sample_loading Load Water Sample spe_conditioning->sample_loading washing Wash Cartridge sample_loading->washing elution Elute with Organic Solvent washing->elution concentration Concentrate Eluate elution->concentration reconstitution Reconstitute in Solvent concentration->reconstitution gc_ms GC-MS Analysis reconstitution->gc_ms lc_msms LC-MS/MS Analysis reconstitution->lc_msms quantification Quantification of Penconazole & Penconazole-OH gc_ms->quantification lc_msms->quantification reporting Report Results quantification->reporting

Caption: Experimental workflow for the determination of penconazole and its hydroxylated metabolite in water.

Conclusion

The methods presented in this application note provide robust and reliable protocols for the determination of penconazole and its hydroxylated metabolite in water samples. The choice between GC-based and LC-MS/MS-based methods will depend on the specific requirements of the analysis, including desired sensitivity, sample matrix complexity, and available instrumentation. Both techniques, when coupled with appropriate sample preparation, are capable of achieving the low detection limits required for environmental monitoring.

References

Application Notes and Protocols for Immunological Detection of Penconazole Hydroxide

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for the sensitive and specific detection of Penconazole Hydroxide, a widely used triazole fungicide, in various samples. The following immunoassays offer robust methods for researchers, scientists, and drug development professionals engaged in environmental monitoring, food safety analysis, and toxicology studies.

Competitive Enzyme-Linked Immunosorbent Assay (cELISA)

The competitive ELISA is a high-throughput and sensitive method for the quantitative determination of Penconazole Hydroxide. This assay relies on the competition between free Penconazole Hydroxide in the sample and a Penconazole-protein conjugate immobilized on a microplate for binding to a limited amount of specific monoclonal antibody.

Quantitative Data Summary
ParameterPenconazolePenconazole MetaboliteReference
IC50 (µg/L) 1.0 - 1.20.9[1][2]
Limit of Detection (LOD) (µg/L) -0.5 (in human urine)[1][2]
Antibody Monoclonal Antibody 2E4Monoclonal Antibody 2E4[1][2]
Assay pH 4.0 and 8.04.0[1][2]
Experimental Protocol: cELISA for Penconazole Hydroxide

A. Hapten Synthesis and Conjugation:

Since Penconazole is a small molecule, it needs to be conjugated to a carrier protein to elicit an immune response. This involves the synthesis of a hapten, a derivative of Penconazole containing a reactive group.

  • Hapten Synthesis: A Penconazole analog, α-(2,4-dichlorophenyl)-1H-1,2,4-triazole-1-ethanol, is derivatized with succinic anhydride to introduce a carboxyl group.[3]

  • Immunogen Preparation: The synthesized Penconazole hapten is coupled to Keyhole Limpet Hemocyanin (KLH) using the activated lipid method to create the immunogen for antibody production.[4]

  • Coating Antigen Preparation: The Penconazole hapten is coupled to Bovine Serum Albumin (BSA) using the 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) method to create the coating antigen for the ELISA plate.

B. Monoclonal Antibody Production:

  • Immunization: Female BALB/c mice (6-8 weeks old) are immunized subcutaneously with the Penconazole-KLH immunogen emulsified in Freund's complete adjuvant for the initial injection, followed by booster immunizations with Freund's incomplete adjuvant.[3]

  • Hybridoma Production: Spleen cells from the immunized mice are fused with myeloma cells to produce hybridomas.

  • Screening: Hybridomas are screened for the production of antibodies with high affinity and specificity for Penconazole using an indirect competitive ELISA (ic-ELISA).

C. cELISA Protocol:

  • Coating: Microtiter plates are coated with the Penconazole-BSA conjugate (coating antigen) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) and incubated overnight at 4°C.

  • Washing: The plates are washed three times with a washing buffer (e.g., PBS containing 0.05% Tween 20).

  • Blocking: The remaining protein-binding sites on the plate are blocked by adding a blocking buffer (e.g., PBS containing 1% BSA) and incubating for 1-2 hours at 37°C.

  • Washing: The plates are washed as described in step 2.

  • Competitive Reaction: A mixture of the Penconazole standard or sample and the anti-Penconazole monoclonal antibody is added to the wells. The plate is incubated for 1 hour at 37°C. During this step, free Penconazole in the sample competes with the immobilized Penconazole-BSA for binding to the antibody.

  • Washing: The plates are washed as described in step 2.

  • Secondary Antibody Incubation: A horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-mouse IgG) is added to the wells and incubated for 1 hour at 37°C.

  • Washing: The plates are washed as described in step 2.

  • Substrate Addition: A substrate solution (e.g., TMB) is added to the wells, and the plate is incubated in the dark for 15-30 minutes at room temperature.

  • Stopping the Reaction: The enzymatic reaction is stopped by adding a stop solution (e.g., 2M H₂SO₄).

  • Data Acquisition: The optical density (OD) is measured at 450 nm using a microplate reader. The concentration of Penconazole in the sample is inversely proportional to the OD value.

Experimental Workflow: cELISA

cELISA_Workflow plate Microtiter Plate coating Coat with Penconazole-BSA plate->coating wash1 Wash coating->wash1 blocking Block with BSA wash1->blocking wash2 Wash blocking->wash2 competition Add Sample/Standard + Anti-Penconazole Ab wash2->competition wash3 Wash competition->wash3 secondary_ab Add HRP-conjugated Secondary Ab wash3->secondary_ab wash4 Wash secondary_ab->wash4 substrate Add TMB Substrate wash4->substrate stop Add Stop Solution substrate->stop read Read OD at 450 nm stop->read

Caption: Workflow of the competitive ELISA for Penconazole detection.

Gold Nanoparticle-Based Lateral Flow Immunoassay (LFIA)

The lateral flow immunoassay is a rapid, user-friendly, and portable method for the on-site screening of Penconazole Hydroxide in various samples, particularly in food safety applications.

Quantitative Data Summary
ParameterWatermelonCucumberReference
Visual Limit of Detection (vLOD) (ng/g) 2.52.5[3][5][6]
Calculated Limit of Detection (LOD) (ng/g) 0.360.29[3][5][6]
Cut-off Value (ng/g) 1010[3][5][6]
Recovery Rate (%) 92.5 - 109.092.5 - 106.7[3][5][6]
Monoclonal Antibody IC50 (ng/mL) \multicolumn{2}{c}{0.42}[3][5][6]
Experimental Protocol: LFIA for Penconazole Hydroxide

A. Preparation of Gold Nanoparticle (GNP)-Antibody Conjugates:

  • GNP Synthesis: Gold nanoparticles are prepared by the citrate reduction method.

  • Antibody Conjugation: The anti-Penconazole monoclonal antibody is conjugated to the surface of the gold nanoparticles. The optimal pH and antibody concentration for conjugation need to be determined empirically.

  • Blocking and Stabilization: The GNP-antibody conjugates are blocked with a blocking agent (e.g., BSA) and stabilized for long-term storage.

B. Fabrication of the LFIA Strip:

The LFIA strip consists of a sample pad, a conjugate pad, a nitrocellulose membrane, and an absorbent pad.

  • Conjugate Pad: The GNP-antibody conjugates are dispensed onto the conjugate pad and dried.

  • Nitrocellulose Membrane:

    • Test Line (T-line): The Penconazole-BSA conjugate is immobilized in a narrow line on the nitrocellulose membrane.

    • Control Line (C-line): A secondary antibody (e.g., goat anti-mouse IgG) is immobilized in a separate line, downstream of the T-line.

  • Assembly: The sample pad, conjugate pad, nitrocellulose membrane, and absorbent pad are assembled on a backing card.

C. LFIA Protocol:

  • Sample Preparation: The sample (e.g., homogenized watermelon or cucumber) is extracted with a suitable solvent (e.g., acetonitrile). The extract is then centrifuged, and the supernatant is dried and resuspended in a buffer.[3]

  • Assay Procedure:

    • A defined volume of the prepared sample is mixed with the GNP-labeled antibody suspension and incubated for a short period (e.g., 5 minutes).[3][5]

    • The sample pad of the LFIA strip is then immersed in the mixture.

  • Interpretation of Results:

    • Negative Sample: In the absence of Penconazole, the GNP-antibody conjugates will bind to the Penconazole-BSA on the T-line and the secondary antibody on the C-line, resulting in two visible red lines.

    • Positive Sample: If Penconazole is present in the sample, it will bind to the GNP-antibody conjugates, preventing them from binding to the T-line. Consequently, only the C-line will appear, or the T-line will be fainter than in a negative sample. The C-line should always appear to validate the test.

Logical Relationship: LFIA Principle

LFIA_Principle cluster_negative Negative Sample cluster_positive Positive Sample neg_sample Sample (No Penconazole) neg_conjugate GNP-Ab Conjugate neg_t_line T-Line (Penconazole-BSA) neg_conjugate->neg_t_line Binds neg_c_line C-Line (Goat anti-Mouse IgG) neg_conjugate->neg_c_line Binds neg_result Result: T and C Lines Visible neg_t_line->neg_result neg_c_line->neg_result pos_sample Sample (Contains Penconazole) pos_conjugate GNP-Ab-Penconazole Complex pos_sample->pos_conjugate Binds pos_t_line T-Line (Penconazole-BSA) pos_conjugate->pos_t_line No Binding pos_c_line C-Line (Goat anti-Mouse IgG) pos_conjugate->pos_c_line Binds pos_result Result: Only C Line Visible pos_c_line->pos_result

Caption: Principle of the lateral flow immunoassay for Penconazole.

References

Troubleshooting & Optimization

improving Penconazol Hydroxide stability in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of Penconazole in solution during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of Penconazole in aqueous solutions?

A1: The stability of Penconazole in aqueous solutions is primarily influenced by pH, temperature, and exposure to light. However, Penconazole has been shown to be relatively stable under a range of environmental pH conditions.[1]

Q2: How stable is Penconazole at different pH levels?

A2: Penconazole is stable in aqueous solutions across a pH range of 4, 5, 7, and 9 when stored for one week at 50°C or for 30 days at 25°C.[1] This indicates good hydrolytic stability under typical experimental conditions.

Q3: What is the effect of temperature on Penconazole stability in solution?

A3: Temperature can influence the rate of degradation. While stable at 25°C for extended periods, higher temperatures can accelerate degradation processes.[1][2] One study noted that for some conazole fungicides, there is a positive relationship between temperature and the rate of degradation.[2]

Q4: Is Penconazole sensitive to light?

A4: Penconazole exhibits relative stability under photolytic conditions. The photodegradation half-life in soil is reported to be 148 days, with no significant photodegradation products observed after 30 days.[1] However, prolonged exposure to direct UV light may lead to degradation.[2][3]

Q5: What are the main degradation products of Penconazole?

A5: The principal degradation pathway of Penconazole involves the oxidation of the alkyl chain, leading to the formation of CGA179944.[1] Further degradation can lead to cleavage of the molecule and the formation of 1,2,4-triazole.[1] In biological systems, such as in goats, the main metabolic pathways are hydroxylation to form CGA132465 and oxidation to form the carboxylic acid CGA177279.[1]

Troubleshooting Guide

Issue EncounteredPotential CauseRecommended Solution
Unexpected decrease in Penconazole concentration over time. High Storage Temperature: Elevated temperatures can accelerate the degradation of Penconazole.[2]Store Penconazole solutions at a controlled room temperature (e.g., 25°C) or refrigerated, protected from extreme heat. For long-term storage, refer to specific product guidelines, though frozen storage at -18°C has shown stability for at least 24 months in certain sample matrices.[4]
pH of the Solution: Although generally stable across a wide pH range, extreme pH values not tested in studies could potentially affect stability.[1]Maintain the pH of the solution within the range of 4 to 9. Use appropriate buffer systems to ensure pH stability throughout the experiment.
Photodegradation: Direct and prolonged exposure to UV light can contribute to the degradation of Penconazole.[2]Protect Penconazole solutions from light by using amber-colored vials or by covering the storage containers with aluminum foil. Minimize exposure to direct sunlight or strong artificial light during experiments.
Microbial Degradation: In non-sterile conditions, microbial activity can contribute to the degradation of Penconazole, especially in soil and water samples.[5]For experiments requiring long-term stability, consider using sterile solvents and containers. If applicable, filter-sterilize the solution.
Precipitation of Penconazole from the solution. Poor Solubility: Penconazole is a hydrophobic compound, which can lead to solubility issues in purely aqueous solutions, especially at higher concentrations.Use a co-solvent system to improve solubility. Common organic solvents like methanol or acetonitrile are used for extractions and analysis.[4] The choice of co-solvent should be compatible with the experimental design.
Change in Solvent Composition: Evaporation of a volatile organic co-solvent can lead to precipitation.Ensure that storage containers are tightly sealed to prevent the evaporation of solvents.
Inconsistent analytical results. Improper Sample Handling and Storage: Degradation can occur in analytical samples if not stored correctly.Penconazole has been found to be stable for at least 24 months in cucumber, apple, and grape samples when stored at -18°C.[4] Ensure proper storage conditions for analytical samples to maintain their integrity.
Inadequate Analytical Method: The chosen analytical method may not be suitable for the specific sample matrix, leading to poor recovery.Utilize established analytical methods such as GC-ECD/NPD or LC-MS/MS for the quantification of Penconazole.[4][6][7] Method validation, including specificity, linearity, precision, and accuracy, is crucial for reliable results.[6][7]

Experimental Protocols

Protocol 1: Evaluation of Penconazole Stability in Aqueous Solutions

This protocol outlines a method to assess the stability of Penconazole under different pH and temperature conditions.

1. Materials:

  • Penconazole analytical standard
  • HPLC-grade water
  • Buffer solutions (pH 4, 7, and 9)
  • Acetonitrile (HPLC grade)
  • Volumetric flasks and pipettes
  • HPLC or GC system with a suitable detector (e.g., UV, MS, or ECD)[4][6]
  • Temperature-controlled incubators/water baths

2. Procedure:

  • Prepare a stock solution of Penconazole in acetonitrile at a known concentration (e.g., 1 mg/mL).
  • Prepare working solutions by spiking the Penconazole stock solution into the different buffer solutions (pH 4, 7, and 9) to achieve a final concentration relevant to your experimental range (e.g., 10 µg/mL).
  • Divide each buffered solution into two sets of vials.
  • Store one set at 25°C and the other at 50°C.[1] Protect all samples from light.
  • At specified time points (e.g., 0, 1, 7, 14, and 30 days), withdraw an aliquot from each sample.
  • Analyze the concentration of Penconazole in each aliquot using a validated analytical method (e.g., HPLC-UV or LC-MS/MS).[4]
  • Calculate the percentage of Penconazole remaining at each time point relative to the initial concentration (time 0).

3. Data Presentation:

pHTemperature (°C)Day 0 (%)Day 1 (%)Day 7 (%)Day 14 (%)Day 30 (%)
425100
450100
725100
750100
925100
950100

Visualizations

degradation_pathway Penconazole Penconazole CGA179944 Oxidized Metabolite (CGA179944) Penconazole->CGA179944 Oxidation of alkyl chain Triazole 1,2,4-Triazole CGA179944->Triazole Bridge Cleavage

Caption: Simplified degradation pathway of Penconazole in soil.

experimental_workflow cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis Stock Penconazole Stock Solution Working Working Solutions (pH 4, 7, 9) Stock->Working Temp25 25°C Working->Temp25 Temp50 50°C Working->Temp50 Sampling Time Point Sampling (0, 1, 7, 14, 30 days) Temp25->Sampling Temp50->Sampling Analysis HPLC or GC Analysis Sampling->Analysis Data Data Interpretation Analysis->Data

Caption: Workflow for evaluating Penconazole stability.

References

Technical Support Center: Overcoming Penconazole Hydroxide Solubility Challenges

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with Penconazole and its hydroxylated metabolite, Penconazole Hydroxide.

Frequently Asked Questions (FAQs)

Q1: What is the difference between Penconazole and Penconazole Hydroxide?

Penconazole is a triazole fungicide.[1][2][3] Penconazole Hydroxide (Penconazole-OH) is a major metabolite of Penconazole, formed in biological systems through hydroxylation of the propyl side chain.[4] While Penconazole itself has low water solubility, its hydroxylated form may exhibit slightly different solubility characteristics, though it is also expected to be poorly soluble in aqueous solutions.

Q2: Why does my Penconazole Hydroxide precipitate when I add it to my aqueous cell culture medium from a DMSO stock?

This is a common issue with hydrophobic compounds.[5] Dimethyl sulfoxide (DMSO) is an excellent solvent for many nonpolar and polar compounds and is miscible with water.[6] However, when a concentrated DMSO stock of a hydrophobic compound is diluted into an aqueous medium, the compound's solubility can dramatically decrease, leading to precipitation.[5][7]

Q3: What is the aqueous solubility of Penconazole?

The solubility of Penconazole in water is approximately 73 mg/L at 25°C.[2][8]

Troubleshooting Guide: Enhancing Solubility

Should you encounter precipitation or incomplete dissolution of Penconazole or Penconazole Hydroxide, consult the following troubleshooting steps.

Initial Steps & Best Practices
  • Confirm Compound Identity and Purity: Ensure the identity and purity of your Penconazole or Penconazole Hydroxide. Impurities can sometimes affect solubility.

  • Use Freshly Prepared Solvents: For stock solutions, use high-purity, anhydrous DMSO. Hygroscopic DMSO can negatively impact the solubility of some compounds.[1]

  • Sonication: After adding the compound to the solvent, use a bath sonicator to aid in dissolution.

Solvent and Formulation Strategies

If initial steps fail, consider the following methods to enhance solubility.

MethodDescriptionAdvantagesDisadvantages
Co-solvency The addition of a water-miscible organic solvent to the aqueous medium to increase the solubility of a nonpolar solute.[9][10]Simple and rapid to formulate.[10] Can significantly increase solubility.[10]The co-solvent may have biological effects on the experimental system. Toxicity of the co-solvent must be considered.[10]
pH Adjustment For ionizable compounds, adjusting the pH of the medium can increase solubility by converting the compound to its more soluble ionized form.[9][11]Effective for compounds with acidic or basic functional groups.May not be suitable for all experimental systems, as pH changes can affect cell viability and other parameters.
Use of Surfactants Surfactants form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[12]Effective at low concentrations.Can interfere with some biological assays and may have their own cellular effects.
Complexation Using agents like cyclodextrins to form inclusion complexes with the hydrophobic molecule, thereby increasing its aqueous solubility.[13]Can significantly improve solubility and bioavailability.May alter the effective concentration of the compound available to interact with its target.

Experimental Protocols

Protocol 1: Preparation of a Penconazole Stock Solution using a Co-Solvent

This protocol describes the preparation of a Penconazole stock solution using DMSO and a co-solvent for improved solubility in aqueous media.

Materials:

  • Penconazole

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethanol, absolute

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Bath sonicator

Procedure:

  • Weigh out the desired amount of Penconazole in a sterile microcentrifuge tube.

  • Add a minimal amount of anhydrous DMSO to dissolve the Penconazole completely. For example, for a 100 mg/mL stock, add 1 mL of DMSO to 100 mg of Penconazole.[1]

  • Vortex the solution until the Penconazole is fully dissolved. Gentle warming in a 37°C water bath can be used if necessary.

  • If precipitation occurs upon dilution in your aqueous experimental medium, prepare an intermediate stock solution by diluting the DMSO stock in a co-solvent like ethanol. For example, a 1:10 dilution of the DMSO stock in ethanol.

  • When preparing your final working concentration in the aqueous medium, add the co-solvent stock solution dropwise while gently vortexing the medium to ensure rapid dispersion and minimize localized high concentrations that can lead to precipitation.

  • Always prepare a vehicle control with the same final concentration of DMSO and co-solvent to account for any effects of the solvents on your experiment.

Protocol 2: Solubility Enhancement using pH Adjustment

This protocol outlines a method for determining if pH adjustment can improve the solubility of a weakly acidic or basic compound.

Materials:

  • Penconazole or Penconazole Hydroxide

  • Aqueous buffers of varying pH (e.g., pH 5, 7.4, 9)

  • DMSO

  • Spectrophotometer or HPLC

Procedure:

  • Prepare a concentrated stock solution of the compound in DMSO.

  • In separate tubes, add a small aliquot of the DMSO stock to each of the different pH buffers to achieve the desired final concentration.

  • Incubate the solutions for a set period (e.g., 1-2 hours) at a controlled temperature.

  • Centrifuge the tubes to pellet any undissolved compound.

  • Carefully collect the supernatant and measure the concentration of the dissolved compound using a suitable analytical method like UV-Vis spectrophotometry or HPLC.

  • Compare the solubility across the different pH values to determine the optimal pH for dissolution.

Visualizing Experimental Workflows and Pathways

Logical Workflow for Troubleshooting Solubility Issues

The following diagram outlines a systematic approach to addressing solubility problems with hydrophobic compounds like Penconazole Hydroxide.

G Troubleshooting Workflow for Poor Solubility start Start: Solubility Issue Encountered check_purity Verify Compound Purity and Identity start->check_purity prepare_stock Prepare Concentrated Stock in Anhydrous DMSO check_purity->prepare_stock initial_test Test Dilution in Aqueous Medium prepare_stock->initial_test precipitation Precipitation Occurs? initial_test->precipitation success Success: Compound Soluble precipitation->success No troubleshoot Implement Solubility Enhancement Technique precipitation->troubleshoot Yes vehicle_control Crucial: Run Vehicle Control success->vehicle_control cosolvent Try Co-Solvent (e.g., Ethanol, PEG400) troubleshoot->cosolvent ph_adjust Adjust pH of Aqueous Medium troubleshoot->ph_adjust surfactant Use Surfactants (e.g., Tween 80) troubleshoot->surfactant complexation Use Complexation Agents (e.g., Cyclodextrins) troubleshoot->complexation retest Re-test Dilution cosolvent->retest ph_adjust->retest surfactant->retest complexation->retest retest->precipitation

Caption: A flowchart for systematically addressing solubility challenges.

Penconazole's Mechanism of Action: Ergosterol Biosynthesis Inhibition

Penconazole's primary antifungal activity stems from its inhibition of sterol biosynthesis, a critical pathway for fungal cell membrane integrity.[1][2][3]

G Penconazole's Impact on Fungal Ergosterol Synthesis cluster_fungal_cell Fungal Cell acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene lanosterol Lanosterol squalene->lanosterol ergosterol Ergosterol lanosterol->ergosterol lanosterol->inhibition cell_membrane Fungal Cell Membrane Integrity ergosterol->cell_membrane penconazole Penconazole penconazole->inhibition Inhibits Sterol Demethylation inhibition->ergosterol

Caption: Inhibition of ergosterol biosynthesis by Penconazole.

References

Technical Support Center: Optimizing Penconazol Hydroxide Extraction from Soil

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of penconazol and its hydroxylated metabolites from soil.

Troubleshooting Guides

This section addresses specific issues that may arise during the extraction process.

Question: Why are my recovery rates for penconazol and its hydroxylated metabolites consistently low?

Answer:

Low recovery rates for triazole fungicides like penconazol and its metabolites from complex soil matrices can be attributed to several factors. Here's a systematic approach to troubleshooting this issue:

  • Inadequate Solvent Extraction:

    • Solvent Polarity: Ensure the polarity of your extraction solvent is appropriate. Acetonitrile is commonly used in the QuEChERS method and is effective for a broad range of pesticides. For more traditional liquid-solid extraction, methanol is also a common choice.[1] You may need to experiment with solvent mixtures to optimize the extraction of both the parent compound and its more polar hydroxylated metabolites.

    • Extraction Time and Agitation: Soil can strongly adsorb pesticides.[2] Ensure you are shaking or vortexing your samples for a sufficient amount of time to allow for the solvent to penetrate the soil particles and extract the analytes. For QuEChERS, a vigorous shake for at least one minute is recommended after the addition of salts.

  • Matrix Effects:

    • Co-extractive Interference: Soil is a complex matrix containing organic matter, minerals, and other components that can be co-extracted with your analytes. These co-extractives can interfere with the analytical signal, leading to suppression or enhancement.

    • Insufficient Cleanup: The cleanup step is crucial for removing interfering matrix components. If you are using QuEChERS, ensure you are using the correct sorbents in the dispersive solid-phase extraction (dSPE) step. A combination of PSA (primary secondary amine) to remove organic acids and C18 to remove non-polar interferences is common. For highly pigmented soils, graphitized carbon black (GCB) can be used, but be aware that it can retain planar pesticides.

  • Analyte Degradation:

    • pH Sensitivity: Penconazol is generally stable in a range of pH conditions, but its metabolites might be more susceptible to degradation. Ensure the pH of your extraction and final extract is controlled, especially if not using a buffered QuEChERS method.

    • Temperature: Avoid exposing your samples to high temperatures during extraction and processing, as this can lead to the degradation of a wide range of pesticides.

  • Procedural Losses:

    • Phase Separation: In the QuEChERS method, ensure complete separation of the acetonitrile and aqueous layers after centrifugation. Incomplete separation can lead to the loss of analyte in the aqueous phase.

    • Transfer Steps: Minimize the number of transfer steps to reduce the chances of analyte loss. Each transfer from one container to another can contribute to lower recovery.

Question: I am observing significant matrix effects in my LC-MS/MS analysis. How can I mitigate these?

Answer:

Matrix effects, which can manifest as ion suppression or enhancement, are a common challenge in LC-MS/MS analysis of soil extracts. Here are several strategies to address this issue:

  • Optimize Sample Preparation:

    • Effective Cleanup: The most effective way to reduce matrix effects is to remove the interfering co-extractives.

      • Dispersive SPE (dSPE) in QuEChERS: Use a combination of sorbents tailored to your soil type. For example, PSA is effective for removing humic acids, while C18 can remove lipids and other non-polar interferences.

      • Solid-Phase Extraction (SPE): A dedicated SPE cleanup step after initial extraction can provide a cleaner extract than dSPE. Various sorbents like C18, Florisil, or graphitized carbon can be used.

    • Dilution: Diluting the final extract can reduce the concentration of matrix components, thereby minimizing their impact on the ionization of the target analytes. However, this approach may compromise the method's sensitivity, so a balance must be struck.

  • Chromatographic Separation:

    • Improve Resolution: Optimize your HPLC/UHPLC method to achieve better separation between your analytes and the co-eluting matrix components. This can be achieved by adjusting the gradient, flow rate, or using a column with a different chemistry.

  • Mass Spectrometry Parameters:

    • Ionization Source: While electrospray ionization (ESI) is common, atmospheric pressure chemical ionization (APCI) can be less susceptible to matrix effects for certain compounds. If your instrument has interchangeable sources, it may be worth investigating.

    • Source Parameters: Optimize the ion source parameters, such as gas flows and temperatures, to minimize the impact of matrix components.

  • Calibration Strategies:

    • Matrix-Matched Calibration: Prepare your calibration standards in a blank soil extract that has been processed through the entire extraction and cleanup procedure. This helps to compensate for the signal suppression or enhancement caused by the matrix.

    • Internal Standards: Use a stable isotope-labeled internal standard for each analyte. This is the most effective way to correct for matrix effects as the internal standard will be affected in the same way as the native analyte. If isotopically labeled standards are not available, a structurally similar compound that is not present in the samples can be used as an internal standard.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for extracting penconazol and its metabolites from soil?

A1: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a widely adopted and efficient technique for the multi-residue analysis of pesticides, including penconazol, in soil.[2] It involves a simple extraction with acetonitrile followed by a cleanup step using dispersive solid-phase extraction (dSPE).

Q2: What are the main degradation products of penconazol in soil that I should be looking for?

A2: The principal degradation pathway of penconazol in soil involves the oxidation of the alkyl chain, leading to the formation of hydroxylated metabolites. A key metabolite to monitor is CGA179944. Further degradation can lead to the cleavage of the triazole ring, forming 1,2,4-triazole.[1]

Q3: Can I use Solid-Phase Extraction (SPE) instead of QuEChERS?

A3: Yes, Solid-Phase Extraction (SPE) is a valid alternative to QuEChERS and can provide a very clean extract. It is often used as a cleanup step after an initial solvent extraction. The choice between QuEChERS and SPE often depends on factors like sample throughput (QuEChERS is generally faster for large batches), cost, and the required level of cleanup.

Q4: What are typical recovery rates and limits of quantification (LOQ) I can expect for penconazol in soil?

A4: Recovery rates and LOQs are method-dependent and can be influenced by the soil type. For penconazol, methods have been developed that achieve LOQ levels of 0.01–0.02 mg/kg in various plant matrices, which can be indicative of what is achievable in soil with a well-optimized method.[1] Recovery rates can vary, with some methods reporting mean recoveries of around 63% for penconazol and its metabolites in plant matrices, while other optimized methods can achieve recoveries in the range of 70-120%.

Data Presentation

Table 1: Quantitative Data for Penconazol and Metabolite Analysis

ParameterMethodAnalyteMatrixValueReference
LOQ GC-ECD/NPDPenconazolFruit Plant Matrices0.01–0.02 mg/kg[1]
LOQ LC-MS/MSPenconazolVarious Plant Matrices0.01 mg/kg[1]
Mean Recovery LLE & CleanupPenconazolGrape and Apple63% (42–91%)[1]
Mean Recovery LLE & CleanupCGA132465Grape62%[1]
Mean Recovery LLE & CleanupCGA127841Grape56%[1]
Mean Recovery LLE & CleanupCGA177280Grape30%[1]
Half-life (T1/2) Field StudyPenconazolSoil15.51 days[2]
Half-life (T1/2) Aerobic, UnsterilePenconazolSoil178 days (61-238)[1]

Experimental Protocols

Protocol 1: QuEChERS Method for Penconazol and Metabolite Extraction from Soil

This protocol is a general guideline and may require optimization based on soil type and available instrumentation.

1. Sample Preparation:

  • Air-dry the soil sample and sieve it through a 2 mm mesh to remove stones and debris.
  • If the soil is very dry, a hydration step may be necessary. Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube. Add a specific volume of water (e.g., 8 mL) and vortex to mix. Allow the sample to hydrate for 30 minutes.

2. Extraction:

  • Add 10 mL of acetonitrile to the 50 mL centrifuge tube containing the soil sample.
  • Add the appropriate QuEChERS extraction salts. A common formulation is 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl).
  • Immediately cap the tube and shake it vigorously for 1 minute. This can be done manually or using a mechanical shaker.
  • Centrifuge the tube at ≥3000 x g for 5 minutes.

3. Dispersive Solid-Phase Extraction (dSPE) Cleanup:

  • Transfer a 1 mL aliquot of the acetonitrile supernatant (upper layer) to a 2 mL dSPE tube.
  • The dSPE tube should contain a mixture of sorbents. A common combination for soil is 150 mg of anhydrous MgSO₄, 50 mg of PSA (primary secondary amine), and 50 mg of C18 sorbent.
  • Vortex the dSPE tube for 30 seconds to 1 minute.
  • Centrifuge the tube at a high speed (e.g., ≥10,000 x g) for 2 minutes.

4. Final Extract Preparation:

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.
  • The extract is now ready for analysis by LC-MS/MS or GC-MS.

Protocol 2: Solid-Phase Extraction (SPE) Cleanup of Soil Extract

This protocol can be used as an alternative or additional cleanup step.

1. Initial Extraction:

  • Perform an initial extraction of the soil sample with a suitable solvent such as acetonitrile or methanol, similar to the extraction step in the QuEChERS protocol but without the salting out.

2. SPE Cartridge Conditioning:

  • Select an appropriate SPE cartridge (e.g., C18, Florisil).
  • Condition the cartridge by passing a sequence of solvents through it. For a C18 cartridge, this typically involves passing 5 mL of methanol followed by 5 mL of deionized water. Do not let the cartridge run dry.

3. Sample Loading:

  • Take a specific volume of the initial soil extract and, if necessary, dilute it with water to ensure proper retention on the SPE sorbent.
  • Load the diluted extract onto the conditioned SPE cartridge at a slow, controlled flow rate (e.g., 1-2 mL/min).

4. Washing:

  • Wash the cartridge with a weak solvent or a mixture of solvent and water to remove interferences. The composition of the wash solvent should be strong enough to elute interferences but weak enough to retain the analytes of interest. For example, a small volume of 5-10% methanol in water.

5. Elution:

  • Elute the retained penconazol and its metabolites from the cartridge with a small volume of a strong organic solvent, such as acetonitrile or methanol.
  • Collect the eluate.

6. Final Processing:

  • The eluate can be concentrated under a gentle stream of nitrogen and reconstituted in a suitable solvent for analysis.

Mandatory Visualizations

experimental_workflow_quechers cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis soil_sample 1. Soil Sample (10g) add_acetonitrile 2. Add Acetonitrile (10mL) soil_sample->add_acetonitrile add_salts 3. Add QuEChERS Salts add_acetonitrile->add_salts shake 4. Shake Vigorously (1 min) add_salts->shake centrifuge1 5. Centrifuge shake->centrifuge1 transfer_supernatant 6. Transfer Supernatant (1mL) centrifuge1->transfer_supernatant dspe_tube 7. Add to dSPE Tube (MgSO4, PSA, C18) transfer_supernatant->dspe_tube vortex 8. Vortex (30s) dspe_tube->vortex centrifuge2 9. Centrifuge vortex->centrifuge2 filter_extract 10. Filter Supernatant centrifuge2->filter_extract lcms_analysis 11. LC-MS/MS Analysis filter_extract->lcms_analysis

Caption: QuEChERS experimental workflow for Penconazol extraction from soil.

degradation_pathway penconazol Penconazol hydroxylated_metabolite Hydroxylated Metabolite (e.g., CGA179944) penconazol->hydroxylated_metabolite Oxidation of Alkyl Chain triazole 1,2,4-Triazole hydroxylated_metabolite->triazole Bridge Cleavage co2_bound_residues CO2 + Bound Residues triazole->co2_bound_residues Further Degradation

Caption: Simplified degradation pathway of Penconazol in soil.

References

Technical Support Center: Penconazole Hydroxide Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing matrix effects during the analysis of Penconazole Hydroxide.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the analysis of Penconazole Hydroxide?

A1: The "matrix" refers to all components in a sample other than the analyte of interest, in this case, Penconazole Hydroxide.[1] These components can include salts, lipids, proteins, and other endogenous materials.[1] Matrix effects occur when these co-eluting compounds interfere with the ionization of Penconazole Hydroxide in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[1][2] This interference can significantly impact the accuracy, precision, and sensitivity of the analytical method, resulting in unreliable quantification.[3]

Q2: What are the common signs of significant matrix effects in my Penconazole Hydroxide analysis?

A2: Common indicators of matrix effects include:

  • Poor reproducibility of results between replicate injections of the same sample.

  • Inaccurate quantification, with recovery values falling outside the acceptable range of 70-120%.[4][5]

  • Signal suppression (lower than expected analyte response) or enhancement (higher than expected analyte response) when comparing standards prepared in solvent versus those prepared in a sample matrix.[2]

  • Distorted chromatographic peak shapes.[6]

  • Increased signal-to-noise ratio, making it difficult to detect the analyte at low concentrations.

Q3: What are the primary strategies to mitigate matrix effects?

A3: The main strategies to reduce matrix effects can be categorized as follows:

  • Sample Preparation: Employing effective cleanup techniques to remove interfering matrix components before analysis.[1][7]

  • Chromatographic Separation: Optimizing the liquid chromatography (LC) method to separate Penconazole Hydroxide from co-eluting matrix components.[1]

  • Calibration Strategy: Using matrix-matched calibration or internal standards to compensate for unavoidable matrix effects.[1][8]

  • Sample Dilution: Diluting the sample extract to reduce the concentration of matrix components, although this may compromise the limit of detection.[3][9]

Troubleshooting Guides

Issue 1: Poor recovery and inconsistent results for Penconazole Hydroxide.

This issue is often a direct consequence of significant and variable matrix effects. The following troubleshooting steps can help identify and resolve the problem.

Troubleshooting Workflow:

start Start: Poor Recovery/ Inconsistent Results check_prep Review Sample Preparation Method start->check_prep is_prep_adequate Is Sample Prep Adequate? check_prep->is_prep_adequate implement_quechers Implement QuEChERS or Solid-Phase Extraction (SPE) is_prep_adequate->implement_quechers No check_chromatography Evaluate Chromatographic Separation is_prep_adequate->check_chromatography Yes implement_quechers->check_chromatography is_separation_good Is Peak Shape Good & Separated from Interferences? check_chromatography->is_separation_good optimize_lc Optimize LC Method (Gradient, Column) is_separation_good->optimize_lc No check_calibration Review Calibration Strategy is_separation_good->check_calibration Yes optimize_lc->check_calibration is_matrix_matched Using Matrix-Matched Calibration or IS? check_calibration->is_matrix_matched implement_mmc Implement Matrix-Matched Calibration or Stable Isotope-Labeled IS is_matrix_matched->implement_mmc No end End: Improved Recovery & Consistency is_matrix_matched->end Yes implement_mmc->end

Troubleshooting workflow for poor recovery.

Step 1: Evaluate Sample Preparation

Inadequate sample cleanup is a primary source of matrix effects.[1] If you are using a simple "dilute and shoot" method, consider implementing a more rigorous sample preparation technique.

  • Recommendation: Employ either the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method or Solid-Phase Extraction (SPE) for effective cleanup.[10][11]

Step 2: Optimize Chromatographic Conditions

Poor separation of Penconazole Hydroxide from matrix components can lead to ion suppression.[1]

  • Recommendation: Adjust the LC gradient, flow rate, or consider a different column chemistry (e.g., a column with a different stationary phase) to improve the separation of the analyte from interfering compounds.[1]

Step 3: Implement a Robust Calibration Strategy

If sample preparation and chromatography optimization are insufficient, a revised calibration strategy is necessary to compensate for the remaining matrix effects.

  • Recommendation: Utilize matrix-matched calibration.[1] This involves preparing calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as your samples.[6] Alternatively, the use of a stable isotope-labeled internal standard for Penconazole Hydroxide is a highly effective way to correct for matrix effects.[8]

Issue 2: Choosing the right sample preparation method.

The choice of sample preparation method depends on the sample matrix, the required limit of quantification, and available resources.

Comparison of Sample Preparation Techniques

TechniquePrincipleAdvantagesDisadvantages
QuEChERS Liquid-liquid partitioning followed by dispersive solid-phase extraction (dSPE) cleanup.[4][12]Fast, easy, low solvent consumption, high throughput, and effective for a wide range of pesticides.[4][13]May not provide sufficient cleanup for very complex matrices.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while matrix components are washed away.[14]High selectivity, cleaner extracts, and can handle larger sample volumes.[15][16]More time-consuming, requires method development, and can be more expensive.
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases.[10][17]Simple and effective for certain sample types.[17]Can be labor-intensive and may use large volumes of organic solvents.[17]

Workflow for Selecting a Sample Preparation Method:

start Start: Select Sample Preparation Method matrix_complexity Assess Matrix Complexity start->matrix_complexity high_throughput Is High Throughput Required? matrix_complexity->high_throughput Low to Medium Complexity spe Use Solid-Phase Extraction (SPE) matrix_complexity->spe High Complexity quechers Use QuEChERS high_throughput->quechers Yes lle Consider Liquid-Liquid Extraction (LLE) high_throughput->lle No end End: Method Selected quechers->end spe->end lle->end

Decision workflow for sample preparation.

Experimental Protocols

Protocol 1: QuEChERS Method for Penconazole Hydroxide

This protocol is adapted from the citrate-buffered QuEChERS method, which has shown good recoveries for a range of pesticides.[5]

1. Sample Extraction: a. Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube. b. Add 10 mL of acetonitrile. c. Add the appropriate internal standard solution if used. d. Add the citrate buffer salt mixture (containing magnesium sulfate, sodium chloride, and sodium citrate salts). e. Shake vigorously for 1 minute. f. Centrifuge at ≥3000 g for 5 minutes.[12]

2. Dispersive SPE (dSPE) Cleanup: a. Transfer a portion of the acetonitrile supernatant to a dSPE tube containing primary secondary amine (PSA) sorbent and magnesium sulfate. b. Shake vigorously for 30 seconds. c. Centrifuge at a high speed for 5 minutes. d. The resulting supernatant is ready for LC-MS/MS analysis, potentially after dilution.

Protocol 2: Solid-Phase Extraction (SPE) for Penconazole Hydroxide

This is a general protocol that should be optimized for the specific sample matrix.

1. Cartridge Conditioning: a. Pass a suitable organic solvent (e.g., methanol) through the SPE cartridge. b. Equilibrate the cartridge with reagent water or an appropriate buffer.

2. Sample Loading: a. Load the pre-treated sample extract onto the SPE cartridge at a controlled flow rate.

3. Washing: a. Wash the cartridge with a weak solvent to remove interfering matrix components while retaining Penconazole Hydroxide.

4. Elution: a. Elute Penconazole Hydroxide from the cartridge using a small volume of a strong organic solvent. b. The eluate is then typically evaporated and reconstituted in a suitable solvent for LC-MS/MS analysis.

Protocol 3: Matrix-Matched Calibration

1. Prepare Blank Matrix Extract: a. Select a representative sample that is known to be free of Penconazole Hydroxide. b. Process this blank sample using the exact same sample preparation method (e.g., QuEChERS or SPE) as the unknown samples.

2. Prepare Calibration Standards: a. Prepare a series of working standard solutions of Penconazole Hydroxide in a pure solvent at different concentrations. b. Add a small, fixed volume of each working standard to a fixed volume of the blank matrix extract to create a set of matrix-matched calibration standards.[6]

3. Generate Calibration Curve: a. Analyze the matrix-matched calibration standards using the LC-MS/MS method. b. Construct a calibration curve by plotting the analyte response versus the concentration. This curve is then used to quantify Penconazole Hydroxide in the unknown samples.

References

Technical Support Center: Penconazole and Metabolite Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Penconazole and its hydroxylated metabolite, Penconazole Hydroxide (also known as PEN-OH or CGA132465).

Frequently Asked Questions (FAQs)

Q1: What is Penconazole Hydroxide and why is it important in my analysis?

A1: Penconazole Hydroxide (PEN-OH), also referred to by its developmental code CGA132465, is a major metabolite of the fungicide Penconazole. In both plants and animals, Penconazole is metabolized through oxidation to form this hydroxylated version.[1][2] In human urine, for instance, the monohydroxyl-derivative (PEN-OH) is the major metabolite.[2] Therefore, for a comprehensive understanding of Penconazole's fate and for accurate risk assessment, it is crucial to include Penconazole Hydroxide in your analytical methods.

Q2: How stable is Penconazole in samples during storage?

A2: Penconazole has demonstrated good stability in various plant-based samples when stored under frozen conditions. For example, it is stable for at least 24 months in cucumber, apple, and grape samples when stored at -18°C.[1] Another study on grape samples fortified with Penconazole showed stability for up to five months when stored at -15°C.[3]

Q3: Is there data on the storage stability of Penconazole Hydroxide (PEN-OH)?

A3: While the stability of the parent Penconazole is well-documented in certain matrices, there is limited specific quantitative data available on the degradation of Penconazole Hydroxide during sample storage. It is often recommended to analyze samples for metabolites as soon as possible after collection and extraction. If storage is necessary, conditions should be based on the stability of the parent compound (i.e., frozen at -18°C or lower), but validation of metabolite stability under your specific storage conditions is highly recommended. No storage stability data for animal matrices has been provided in the reviewed literature.[1]

Q4: What are the recommended analytical techniques for Penconazole and its metabolites?

A4: The most common and reliable methods for the analysis of Penconazole and its metabolites are gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS).

  • GC-based methods , often with an electron capture detector (ECD) or a nitrogen-phosphorus detector (NPD), are suitable for the parent compound.[1]

  • LC-MS/MS is a highly sensitive and specific method that can be used for the simultaneous determination of both Penconazole and its more polar metabolites like Penconazole Hydroxide.[1][2]

Q5: What are the main degradation pathways of Penconazole?

A5: The primary degradation pathway of Penconazole involves the oxidation of the alkyl chain of the parent molecule, leading to the formation of hydroxylated metabolites like Penconazole Hydroxide (CGA132465).[1] Further degradation can occur, eventually leading to the cleavage of the molecule and the formation of 1,2,4-triazole.[1]

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
Low recovery of Penconazole or its metabolites Inefficient extraction from the sample matrix. Degradation during sample processing. Matrix effects in the analytical instrument.1. Optimize the extraction solvent and technique for your specific matrix. 2. Ensure all sample processing steps are carried out promptly and at low temperatures to minimize degradation. 3. Use a matrix-matched calibration curve or an internal standard to compensate for matrix effects. 4. Consider a clean-up step after extraction to remove interfering substances.
Inconsistent results between replicate samples Non-homogeneous sample. Inconsistent sample preparation. Instability of the analyte in the final extract.1. Thoroughly homogenize the entire sample before taking a subsample for analysis. 2. Ensure precise and consistent execution of all steps in the sample preparation protocol. 3. Analyze the final extracts as soon as possible after preparation. If storage is needed, keep them at a low temperature (e.g., 4°C for short-term, -20°C or lower for long-term) and in the dark.
Peak tailing or poor peak shape in chromatography Active sites in the GC or LC column. Inappropriate mobile phase or column temperature. Co-elution with interfering compounds from the matrix.1. For GC, try using a derivatizing agent or a more inert column. 2. For LC, adjust the mobile phase composition (e.g., pH, organic solvent ratio) or the column temperature. 3. Improve the sample clean-up procedure to remove matrix components that may be causing interference.
No detection of Penconazole Hydroxide The concentration is below the limit of detection (LOD) of the method. The metabolite is present as a conjugate and was not hydrolyzed. Degradation of the metabolite during storage or sample preparation.1. Increase the sample size or concentrate the final extract to increase the analyte concentration. 2. Include an enzymatic hydrolysis step (e.g., with β-glucuronidase) in your sample preparation protocol to cleave any conjugated metabolites.[2] 3. Review your storage and sample handling procedures to minimize the potential for degradation.

Data on Penconazole Stability During Storage

The following table summarizes the available data on the stability of Penconazole in various matrices during frozen storage.

Analyte Matrix Storage Temperature Duration Stability Reference
PenconazoleCucumber, Apple (high water content)-18 °C24 monthsStable[1]
PenconazoleGrape (high acid content)-18 °C24 monthsStable[1]
PenconazoleGrape-15 °C5 monthsStable[3]

Experimental Protocols

Protocol 1: Extraction and Analysis of Penconazole and its Metabolites from Plant Matrices using LC-MS/MS

This protocol is a general guideline and may need to be optimized for specific plant matrices.

  • Sample Homogenization:

    • Weigh a representative portion of the plant sample (e.g., 10 g) and homogenize it until a uniform consistency is achieved.

  • Extraction:

    • To the homogenized sample, add 20 mL of acetonitrile.

    • Shake vigorously for 5 minutes using a mechanical shaker.

    • Centrifuge the sample at 4000 rpm for 10 minutes.

    • Collect the supernatant (the acetonitrile extract).

  • Clean-up (Optional but Recommended):

    • A dispersive solid-phase extraction (d-SPE) clean-up step can be used to remove interfering matrix components.

    • Transfer a portion of the supernatant to a tube containing a suitable d-SPE sorbent (e.g., PSA and C18).

    • Vortex for 1 minute and then centrifuge.

  • Final Extract Preparation:

    • Take an aliquot of the cleaned-up extract and evaporate it to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a small amount of an additive like formic acid or ammonium formate, is common.

    • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use multiple reaction monitoring (MRM) for quantification, with at least two transitions per analyte for confirmation.

Protocol 2: Extraction and Analysis of Penconazole from Formulations using GC-FID

This protocol is suitable for determining the concentration of the active ingredient in emulsifiable concentrate (EC) formulations.

  • Standard Preparation:

    • Accurately weigh about 0.01 g of a Penconazole reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with methanol.[4]

  • Sample Preparation:

    • Accurately weigh a quantity of the EC formulation equivalent to about 0.01 g of Penconazole into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with methanol.[4]

  • GC-FID Analysis:

    • Column: A capillary column such as an HP-5MS is suitable.

    • Injector and Detector Temperature: Typically set around 250°C.

    • Oven Program: An example program is an initial temperature of 180°C held for 1 minute, then ramped at 20°C/min to 260°C and held for 5 minutes.

    • Carrier Gas: Nitrogen or Helium.

    • Quantification: Compare the peak area of the Penconazole in the sample to that of the standard.

Visualizations

Penconazole_Degradation_Pathway Penconazole Penconazole Penconazole_Hydroxide Penconazole Hydroxide (CGA132465 / PEN-OH) Penconazole->Penconazole_Hydroxide Oxidation Further_Oxidation Further Oxidized Metabolites Penconazole_Hydroxide->Further_Oxidation Oxidation Triazole 1,2,4-Triazole Further_Oxidation->Triazole Bridge Cleavage Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Homogenization Sample Homogenization Extraction Solvent Extraction (e.g., Acetonitrile) Homogenization->Extraction Cleanup Dispersive SPE (Optional Clean-up) Extraction->Cleanup Concentration Evaporation & Reconstitution Cleanup->Concentration LCMS LC-MS/MS Analysis Concentration->LCMS Data Data Acquisition & Processing LCMS->Data

References

Technical Support Center: Synthesis of Penconazol Hydroxide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Penconazol Hydroxide. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.

Troubleshooting Guides

This section provides solutions to common problems that may arise during the synthesis of Penconazol and its subsequent hydroxylation to this compound.

Issue 1: Low Yield in Penconazol Synthesis

Q1: My Penconazol synthesis is resulting in a low yield. What are the potential causes and how can I optimize the reaction?

A1: Low yields in Penconazol synthesis can stem from several factors throughout the multi-step process. The synthesis typically involves the reaction of a substituted phenacyl halide with 1,2,4-triazole. Key areas to investigate include:

  • Incomplete reaction: The initial condensation reaction may not have gone to completion.

    • Solution: Ensure all starting materials are pure and dry. Moisture can interfere with the reaction. Consider increasing the reaction time or temperature within the limits of reagent stability.

  • Side reactions: Competing side reactions can consume starting materials and reduce the yield of the desired product.

    • Solution: The choice of base and solvent is critical. A non-nucleophilic base is preferred to minimize side reactions. The solvent should be inert and provide good solubility for the reactants.

  • Suboptimal reaction conditions: Temperature, reaction time, and stoichiometry of reactants play a crucial role.

    • Solution: Systematically vary these parameters to find the optimal conditions for your specific setup. A Design of Experiments (DoE) approach can be beneficial.

  • Losses during workup and purification: Significant amounts of product can be lost during extraction, washing, and crystallization steps.

    • Solution: Optimize your purification protocol. Ensure the pH is appropriate during aqueous washes to minimize product solubility in the aqueous phase. Use an appropriate solvent system for crystallization to maximize recovery.

Issue 2: Formation of Impurities

Q2: I am observing significant impurity peaks in the analysis of my crude Penconazol product. What are the likely impurities and how can I minimize their formation?

A2: Impurity formation is a common challenge in multi-step organic synthesis. For Penconazol, potential impurities could include:

  • Unreacted starting materials: Incomplete conversion will lead to the presence of starting materials in the final product.

  • Isomeric products: Depending on the reaction conditions, isomers of Penconazol might be formed.

  • Products of side reactions: The reaction of intermediates with the solvent or base can lead to byproducts. A known impurity in a similar synthesis is 2-(2,4-Dichlorophenyl)-3-[1][2][3]triazol-1-yl-propionic Acid.[1]

  • Degradation products: The product might be sensitive to the reaction or workup conditions.

Strategies to Minimize Impurities:

  • Control of Reaction Temperature: Exothermic reactions should be carefully controlled to prevent the formation of side products.

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of sensitive reagents and intermediates.

  • Purification of Starting Materials: Ensure the purity of your starting materials, as impurities can be carried through the synthesis.

  • Optimized Stoichiometry: Using the correct molar ratios of reactants can minimize unreacted starting materials and side reactions.

Issue 3: Difficulty in the Hydroxylation of Penconazol

Q3: I am struggling with the hydroxylation of the alkyl side chain of Penconazol to synthesize this compound. What are suitable methods and what are the common challenges?

A3: Introducing a hydroxyl group onto the alkyl side chain of an aromatic compound like Penconazol typically involves the oxidation of the benzylic position, which is activated by the adjacent aromatic ring.[3][4][5][6]

Potential Hydroxylation Methods:

  • Benzylic Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or chromium-based reagents can introduce a hydroxyl group. However, these strong oxidants can sometimes lead to over-oxidation to a ketone or carboxylic acid.[3][6]

  • Free Radical Bromination followed by Nucleophilic Substitution: A two-step process involving benzylic bromination using N-bromosuccinimide (NBS) followed by hydrolysis with a weak base can yield the desired alcohol.[3]

  • Biocatalysis: Enzymatic hydroxylation using specific enzymes can offer high selectivity and milder reaction conditions.

Common Challenges and Solutions:

  • Low Selectivity: The presence of other reactive sites in the molecule can lead to a mixture of products.

    • Solution: Employ milder and more selective reagents. Protecting groups may be necessary for other functional groups.

  • Over-oxidation: The desired alcohol can be further oxidized to a ketone or carboxylic acid.

    • Solution: Use stoichiometric amounts of the oxidizing agent and carefully control the reaction time and temperature.

  • Difficult Purification: Separating the desired hydroxylated product from unreacted starting material and byproducts can be challenging.

    • Solution: Chromatographic techniques such as column chromatography are often necessary for purification.

Frequently Asked Questions (FAQs)

Q4: What is the general synthetic pathway for Penconazol?

A4: Based on available literature, a common synthetic route for Penconazol starts from 2,4-dichlorobutyrophenone. The synthesis involves several steps which may include a Darzen condensation, reduction, esterification, and finally, the introduction of the triazole ring.[2][7][8] An alternative starting material mentioned is 2-(2,4-dichlorophenyl)pentanol.[9]

Q5: How can I monitor the progress of the this compound synthesis reaction?

A5: The progress of the reaction can be monitored by techniques such as:

  • Thin Layer Chromatography (TLC): A simple and quick method to qualitatively assess the consumption of starting materials and the formation of products.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the concentration of reactants and products over time.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile components and confirming the mass of the products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to monitor the appearance of characteristic signals of the product and the disappearance of reactant signals.

Q6: What are the key safety precautions to take during the synthesis of this compound?

A6: As with any chemical synthesis, it is crucial to follow standard laboratory safety procedures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, lab coat, and gloves.

  • Fume Hood: All reactions should be carried out in a well-ventilated fume hood to avoid inhalation of volatile and potentially toxic chemicals.

  • Material Safety Data Sheets (MSDS): Consult the MSDS for all chemicals used to understand their hazards and handling procedures.

  • Waste Disposal: Dispose of all chemical waste according to institutional and regulatory guidelines.

Data Presentation

Table 1: Hypothetical Reaction Parameters for Penconazol Synthesis

ParameterCondition 1Condition 2 (Optimized)
Starting Material 2,4-dichlorobutyrophenone2,4-dichlorobutyrophenone
Reagent 1,2,4-triazole1,2,4-triazole
Base Potassium CarbonateSodium Hydride
Solvent AcetoneDimethylformamide (DMF)
Temperature 50°C25°C
Reaction Time 12 hours8 hours
Yield 45%75%

Table 2: Hypothetical Data for Penconazol Hydroxylation

ParameterMethod A (Benzylic Oxidation)Method B (Bromination/Hydrolysis)
Starting Material PenconazolPenconazol
Reagent(s) 1. NBS, AIBN2. H₂O, NaHCO₃
Solvent DichloromethaneCarbon Tetrachloride / Water
Temperature 0°C to room temperatureReflux / Room Temperature
Reaction Time 4 hours6 hours
Yield of Hydroxide 30%55%
Major Byproduct Penconazol KetoneUnreacted Penconazol

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Penconazol (Illustrative)

  • To a solution of 2,4-dichlorobutyrophenone in an appropriate solvent (e.g., DMF), add 1,2,4-triazole and a suitable base (e.g., sodium hydride) portion-wise at 0°C under an inert atmosphere.

  • Allow the reaction mixture to warm to room temperature and stir for the specified time (monitor by TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain pure Penconazol.

Protocol 2: General Procedure for the Hydroxylation of Penconazol (Illustrative)

  • Dissolve Penconazol in a suitable solvent (e.g., dichloromethane).

  • Cool the solution to 0°C and add the oxidizing agent (e.g., m-CPBA) portion-wise.

  • Stir the reaction mixture at 0°C and then allow it to warm to room temperature. Monitor the reaction progress by TLC.

  • Once the starting material is consumed, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution).

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to isolate this compound.

Visualizations

Penconazol_Synthesis_Pathway A 2,4-Dichlorobutyrophenone B Intermediate A->B Darzen Condensation, Reduction, Esterification C Penconazol B->C + 1,2,4-Triazole D This compound C->D Hydroxylation

Caption: A simplified reaction scheme for the synthesis of this compound.

Troubleshooting_Workflow Start Start Synthesis Problem Low Yield or Impurity Formation Start->Problem CheckPurity Check Purity of Starting Materials Problem->CheckPurity Issue Detected Success Successful Synthesis Problem->Success No Issue CheckConditions Verify Reaction Conditions (T, t) CheckPurity->CheckConditions CheckReagents Evaluate Base and Solvent CheckConditions->CheckReagents OptimizeWorkup Optimize Purification and Workup CheckReagents->OptimizeWorkup OptimizeWorkup->Success Resolved Logical_Relationships Parameters Reaction Parameters Temperature Temperature Parameters->Temperature Time Reaction Time Parameters->Time Reagents Reagent Purity Parameters->Reagents Outcome Reaction Outcome Temperature->Outcome Time->Outcome Reagents->Outcome Yield Yield Outcome->Yield Purity Purity Outcome->Purity

References

Technical Support Center: Enhancing the Resolution of Penconazole Hydroxide Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for resolving the enantiomers of Penconazole Hydroxide. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to facilitate efficient and successful chiral separations.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of Penconazole enantiomers important?

A1: Penconazole is a chiral fungicide widely used in agriculture.[1][2] Its enantiomers can exhibit different biological activities, rates of metabolism, and toxicity to non-target organisms.[3][4] Separating and quantifying the individual enantiomers is crucial for accurate risk assessment, understanding its environmental fate, and ensuring food safety.[2][5] For instance, studies have shown that (-)-penconazole can degrade preferentially in certain vegetables, leading to an enrichment of the (+)-penconazole residue.[2][5][6]

Q2: What are the common analytical techniques for resolving Penconazole enantiomers?

A2: High-Performance Liquid Chromatography (HPLC) is the most common technique for separating Penconazole enantiomers.[1][3] This is typically achieved using a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer. Polysaccharide-based columns, such as those with cellulose or amylose derivatives, are frequently employed for this purpose.[1][7] The analysis is often coupled with tandem mass spectrometry (LC-MS/MS) for sensitive and selective quantification in complex matrices like agricultural products and plasma.[2][8][9]

Q3: What is a Chiral Stationary Phase (CSP) and how does it work?

A3: A Chiral Stationary Phase is a column packing material that is itself chiral. Chiral separations rely on the formation of transient, short-lived diastereomeric complexes between the enantiomers of the analyte and the CSP.[10] The differing stability of these complexes leads to different retention times for each enantiomer, allowing for their separation. Polysaccharide-based CSPs, like cellulose and amylose derivatives, are widely used and separate enantiomers based on interactions within their helical polymer structures.[8]

Troubleshooting Guide

This guide addresses common issues encountered during the chiral separation of Penconazole Hydroxide enantiomers by HPLC.

Q: My enantiomers are not separating (co-elution). What should I do first?

A: First, confirm that you are using an appropriate chiral stationary phase (CSP). For Penconazole, polysaccharide-based columns like Chiralpak IC or Lux Cellulose-2 have proven effective.[2][8][9] If the column is appropriate, the issue likely lies with the mobile phase composition. The choice of solvent and additives is critical for achieving selectivity.

Q: How can I improve poor resolution between the two enantiomer peaks?

A: Improving resolution can be approached by optimizing several parameters:

  • Mobile Phase Composition : Adjust the ratio of your organic modifier (e.g., acetonitrile, methanol, ethanol) to the aqueous or non-polar phase. For reversed-phase, altering the buffer or acid additive concentration can have a significant impact.[11] For normal-phase, changing the alcohol modifier or adding a basic additive like diethylamine (DEA) can improve selectivity.[12][13]

  • Flow Rate : Most chiral separations benefit from lower flow rates than typical achiral separations. Reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min or lower) increases the time for interaction with the CSP, which can significantly enhance resolution.[1]

  • Temperature : Temperature affects the thermodynamics of the chiral recognition process.[2][9] Try adjusting the column temperature both up and down (e.g., in 5°C increments from 20°C to 40°C). Lower temperatures often improve resolution, but in some cases, higher temperatures can be beneficial.[6][8][14]

Q: I'm seeing peak tailing or fronting. What is the cause?

A:

  • Peak Tailing : This is often caused by secondary interactions or an issue with the mobile phase pH for ionizable compounds. For basic compounds like Penconazole, adding a small amount of a basic modifier (e.g., 0.1% Diethylamine) to the mobile phase can improve peak shape.[12] Also, ensure your sample is fully dissolved in the mobile phase.

  • Peak Fronting : This is typically a sign of column overload or a sample solvent that is much stronger than the mobile phase. Try injecting a smaller sample volume or a more dilute sample. Ensure your sample is dissolved in a solvent that is as weak as, or weaker than, your mobile phase.[15]

Q: My retention times are shifting between injections. What should I do?

A: Retention time instability can be caused by several factors:

  • Insufficient Equilibration : Chiral columns, especially with mobile phases containing additives, can require longer equilibration times than standard reversed-phase columns. Ensure the column is thoroughly flushed with the mobile phase until a stable baseline is achieved.[16]

  • Temperature Fluctuations : Use a column thermostat to maintain a constant temperature, as minor room temperature changes can affect retention times.[1]

  • Mobile Phase Preparation : Inconsistent mobile phase preparation is a common cause. Prepare fresh mobile phase daily and ensure accurate measurements of all components. Degassing the mobile phase is also crucial to prevent bubble formation in the pump.[4]

Q: One of my enantiomer peaks is not appearing. Where could it be?

A: If you are injecting a racemic standard and only see one peak, the second enantiomer may be very strongly retained on the column. This can happen with a mobile phase that is too weak. Try using a stronger mobile phase (e.g., increasing the percentage of the organic modifier) to elute the second peak. In some rare cases, older chiral columns can lose their ability to resolve enantiomers, resulting in a single co-eluted peak.[17]

Experimental Protocols & Data

Protocol 1: Reversed-Phase HPLC-MS/MS Method

This protocol is based on methodologies developed for the analysis of Penconazole enantiomers in biological and agricultural samples.[2][8][9]

Objective: To separate and quantify Penconazole enantiomers using a cellulose-based chiral column in reversed-phase mode.

Instrumentation:

  • HPLC system with a binary pump and column thermostat

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: Lux Cellulose-2 or Chiralpak IC (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase A: 2 mM Ammonium Acetate with 0.1% Formic Acid in Water

  • Mobile Phase B: Methanol or Acetonitrile

  • Isocratic Elution: 70:30 (B:A)[2][5] or 80:20 (Acetonitrile:Water)[8][9]

  • Flow Rate: 0.2 - 0.6 mL/min[2][16]

  • Column Temperature: 25 °C[16]

  • Injection Volume: 10 µL

  • Detection: MS/MS in Multiple Reaction Monitoring (MRM) mode with positive ESI.

Procedure:

  • Prepare the mobile phase by accurately mixing the components. Degas thoroughly before use.

  • Install the chiral column and equilibrate the system with the mobile phase at the specified flow rate until a stable baseline and pressure are observed. This may take 30-60 minutes.

  • Prepare Penconazole standard solutions in the mobile phase.

  • Inject the standard solution and acquire data.

  • Identify the peaks corresponding to the (+) and (-) enantiomers. The elution order should be confirmed by injecting a non-racemic standard if available.[16]

  • For sample analysis, use an appropriate extraction method (e.g., QuEChERS for vegetables) prior to injection.[2][5]

Comparative Data for Penconazole Resolution

The following table summarizes conditions and results from various studies to provide a baseline for method development.

Chiral ColumnMobile PhaseFlow Rate (mL/min)Temp (°C)Resolution (Rs)Reference
Lux Cellulose-2 Methanol / 2 mM Ammonium Acetate + 0.1% Formic Acid (70:30)0.2N/AGood Separation[2][5]
Chiralpak IC Acetonitrile / Water (80:20)0.6252.21[16]
Chiralpak IC n-Hexane / EthanolN/AN/A≥ 6.59[16]

N/A: Not available in the cited abstract.

Visual Guides (Diagrams)

Chiral HPLC Method Development Workflow

The following diagram outlines a systematic approach to developing a robust method for separating Penconazole Hydroxide enantiomers.

G start Start: Define Separation Goal col_select 1. Chiral Column Selection start->col_select mode_select 2. Mode Selection (RP, NP, Polar Organic) col_select->mode_select mp_screen 3. Mobile Phase Screening mode_select->mp_screen eval1 Resolution Achieved? mp_screen->eval1 eval1->mp_screen No, screen other solvents optimize 4. Optimization eval1->optimize Yes temp Temperature optimize->temp flow Flow Rate optimize->flow additive Additive Conc. optimize->additive eval2 Resolution Acceptable? temp->eval2 flow->eval2 additive->eval2 eval2->optimize No, re-optimize validate 5. Method Validation eval2->validate Yes end End: Robust Method validate->end

Caption: Workflow for chiral HPLC method development.

Troubleshooting Poor Enantiomeric Resolution

This flowchart provides a logical path for diagnosing and solving poor peak resolution.

G start Problem: Poor Resolution (Rs < 1.5) check_mp Adjust Mobile Phase (Organic %) start->check_mp eval_mp Improved? check_mp->eval_mp check_flow Decrease Flow Rate (e.g., by 50%) eval_mp->check_flow No end_ok Resolution Acceptable eval_mp->end_ok Yes eval_flow Improved? check_flow->eval_flow check_temp Optimize Temperature (Test lower & higher T) eval_flow->check_temp No eval_flow->end_ok Yes eval_temp Improved? check_temp->eval_temp check_additive Modify Additive (Type or Concentration) eval_temp->check_additive No eval_temp->end_ok Yes eval_additive Improved? check_additive->eval_additive eval_additive->end_ok Yes end_fail Consider Different Chiral Column eval_additive->end_fail No

Caption: Decision tree for troubleshooting poor resolution.

References

Technical Support Center: Optimization of Penconazole In Vivo Delivery

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the effective in vivo delivery of Penconazole. It includes frequently asked questions (FAQs) for quick reference and detailed troubleshooting guides to address common experimental challenges.

Frequently Asked Questions (FAQs)

A collection of answers to common questions regarding the handling and administration of Penconazole for in vivo experiments.

Q1: What is Penconazole and what are its key physicochemical properties?

A1: Penconazole is a systemic triazole fungicide that inhibits the biosynthesis of ergosterol in fungal cell membranes.[1][2] It exists as a white to off-white solid.[3] Key properties relevant for in vivo studies include its limited water solubility (73 mg/L at 25°C) and higher solubility in organic solvents like DMSO, ethanol, and acetone.[3][4][5][6] It is stable to hydrolysis over a wide pH range (1-13).[3][4][5]

Q2: What are the recommended solvents and formulation strategies for Penconazole?

A2: Due to its low water solubility, Penconazole typically requires a co-solvent or a specialized formulation for in vivo administration.

  • For clear solutions: A common approach is to first dissolve Penconazole in a minimal amount of an organic solvent like DMSO, followed by dilution with other vehicles such as PEG300, Tween-80, and saline or PBS.[2][7] A suggested general-purpose formula is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[7]

  • For suspensions: If a clear solution is not achievable at the desired concentration, a micro-suspension can be prepared for oral or intraperitoneal administration.[2]

Q3: How is Penconazole metabolized and excreted in vivo?

A3: In mammals, Penconazole is rapidly absorbed and eliminated.[3][4][5] Metabolism primarily occurs through the hydroxylation of its propyl side chain.[3][4][5] Human studies show that after an oral dose, the peak excretion of its metabolites (penconazole-OH and penconazole-COOH) happens within 2 hours, with a short elimination half-life of less than 4 hours.[8] The majority of an administered dose is excreted in the urine.[9]

Q4: What are the known toxicities of Penconazole?

A4: Penconazole is considered moderately toxic upon ingestion and skin contact.[3][5] In repeated-dose oral toxicity studies in rodents and dogs, the primary adverse effects observed were changes in body weight and liver toxicity.[9] It is classified as "Harmful if swallowed" and is suspected of damaging fertility or the unborn child.[8] It is crucial to conduct dose-range finding studies to determine the Maximum Tolerated Dose (MTD) in your specific animal model.[10][11]

Physicochemical and Pharmacokinetic Data

The following tables summarize key quantitative data for Penconazole to aid in experimental design.

Table 1: Physicochemical Properties of Penconazole

PropertyValueReference
Molecular FormulaC₁₃H₁₅Cl₂N₃[3]
Molecular Weight284.18 g/mol [5]
AppearanceWhite to off-white solid[3]
Water Solubility73 mg/L (at 25°C)[4][5][6]
DMSO Solubility80-100 mg/mL[4][5][7]
LogP3.66 (estimated)[4][5]
StabilityStable to hydrolysis (pH 1-13)[3][4][5]

Table 2: Pharmacokinetic Parameters in Rats (Oral Gavage)

ParameterValue (Males)Value (Females)Reference
Tmax (Peak Blood Concentration)4-6 hours4 hours[9]
Elimination Half-Life (Blood)13 hours3 hours[9]
Primary Excretion RouteUrineUrine[9]

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the in vivo delivery of Penconazole.

Issue 1: Poor Solubility or Precipitation in Vehicle

Symptoms:

  • The compound does not fully dissolve in the chosen solvent system.

  • A clear solution is formed initially, but precipitation occurs over time or upon dilution.

Possible Causes:

  • The concentration of Penconazole exceeds its solubility limit in the vehicle.

  • The organic co-solvent (e.g., DMSO) percentage is too high, causing the compound to crash out when introduced to an aqueous environment.

  • The pH of the final formulation is not optimal.

Solutions:

  • Optimize Co-Solvent System:

    • Step 1: Dissolve Penconazole in the minimum required volume of DMSO. Sonication can aid dissolution.[7]

    • Step 2: Sequentially add other excipients like PEG300 (to improve solubility) and Tween-80 (as a surfactant to maintain stability).

    • Step 3: Slowly add the aqueous component (saline or PBS) last while vortexing to prevent immediate precipitation.

  • Prepare a Suspension: If a stable solution cannot be achieved, create a homogenous suspension. This is suitable for oral gavage or intraperitoneal injections. Ensure the suspension is uniformly mixed before each administration.

  • Consider Nanotechnology: For advanced delivery, nanoformulations like nanoparticles or nanoemulsions can significantly enhance solubility and bioavailability.[12][13]

Issue 2: Low or Variable Bioavailability

Symptoms:

  • Inconsistent or lower-than-expected plasma concentrations of Penconazole across test subjects.

  • Lack of a clear dose-response relationship in efficacy studies.

Possible Causes:

  • Poor absorption from the gastrointestinal tract after oral dosing.

  • Rapid first-pass metabolism in the liver.

  • Instability of the formulation in the physiological environment.

Solutions:

  • Formulation Enhancement:

    • Utilize absorption enhancers or lipid-based delivery systems (e.g., Self-Emulsifying Drug Delivery Systems - SEDDS) to improve uptake from the gut.[13]

    • Nanoparticle-based delivery systems can protect the drug from degradation and improve its absorption profile.[12][13]

  • Route of Administration:

    • If oral bioavailability remains a challenge, consider alternative routes such as intravenous (IV) or intraperitoneal (IP) injection to bypass first-pass metabolism. Note that IV administration requires a sterile, fully solubilized formulation.

  • Conduct Pilot Pharmacokinetic (PK) Studies: Perform a small-scale PK study comparing different formulations and/or routes of administration to determine which provides the most favorable exposure profile.

Issue 3: Unexpected Toxicity or Adverse Events

Symptoms:

  • Animals exhibit signs of distress, significant weight loss, or mortality at doses expected to be safe.

  • Organ damage (e.g., hepatotoxicity) is observed upon necropsy.

Possible Causes:

  • The dose administered exceeds the Maximum Tolerated Dose (MTD).

  • Toxicity of the vehicle itself, especially with high concentrations of organic solvents like DMSO.

  • The rate of administration (e.g., too rapid for IV injection) is causing acute effects.

Solutions:

  • Perform a Dose-Range Finding Study: Before initiating efficacy studies, conduct an acute or subacute toxicity study to determine the MTD.[10][11][14] This typically involves administering a range of doses to small groups of animals and observing them for a set period.

  • Vehicle Toxicity Control: Always include a control group that receives only the vehicle to ensure that the observed adverse effects are due to the compound and not the formulation excipients.

  • Refine Administration Protocol: For IV injections, ensure the infusion rate is slow and controlled. For oral gavage, ensure the technique is performed correctly to avoid accidental administration into the lungs.

Experimental Protocols & Visualizations

Protocol: Preparation of a Penconazole Formulation for Oral Gavage (Suspension)

This protocol describes the preparation of a 10 mg/mL Penconazole suspension.

Materials:

  • Penconazole powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Sterile Saline (0.9% NaCl)

  • Sterile conical tubes

  • Sonicator

  • Vortex mixer

Procedure:

  • Weigh the required amount of Penconazole powder and place it in a sterile conical tube.

  • Add DMSO to a final concentration of 10% of the total volume. For a 10 mL final volume, this would be 1 mL.

  • Vortex and sonicate the mixture until the Penconazole is fully dissolved.

  • Add PEG300 to a final concentration of 40% (4 mL for a 10 mL final volume). Vortex thoroughly.

  • Add Tween-80 to a final concentration of 5% (0.5 mL for a 10 mL final volume). Vortex until the solution is homogenous.

  • Slowly add sterile saline dropwise while continuously vortexing to bring the solution to the final volume (4.5 mL for a 10 mL final volume).

  • The final product will be a homogenous suspension. Store appropriately and re-vortex immediately before each use to ensure uniform dosing.

Diagrams (Graphviz)

G cluster_prep Formulation Preparation cluster_admin In Vivo Administration weigh 1. Weigh Penconazole dissolve 2. Dissolve in DMSO (with sonication) weigh->dissolve add_peg 3. Add PEG300 dissolve->add_peg add_tween 4. Add Tween-80 add_peg->add_tween add_saline 5. Add Saline (while vortexing) add_tween->add_saline vortex 6. Vortex Suspension Before Use add_saline->vortex administer 7. Administer to Animal (e.g., Oral Gavage) vortex->administer observe 8. Monitor Animal administer->observe

Caption: Workflow for preparing and administering a Penconazole suspension.

G start Problem: Compound Precipitation q1 Is a clear solution mandatory (e.g., for IV)? start->q1 sol_adjust Adjust Co-solvent Ratios (e.g., increase PEG300) q1->sol_adjust Yes sol_suspension Prepare Homogenous Suspension (for PO/IP routes) q1->sol_suspension No sol_nano Consider Nanoformulation (e.g., Liposomes) sol_adjust->sol_nano If still precipitates

Caption: Troubleshooting decision tree for formulation precipitation issues.

References

Technical Support Center: Penconazole Hydroxide Metabolite Identification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification of Penconazole and its metabolites.

Troubleshooting Guides and FAQs

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic pathways of Penconazole?

A1: Penconazole undergoes biotransformation primarily through oxidation and conjugation. In plants, the main transformation involves the oxidation of the alkyl side chain, followed by conjugation with sugars.[1] In animals and humans, the principal metabolic pathways are hydroxylation to form monohydroxy metabolites (PEN-OH) and further oxidation to carboxylic acid derivatives (PEN-COOH).[2][3][4] These metabolites are often found in both free and conjugated forms, such as glucuronides.[2][3][4] Cleavage of the triazole moiety can also occur, leading to the formation of triazole-specific metabolites like triazole alanine (TA), triazole acetic acid (TAA), and triazole lactic acid (TLA).[1]

Q2: What are the major challenges in identifying Penconazole metabolites?

A2: Researchers may encounter several challenges during the identification of Penconazole metabolites:

  • Low Recovery Rates: Some analytical methods may result in low and variable recovery of Penconazole and its metabolites.[1][5]

  • Matrix Interference: Biological and environmental samples contain complex matrices that can interfere with the analysis, particularly in liver and kidney samples.[1][5]

  • Conjugated Metabolites: A significant portion of Penconazole metabolites exists in conjugated forms (e.g., glucuronides), which are not directly detectable by some methods.[2][3][4] Enzymatic hydrolysis is often required to release the free aglycones for analysis.[1]

  • Isomer Differentiation: Mass spectrometry alone may not be sufficient to differentiate between structural isomers of metabolites.[6]

  • Non-specific Metabolites: Some metabolites, such as the triazole-specific ones, are not unique to Penconazole and can be produced from other triazole fungicides.[1]

  • Lack of Commercial Standards: Reference standards for all potential metabolites may not be commercially available, making definitive identification challenging.[7]

Q3: Which analytical techniques are most suitable for Penconazole metabolite identification?

A3: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most powerful and widely used technique for the identification and quantification of Penconazole metabolites.[1][2][3][4][5][8] It offers high sensitivity and selectivity. Gas chromatography with electron capture detection (GC-ECD) or nitrogen-phosphorus detection (NPD) is also used for the analysis of the parent Penconazole compound.[1][9]

Troubleshooting Guide

Problem 1: Low or no detection of expected metabolites.

Possible Cause Troubleshooting Step
Metabolites are in conjugated form. Perform enzymatic hydrolysis (e.g., with β-glucuronidase) on your samples before extraction to cleave the conjugates and release the free metabolites.[2][3][4]
Inefficient extraction. Optimize your extraction solvent and method. Methanol is commonly used for plant matrices and acetonitrile for animal matrices.[1] Consider solid-phase extraction (SPE) for sample cleanup and concentration.[10][11]
Poor ionization in the mass spectrometer. Optimize the ion source parameters. Penconazole and its metabolites generally show good response in positive electrospray ionization (ESI) mode.[8] The choice of mobile phase buffer can also significantly impact ionization efficiency.[10][11]
Incorrect MS/MS transition monitoring. Ensure you are monitoring the correct precursor and product ion transitions for your target metabolites. Refer to the quantitative data tables below for known m/z transitions.

Problem 2: High background noise or matrix effects.

Possible Cause Troubleshooting Step
Insufficient sample cleanup. Implement a more rigorous sample cleanup procedure. Solid-phase extraction (SPE) is effective for removing interfering matrix components.[10][11]
Co-elution of matrix components. Optimize your liquid chromatography method to improve the separation of your target analytes from matrix interferences. Adjusting the gradient, flow rate, or column chemistry can help.
Ion suppression. Dilute your sample extract to reduce the concentration of interfering matrix components. Use of an internal standard, preferably an isotopically labeled one, can help to compensate for matrix effects.[2][3][4]

Problem 3: Difficulty in confirming metabolite identity.

Possible Cause Troubleshooting Step
Isomeric metabolites. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements to help determine the elemental composition.[12] Comparison of fragmentation patterns with known standards or in-silico fragmentation tools can aid in distinguishing isomers.
Lack of reference standards. When standards are unavailable, tentative identification can be based on accurate mass, fragmentation patterns, and comparison to metabolites reported in the literature.[12] Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structure elucidation but requires a significant amount of pure compound.[6][13]
Ambiguous fragmentation pattern. Vary the collision energy in your MS/MS experiments to generate a more informative fragmentation spectrum. The protonated triazole moiety is a characteristic fragment for many Penconazole metabolites.[2][3][4]

Quantitative Data

Table 1: LC-MS/MS Parameters for Penconazole and its Metabolites
Compound Precursor Ion (m/z) Product Ion (m/z) for Quantification Product Ion (m/z) for Confirmation Reference
Penconazole284.0515970[1][5]
Penconazole284.0569.74158.63[8]
PEN-OH (Monohydroxy-penconazole)---[2][3][4]
PEN-COOH (Carboxy-penconazole)---[2][3][4]

Note: Specific m/z values for hydroxylated and carboxylated metabolites can vary based on the exact position of the modification and the adduct ion formed. Researchers should perform precursor ion scans to identify the correct molecular ions.

Table 2: Reported Recovery and Limit of Quantification (LOQ) Data
Analyte Matrix Method Recovery (%) LOQ (mg/kg) Reference
PenconazoleGrape, AppleTotal residue method (DCBA)63 (42-91)-[1][5]
CGA132465 (β-monohydroxy)GrapeTotal residue method (DCBA)62-[1][5]
CGA127841GrapeTotal residue method (DCBA)56-[1][5]
CGA177280GrapeTotal residue method (DCBA)30-[1][5]
PenconazolePlant matricesMulti-residue method (DFG S19)-0.01[1]
PenconazoleAnimal matrices (milk, meat, eggs, fat)Multi-residue method (DFG S19)-0.01[1]
PenconazoleLiver, KidneyMulti-residue method (DFG S19)-0.1[1]
PenconazoleVarious plant matricesLC-MS/MS-0.01[1][5]
Table 3: Penconazole Metabolite Concentrations in Human Urine
Metabolite Concentration Range (µg/L) Reference
PEN-OH (free, after hydrolysis)230 - 460[2][3][4]
PEN-COOH (free, after hydrolysis)5.2 - 16.7[2][3][4]

Experimental Protocols

Protocol 1: Sample Preparation and Extraction from Urine for LC-MS/MS Analysis

This protocol is based on the methodology for identifying oxidized metabolites in human urine.[2][3][4]

  • Sample Collection: Collect urine samples from exposed individuals.

  • Enzymatic Hydrolysis (for conjugated metabolites):

    • To a 1 mL aliquot of urine, add a suitable buffer (e.g., acetate buffer, pH 5.0).

    • Add β-glucuronidase enzyme.

    • Incubate the mixture at 37°C for a sufficient time (e.g., overnight) to ensure complete hydrolysis.

  • Internal Standard Spiking: Add a known amount of an internal standard (e.g., deuterated Penconazole) to the hydrolyzed sample.

  • Extraction:

    • Perform liquid-liquid extraction (LLE) or solid-phase extraction (SPE).

    • For LLE, use a suitable organic solvent like ethyl acetate. Vortex and centrifuge to separate the layers.

    • For SPE, use a cartridge appropriate for the analytes of interest (e.g., a mixed-mode cation exchange cartridge).[10][11] Condition the cartridge, load the sample, wash away interferences, and elute the analytes.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the organic solvent from the extract under a gentle stream of nitrogen.

    • Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of Penconazole Metabolites

This protocol provides a general framework for the LC-MS/MS analysis.

  • Liquid Chromatography (LC) System:

    • Column: A C18 reversed-phase column is commonly used (e.g., Waters XTerra MS C18, 2.1 x 100 mm, 3.5 µm).[10][11]

    • Mobile Phase: A gradient of acetonitrile and water, often with a buffer like ammonium bicarbonate or ammonium acetate to improve peak shape and ionization.[10][11]

    • Flow Rate: A typical flow rate is around 200-400 µL/min.

    • Column Temperature: Maintain a constant column temperature (e.g., 25°C).[8]

  • Mass Spectrometry (MS) System:

    • Ion Source: Electrospray ionization (ESI) in positive ion mode is generally preferred for Penconazole and its metabolites.[2][3][4][8]

    • Analysis Mode: Use Multiple Reaction Monitoring (MRM) for targeted analysis and quantification.[2][3][4] For identification of unknown metabolites, full scan and product ion scan modes are necessary.

    • Ion Transitions: Monitor the specific precursor to product ion transitions for each target analyte (see Table 1).

    • Optimization: Optimize ion source parameters (e.g., capillary voltage, source temperature) and compound-specific parameters (e.g., cone voltage, collision energy) for maximum sensitivity.[8]

Visualizations

Penconazole_Metabolic_Pathway Penconazole Penconazole Hydroxylation Hydroxylation (Phase I) Penconazole->Hydroxylation Cleavage Triazole Moiety Cleavage Penconazole->Cleavage PEN_OH Monohydroxy-Penconazole (PEN-OH) Hydroxylation->PEN_OH Oxidation Oxidation (Phase I) PEN_COOH Carboxy-Penconazole (PEN-COOH) Oxidation->PEN_COOH Conjugation Conjugation (Phase II) Conjugated_Metabolites Conjugated Metabolites (e.g., Glucuronides) Conjugation->Conjugated_Metabolites Triazole_Metabolites Triazole-Specific Metabolites (TA, TAA, TLA) Cleavage->Triazole_Metabolites PEN_OH->Oxidation PEN_OH->Conjugation

Caption: Penconazole Metabolic Pathway.

Metabolite_Identification_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing & Identification Sample Biological Sample (Urine, Plant Tissue, etc.) Hydrolysis Enzymatic Hydrolysis (if necessary) Sample->Hydrolysis Extraction Extraction (LLE or SPE) Hydrolysis->Extraction Cleanup Cleanup & Concentration Extraction->Cleanup LC_MSMS LC-MS/MS Analysis Cleanup->LC_MSMS Data_Acquisition Data Acquisition (Full Scan, MRM) LC_MSMS->Data_Acquisition Peak_Detection Peak Detection & Integration Data_Acquisition->Peak_Detection DB_Search Database Search & Spectral Matching Peak_Detection->DB_Search Identification Metabolite Identification DB_Search->Identification

Caption: Experimental Workflow for Metabolite ID.

Troubleshooting_Tree Start Low or No Metabolite Signal Check_Conjugation Are metabolites likely conjugated? Start->Check_Conjugation Perform_Hydrolysis Perform Enzymatic Hydrolysis Check_Conjugation->Perform_Hydrolysis Yes Check_Extraction Is extraction efficient? Check_Conjugation->Check_Extraction No Perform_Hydrolysis->Check_Extraction Optimize_Extraction Optimize Solvent/Method (SPE) Check_Extraction->Optimize_Extraction No Check_MS_Params Are MS parameters optimal? Check_Extraction->Check_MS_Params Yes Optimize_Extraction->Check_MS_Params Optimize_MS Optimize Ion Source & Transitions Check_MS_Params->Optimize_MS No Success Signal Improved Check_MS_Params->Success Yes Optimize_MS->Success

Caption: Troubleshooting Low Metabolite Signal.

References

improving recovery of Penconazol Hydroxide from plant tissue

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the recovery of penconazole hydroxide from plant tissue samples during analysis.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the extraction and analysis of penconazole hydroxide.

Q1: Why are my recovery rates for penconazole hydroxide consistently low?

Low recovery can stem from several factors throughout the analytical workflow. Consider the following:

  • Incomplete Extraction: Penconazole and its hydroxylated metabolites can be present in plant tissues as free and conjugated forms.[1] Acid hydrolysis or enzymatic treatment may be necessary to cleave these conjugates and release the aglycones for extraction.[1] The choice of extraction solvent is also critical; methanol is commonly used for plant matrices.[1][2]

  • Suboptimal Clean-up: Plant extracts contain numerous matrix components (e.g., pigments, lipids, sugars) that can interfere with analysis and reduce recovery.[3][4] The clean-up step aims to remove these interferences. If recovery is low, the sorbent used in dispersive solid-phase extraction (dSPE) may be inappropriate for your matrix or analyte.

  • Matrix Effects: Co-extracted matrix components can suppress or enhance the ionization of penconazole hydroxide in the mass spectrometer source, leading to inaccurate quantification and apparent low recovery.[5][6] This is a major concern in LC-MS/MS analysis.[5][7]

  • Degradation: Penconazole itself is stable under various pH and temperature conditions, but its metabolites could be more sensitive.[1][2] Ensure your sample handling and storage procedures minimize potential degradation.

Q2: What is the best extraction method for penconazole hydroxide from plants?

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and effective technique for pesticide residue analysis, including for penconazole and its metabolites in plant-based foods.[8][9][10] A typical QuEChERS workflow involves:

  • Extraction: Homogenized samples are extracted with an organic solvent, most commonly acetonitrile, often acidified to improve the stability and extraction of target analytes.[10][11][12]

  • Salting-Out: Salts like magnesium sulfate (MgSO₄) and sodium chloride (NaCl) are added to induce phase separation between the aqueous and organic layers.[9][10]

  • Clean-up (dSPE): The supernatant is treated with a mixture of sorbents to remove interfering matrix components.[9][12]

Q3: How can I minimize matrix effects in my LC-MS/MS analysis?

Matrix effects are a primary challenge in achieving accurate quantification.[5][7] Here are several strategies to mitigate them:

  • Effective Clean-up: The most direct approach is to remove interfering co-extractives. Using appropriate dSPE sorbents like PSA (Primary Secondary Amine) to remove organic acids and sugars, GCB (Graphitized Carbon Black) for pigments, and C18 for nonpolar interferences is crucial.[8][11]

  • Dilution: Diluting the final extract can significantly reduce the concentration of matrix components, thereby minimizing their impact on ionization.[13] A fivefold dilution has been shown to be effective while maintaining sensitivity.[13]

  • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that has undergone the same sample preparation procedure.[5] This helps to compensate for signal suppression or enhancement by ensuring that standards and samples experience similar matrix effects.[6]

  • Chromatographic Separation: Optimize your liquid chromatography method to separate penconazole hydroxide from co-eluting matrix components.[6]

Q4: Which dSPE sorbent should I use for my specific plant matrix?

The choice of sorbent depends on the composition of your plant matrix.

SorbentTarget Interferences RemovedCommon Plant Matrices
PSA (Primary Secondary Amine)Organic acids, fatty acids, sugars, certain polar pigmentsFruits, vegetables
GCB (Graphitized Carbon Black)Pigments (chlorophyll, carotenoids), sterolsDark leafy greens (spinach), herbs, colored fruits/vegetables
C18 (Octadecylsilane)Nonpolar interferences, lipidsHigh-fat matrices (e.g., nuts, oils), waxy produce
Florisil Grains, fruits, vegetables[12]
Chitosan Wheat, potato, pea[14]

Note: GCB should be used with caution as it can retain planar pesticides.

Experimental Protocols & Data

Generic QuEChERS Protocol for Penconazole Hydroxide Recovery

This protocol is a modified version suitable for many fruit and vegetable matrices.

  • Sample Homogenization: Weigh 10 g of a representative, homogenized sample into a 50 mL centrifuge tube.

  • Extraction: Add 10 mL of 1% formic acid in acetonitrile. Cap and shake vigorously for 1 minute.

  • Salting-Out: Add 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl). Immediately cap and shake for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥3000 RCF for 5 minutes.

  • Dispersive SPE (dSPE) Clean-up: Transfer a 6 mL aliquot of the supernatant (acetonitrile layer) to a 15 mL dSPE tube containing 900 mg MgSO₄, 150 mg PSA, and (if needed for colored extracts) 50 mg GCB.

  • Final Centrifugation: Vortex the dSPE tube for 1 minute, then centrifuge at ≥3000 RCF for 5 minutes.

  • Analysis: Take an aliquot of the final extract, filter through a 0.22 µm filter, and inject it into the LC-MS/MS system.

Recovery Data for Penconazole and Metabolites

The recovery of penconazole and its metabolites can be variable and method-dependent. The data below is synthesized from literature to provide a general indication of expected performance.

AnalyteMatrixMethodAverage Recovery (%)
PenconazoleGrape, AppleTotal Residue Method63%[1][2]
PenconazoleStrawberryQuEChERS-HPLC-MS/MS70-125%[8]
CGA132465 (β-hydroxy)GrapeTotal Residue Method62%[1][2]
CGA127841GrapeTotal Residue Method56%[1][2]
CGA177280GrapeTotal Residue Method30%[1][2]

Note: The "Total Residue Method" mentioned in the JMPR report was noted for having low recoveries and is not considered suitable.[1][2] Modern methods like QuEChERS generally achieve higher and more consistent recoveries.[8]

Visualizations

Metabolic Pathway of Penconazole in Plants

Penconazole is a systemic fungicide that inhibits the biosynthesis of ergosterol in fungi.[2][15] In plants, it undergoes metabolic transformation, primarily through oxidation, to form hydroxylated metabolites.[1]

cluster_plant_cell Plant Cell Penconazole Penconazole (CGA71818) P450 Cytochrome P450 Monooxygenases Penconazole->P450 Phase I Metabolism (Oxidation) Hydroxide Penconazole Hydroxide (e.g., CGA132465) P450->Hydroxide Conjugate Sugar Conjugates Hydroxide->Conjugate Phase II Metabolism (Conjugation)

Caption: Simplified metabolic pathway of penconazole in a plant cell.

Experimental Workflow for Sample Analysis

The following diagram outlines the key steps from sample collection to final data analysis using a standard QuEChERS-based method.

Sample 1. Sample Homogenization Extract 2. Acetonitrile Extraction & Salting Out Sample->Extract dSPE 3. Dispersive SPE (Clean-up) Extract->dSPE Supernatant Analysis 4. LC-MS/MS Analysis dSPE->Analysis Clean Extract Data 5. Data Quantification (Matrix-Matched Curve) Analysis->Data

Caption: General experimental workflow for penconazole hydroxide analysis.

References

Penconazol Hydroxide stability under different pH conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of Penconazole under various experimental conditions, with a focus on pH.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of Penconazole in aqueous solutions at different pH values?

Penconazole is highly stable in aqueous solutions across a wide pH range. Studies have shown that it is stable at pH levels of 4, 5, 7, and 9 for extended periods, even at elevated temperatures.[1][2] Specifically, no significant hydrolysis of Penconazole was observed when incubated at 50°C for up to seven days in solutions with these pH values.[2] Furthermore, it is reported to be stable to hydrolysis from pH 1 to 13.[3][4]

Q2: I am seeing degradation of my Penconazole stock solution. What could be the cause if it's not pH-related hydrolysis?

While Penconazole is stable to hydrolysis, degradation can occur due to other factors. Consider the following possibilities:

  • Photodegradation: Penconazole can degrade under the influence of light.[5] Ensure your stock solutions and experimental setups are protected from direct light, especially UV light, if not part of a photodegradation study.

  • Microbial Degradation: In non-sterile conditions, microbial activity can contribute to the degradation of Penconazole.[1] If your experiment involves environmental samples like soil or water, microbial degradation is a potential pathway.

  • Reaction with Other Components: Interactions with other chemicals in your formulation or experimental matrix could potentially lead to degradation. Review the compatibility of all components in your solution.

  • Solvent Effects: While Penconazole is stable in many common solvents, ensure the chosen solvent is appropriate and does not contribute to degradation under your specific experimental conditions.

Q3: What are the main degradation products of Penconazole?

The primary degradation pathway of Penconazole in biological and environmental systems is oxidation, not hydrolysis.[1] The main metabolites are monohydroxy derivatives, with β-monohydroxy metabolite (CGA132465) being predominant.[1] Another significant degradation product resulting from the cleavage of the molecule is 1,2,4-triazole.[1]

Q4: How does temperature affect the stability of Penconazole?

Penconazole is thermally stable. It has been shown to be stable in aqueous solutions at 50°C for at least a week across a range of pH values.[1][2] It is also reported to be stable up to 350°C.[3][4] In simulated processing conditions, Penconazole was stable at temperatures of 90°C, 100°C, and 120°C.[1]

Troubleshooting Guide

Problem Possible Causes Troubleshooting Steps
Inconsistent analytical results for Penconazole concentration. Improper sample preparation or storage.Ensure samples are stored in a cool, dark place. For long-term storage, freezing at -18°C has been shown to be effective for some matrices.[1] Use a validated extraction method, such as QuEChERS, for complex matrices.
Analytical instrument variability.Calibrate the instrument (GC or HPLC) before each run. Use internal standards to correct for variations.
Unexpectedly rapid loss of Penconazole in my experiment. Photodegradation.Protect your experimental setup from light by using amber glassware or covering it with aluminum foil.
Microbial contamination.If sterility is required, filter-sterilize your solutions and work in a sterile environment.
High reactivity of the experimental matrix.Analyze the matrix for the presence of strong oxidizing or reducing agents that could be reacting with Penconazole.
Difficulty in detecting and quantifying Penconazole. Low concentration of the analyte.Concentrate the sample using solid-phase extraction (SPE) before analysis.
Matrix interference.Optimize the clean-up step in your sample preparation. Use a more selective detector, such as a mass spectrometer (MS), for analysis.

Data on Penconazole Stability

The following table summarizes the stability of Penconazole under different pH conditions as reported in the literature. Due to its high stability, precise half-life data for hydrolysis at different pH values is not extensively reported, as significant degradation does not occur under typical test conditions.

pHTemperature (°C)DurationStability
4, 5, 7, 9507 daysStable.[2]
4, 5, 7, 92530 daysStable.[1][2]
4, 5, 690, 100, 12020-60 minutesStable.[1]
1 - 13Not SpecifiedNot SpecifiedStable to hydrolysis.[3][4]

Experimental Protocols

Protocol: Hydrolysis Stability Study of Penconazole

This protocol is a general guideline for assessing the hydrolytic stability of Penconazole.

  • Preparation of Buffer Solutions: Prepare buffer solutions at the desired pH values (e.g., pH 4, 7, and 9) using standard buffer systems (e.g., acetate for pH 4, phosphate for pH 7, and borate for pH 9).

  • Preparation of Test Solutions: Prepare a stock solution of Penconazole in a water-miscible solvent (e.g., methanol or acetonitrile). Spike the buffer solutions with the Penconazole stock solution to achieve the desired final concentration (e.g., 2 mg/L). The volume of the organic solvent should be kept to a minimum (typically <1% v/v) to avoid co-solvent effects.

  • Incubation: Dispense the test solutions into sterile, sealed vials and incubate them at a constant temperature (e.g., 25°C or 50°C) in the dark.

  • Sampling: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, and 30 days), withdraw an aliquot from each test solution.

  • Sample Analysis: Analyze the samples for the concentration of Penconazole using a validated analytical method, such as Gas Chromatography with an Electron Capture Detector (GC-ECD) or a Nitrogen-Phosphorus Detector (GC-NPD), or High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][6]

  • Data Analysis: Plot the concentration of Penconazole versus time for each pH value. If degradation is observed, determine the degradation kinetics and calculate the half-life.

Visualizations

Troubleshooting_Penconazole_Stability cluster_problem Problem Identification cluster_investigation Investigation Pathways cluster_solution Potential Solutions start Inconsistent or Unexpected Penconazole Degradation check_ph Is the pH within the stable range (1-13)? start->check_ph check_light Is the experiment protected from light? start->check_light check_sterility Is the system sterile? start->check_sterility check_matrix Are there reactive components in the matrix? start->check_matrix solution_hydrolysis Hydrolysis is unlikely. Investigate other factors. check_ph->solution_hydrolysis Yes solution_photodegradation Implement light protection (e.g., amber vials). check_light->solution_photodegradation No solution_microbial Ensure sterility (e.g., filtration, sterile technique). check_sterility->solution_microbial No solution_matrix Analyze and identify reactive matrix components. check_matrix->solution_matrix Yes

Caption: Troubleshooting workflow for Penconazole stability issues.

References

Technical Support Center: Photostability of Penconazole and its Hydroxylated Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on understanding and preventing the degradation of Penconazole and its hydroxylated forms due to light exposure.

Frequently Asked Questions (FAQs)

Q1: How susceptible is Penconazole to degradation by light?

A1: Penconazole's stability to light is dependent on the wavelength of the light source. It has been observed to be relatively stable under laboratory lighting conditions, as well as under UV-A (371 nm) and visible light (453 nm) in the absence of a catalyst. However, it can undergo significant degradation when exposed to UV-C light (254 nm) or direct sunlight.[1] There are conflicting reports regarding its stability in direct sunlight, with one study indicating a half-life of 4 days, while another suggests it is comparatively more stable. This variability is likely due to different experimental conditions.

Q2: What is "Penconazole Hydroxide" and how does it relate to photodegradation?

A2: "Penconazole Hydroxide" likely refers to a hydroxylated metabolite of Penconazole. Hydroxylation, the addition of a hydroxyl (-OH) group, is a known transformation pathway for Penconazole when exposed to UV light, particularly in the presence of hydroxyl radicals from water.[1] Therefore, Penconazole Hydroxide is considered a photodegradation product of Penconazole. In photocatalytic degradation studies, various isomers of hydroxypenconazole and dihydroxy derivatives of penconazole have been identified as intermediate products.[1]

Q3: What are the primary pathways for Penconazole photodegradation?

A3: The primary photodegradation pathways for Penconazole and other triazole fungicides involve several types of reactions. In the presence of light, especially with a catalyst like TiO2, Penconazole can undergo oxidation and hydroxylation.[1] For other triazole fungicides, dechlorination has also been observed as a degradation pathway.[2]

Q4: What are the optimal storage conditions to prevent the photodegradation of Penconazole solutions?

A4: To prevent photodegradation, Penconazole solutions should be stored in the dark or in amber glass vials that block UV and visible light. It has been shown that Penconazole solutions are stable when stored in the dark at room temperature or in a refrigerator.

Troubleshooting Guide

Issue: My Penconazole solution is showing signs of degradation (e.g., changes in concentration, appearance of new peaks in HPLC) even with minimal light exposure.

Possible Cause Troubleshooting Step
Indirect Photolysis The solution may contain substances that act as photosensitizers, accelerating degradation even under ambient light. Review the composition of your solvent and any additives.
Reactive Oxygen Species (ROS) The presence of dissolved oxygen can lead to the formation of ROS under illumination, which can degrade Penconazole. Consider de-gassing your solvent or working under an inert atmosphere (e.g., nitrogen or argon).
Contaminated Glassware Residues on glassware could act as photocatalysts. Ensure all glassware is scrupulously clean.
Thermal Degradation High-intensity light sources can also generate heat. Use a temperature-controlled setup to rule out thermal degradation. Dark controls stored at the same temperature are essential.

Issue: How can I protect Penconazole from degradation during my experiments involving light?

Preventative Measure Description
Use of UV Absorbers and Light Stabilizers Incorporating UV absorbers or light stabilizers into your formulation can significantly reduce photodegradation. These compounds absorb harmful UV radiation and dissipate it as less harmful energy.
Addition of Radical Scavengers Hindered Amine Light Stabilizers (HALS) are effective radical scavengers that can inhibit the chemical reactions initiated by light exposure.
Formulation in Protective Matrices For certain applications, formulating Penconazole within a UV-protective matrix or microcapsule can provide a physical barrier against light.
Control of Experimental Atmosphere As mentioned, working in an oxygen-free environment can slow down degradation pathways that involve reactive oxygen species.

Data Presentation

Table 1: Photodegradation of Penconazole Under Various Conditions

Condition Light Source Half-life (t½) Reference
Aqueous SolutionDirect Sunlight4 daysNot directly cited in provided snippets
Aqueous SolutionUV light (254 nm)Significant degradation in 4 hours[1]
Aqueous SolutionUV-A light (371 nm)No significant degradation without catalyst[1]
Aqueous Solution with TiO₂UV light (371 nm)Initial degradation rate of 7.7 x 10⁻⁴ mM s⁻¹ (in air)Not directly cited in provided snippets
Formulation on SurfacesDirect Sunlight (Winter, morning)51.48% remaining after 4 hours
Formulation on SurfacesDirect Sunlight (Summer, evening)84.55% remaining after 4 hours
Formulation on SurfacesUV rays (22.5 cm distance)60.44% remaining after 4 hours

Experimental Protocols

Protocol for Assessing Direct Phototransformation of Penconazole Hydroxide in Water (Adapted from OECD Guideline 316)

This protocol outlines a tiered approach to determine the rate and pathway of direct photolysis of a test substance in water.

Tier 1: Theoretical Screening

  • Objective: To estimate the maximum possible rate of direct photolysis.

  • Procedure:

    • Determine the molar absorption coefficient of the test substance in water as a function of wavelength (290-800 nm).

    • Use this data in a photochemical model to calculate the theoretical maximum photodegradation rate.

  • Progression: If the theoretical loss is ≥ 50% over a 30-day period, proceed to Tier 2.[3]

Tier 2: Experimental Determination of Photolysis Rate

  • Objective: To experimentally determine the photolysis rate constant and half-life.

  • Materials:

    • Test substance (Penconazole or its hydroxylated metabolite).

    • Sterilized, buffered aqueous solution (e.g., phosphate buffer).

    • Chemically inert, transparent reaction vessels (e.g., quartz glass).

    • A light source that simulates natural sunlight (e.g., filtered xenon arc lamp).[3][4]

    • Dark control vessels (wrapped in aluminum foil).

    • Analytical instrumentation (e.g., HPLC-UV, LC-MS/MS).

  • Procedure:

    • Prepare a solution of the test substance in the buffered water at a concentration not exceeding half its solubility.[3]

    • Fill the reaction vessels with the test solution.

    • Place the vessels in a temperature-controlled chamber (e.g., 25°C).[4]

    • Expose the samples to the light source. Place the dark controls alongside the irradiated samples.

    • Collect samples at predetermined time intervals. At least 6 time points are recommended to establish the degradation pattern.[4]

    • Analyze the concentration of the parent compound in each sample using a validated analytical method.

    • If significant degradation (≥ 20%) is observed, identify and quantify major transformation products.[3]

  • Data Analysis:

    • Plot the natural logarithm of the concentration versus time.

    • Determine the pseudo-first-order rate constant (k) from the slope of the line.

    • Calculate the photolysis half-life (t½) using the formula: t½ = ln(2)/k.

Visualizations

Photodegradation_Pathway Penconazole Penconazole Hydroxypenconazole Hydroxypenconazole (Isomers) Penconazole->Hydroxypenconazole Hydroxylation Photon Light (hν) Photon->Penconazole Hydroxyl_Radical •OH (from H₂O) Hydroxyl_Radical->Penconazole Dihydroxypenconazole Dihydroxypenconazole (Isomers) Hydroxypenconazole->Dihydroxypenconazole Further Oxidation Other_Products Other Degradation Products Dihydroxypenconazole->Other_Products Ring Cleavage, etc.

Caption: Proposed photodegradation pathway for Penconazole.

Experimental_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis cluster_results Results Prep_Solution Prepare Test Solution (Buffered Water) Prep_Vessels Prepare Quartz Vessels (Light & Dark Controls) Prep_Solution->Prep_Vessels Irradiation Irradiate Samples (Simulated Sunlight, 25°C) Prep_Vessels->Irradiation Sampling Collect Samples at Time Intervals Irradiation->Sampling Analysis Analyze Concentration (e.g., HPLC, LC-MS) Sampling->Analysis ID_Products Identify Degradation Products (if needed) Analysis->ID_Products Kinetics Calculate Rate Constant (k) and Half-life (t½) ID_Products->Kinetics

Caption: Workflow for a photostability study.

References

Technical Support Center: Optimizing Chromatographic Separation of Penconazole Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of penconazole and its metabolites. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their chromatographic methods.

Frequently Asked Questions (FAQs)

Q1: What are the major metabolites of penconazole I should be looking for?

A1: The primary metabolites of penconazole result from the oxidation of the alkyl chain and cleavage of the triazole moiety. Key metabolites to monitor in various matrices include:

  • CGA132465: A β-monohydroxy metabolite, often found as the most predominant metabolite in plants.[1] It can exist in free and conjugated forms.

  • CGA177279: A carboxylic acid metabolite formed through oxidation.[2]

  • Triazole-Specific Metabolites: These result from the cleavage of the triazole moiety and include 1,2,4-triazole (TA), triazole alanine (TAA), and triazole lactic acid (TLA).[1][3]

  • Glucuronide Conjugates: In animal and human metabolism, penconazole and its hydroxylated metabolites can be conjugated with glucuronic acid.[2][4]

Q2: What are the recommended analytical techniques for separating penconazole and its metabolites?

A2: Both gas chromatography (GC) and liquid chromatography (LC) are suitable methods. However, for comprehensive analysis of both the parent compound and its more polar metabolites, LC coupled with tandem mass spectrometry (LC-MS/MS) is generally preferred.[1] Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS), such as Q-Orbitrap, offers enhanced sensitivity and identification capabilities.[3] For enantioselective analysis, chiral LC-MS/MS is necessary.[5][6]

Q3: What type of sample preparation is recommended for complex matrices like fruits and vegetables?

A3: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used and recommended for extracting penconazole and its metabolites from various food and environmental matrices.[7][8][9][10] This method typically involves an extraction with acetonitrile followed by a cleanup step using dispersive solid-phase extraction (d-SPE) with sorbents like primary secondary amine (PSA) and C18 to remove matrix interferences.[9]

Troubleshooting Guides

Poor Peak Shape (Tailing or Fronting)

Q: My peaks for penconazole or its metabolites are tailing. What could be the cause and how can I fix it?

A: Peak tailing is a common issue. Here are some potential causes and solutions:

  • Secondary Interactions: Active sites on the silica backbone of the column can interact with the basic nitrogen atoms in the triazole ring of penconazole.

    • Solution: Add a small amount of an acidic modifier, such as 0.1% formic acid, to the mobile phase.[5][11] This can help to protonate the silanol groups and reduce secondary interactions.

  • Column Contamination: Buildup of matrix components on the column can lead to poor peak shape.

    • Solution: Use a guard column to protect your analytical column. Regularly flush the column with a strong solvent. Ensure your sample cleanup is effective.

  • Column Degradation: The column may be nearing the end of its lifespan.

    • Solution: Replace the column with a new one of the same type.

Low Sensitivity or Poor Recovery

Q: I am experiencing low sensitivity for my target analytes. What steps can I take to improve it?

A: Low sensitivity can stem from sample preparation, chromatographic conditions, or mass spectrometer settings.

  • Inefficient Extraction: The extraction solvent and procedure may not be optimal for your specific matrix.

    • Solution: Ensure you are using a validated extraction method like QuEChERS.[8][9][10] For metabolites, especially conjugates, an enzymatic hydrolysis step (e.g., with β-glucuronidase) may be necessary to release the free analytes before extraction.[4]

  • Matrix Effects: Co-eluting matrix components can cause ion suppression in the mass spectrometer source.

    • Solution: Improve your sample cleanup. The d-SPE step in the QuEChERS protocol is crucial for removing interferences.[9] You can also try diluting your sample extract if the analyte concentration is high enough.

  • Suboptimal MS/MS Parameters: The collision energy and other MS parameters may not be optimized for your specific analytes.

    • Solution: Perform a compound optimization by infusing a standard of each analyte to determine the optimal precursor and product ions, as well as the ideal collision energy for each transition.

Co-elution of Metabolites or Isomers

Q: Some of my penconazole metabolites are co-eluting. How can I improve their separation?

A: Achieving baseline separation of structurally similar metabolites or isomers can be challenging.

  • Mobile Phase Gradient: Your gradient may be too steep.

    • Solution: Optimize the mobile phase gradient. Try a shallower gradient with a longer run time to improve the resolution between closely eluting peaks.

  • Column Chemistry: The stationary phase may not be providing sufficient selectivity.

    • Solution: Consider a column with a different stationary phase chemistry. For example, if you are using a standard C18 column, a phenyl-hexyl or a polar-embedded phase might offer different selectivity.

  • Enantiomer Separation: If you are trying to separate the enantiomers of penconazole, a standard C18 column will not work.

    • Solution: You must use a chiral column. Polysaccharide-based columns like Lux Cellulose-2 or Chiralpak IC have been shown to be effective for separating penconazole enantiomers.[5][6][12]

Data Presentation

Table 1: Example LC-MS/MS Parameters for Penconazole and Metabolites

CompoundPrecursor Ion (m/z)Product Ion (m/z) for QuantificationProduct Ion (m/z) for ConfirmationReference
Penconazole284.0715970[1]
Penconazole-hydroxy (CGA132465)300.07--[7]
Penconazole-hydroxy glycoside462.12--[7]

Note: Specific product ions for metabolites may need to be determined empirically through compound optimization.

Table 2: Example Chiral LC Conditions for Penconazole Enantiomers

ParameterCondition 1Condition 2
Chiral Column Lux Cellulose-2Chiralpak IC
Mobile Phase Methanol and 2 mM ammonium acetate buffer with 0.1% formic acid (70:30, v/v)Acetonitrile/water (80:20, v/v)
Flow Rate 0.2 mL/min0.6 mL/min
Reference [5][11][6]

Experimental Protocols

Protocol 1: QuEChERS Sample Preparation for Fruit and Vegetable Samples

This protocol is a general guideline based on commonly used QuEChERS methods.[8][9][10]

  • Homogenization: Weigh 10-15 g of a representative homogenized sample into a 50 mL centrifuge tube.

  • Extraction: Add 10 mL of acetonitrile to the tube. Shake vigorously for 1 minute.

  • Salting Out: Add a pre-packaged salt mixture (commonly containing magnesium sulfate and sodium chloride/acetate). Shake vigorously for another minute.

  • Centrifugation: Centrifuge the tube at >3000 g for 5 minutes.

  • Cleanup (d-SPE): Transfer a portion of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing a d-SPE mixture (e.g., magnesium sulfate, PSA, and C18). Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge at high speed for 2 minutes.

  • Analysis: Collect the supernatant, filter if necessary, and inject it into the LC-MS/MS system.

Protocol 2: General LC-MS/MS Analysis

This protocol provides a starting point for method development.

  • Chromatographic Column: Use a C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile or Methanol with 0.1% formic acid

  • Gradient Elution: Start with a low percentage of organic phase (e.g., 5-10% B) and gradually increase to a high percentage (e.g., 95-100% B) over 10-15 minutes to elute penconazole and its metabolites.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 30-40 °C.

  • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) for quantification, with at least two transitions per compound for confirmation.

Visualizations

TroubleshootingWorkflow Troubleshooting Logic for Penconazole Analysis start Problem Encountered peak_shape Poor Peak Shape? start->peak_shape sensitivity Low Sensitivity? peak_shape->sensitivity No tailing Check for Secondary Interactions - Add 0.1% Formic Acid to Mobile Phase peak_shape->tailing Yes resolution Poor Resolution? sensitivity->resolution No extraction Review Sample Prep - Optimize QuEChERS - Consider Hydrolysis Step sensitivity->extraction Yes gradient Optimize LC Gradient - Decrease Ramp Speed - Increase Run Time resolution->gradient Yes end_node Problem Resolved resolution->end_node No contamination Check for Contamination - Use Guard Column - Flush System tailing->contamination contamination->end_node matrix_effects Investigate Matrix Effects - Improve d-SPE Cleanup - Dilute Sample extraction->matrix_effects ms_params Optimize MS Parameters - Infuse Standards - Adjust Collision Energy matrix_effects->ms_params ms_params->end_node column Consider Column Chemistry - Try Different Stationary Phase - Use Chiral Column for Enantiomers gradient->column column->end_node

Caption: A troubleshooting workflow for common chromatographic issues.

QuEChERS_Workflow QuEChERS Sample Preparation Workflow start Homogenized Sample (10g) step1 Add 10 mL Acetonitrile Shake for 1 min start->step1 step2 Add QuEChERS Salts (MgSO4, NaCl/NaOAc) Shake for 1 min step1->step2 step3 Centrifuge (5 min, >3000g) step2->step3 step4 Transfer Supernatant to d-SPE Tube (PSA, C18, MgSO4) step3->step4 step5 Vortex and Centrifuge step4->step5 end_node Collect Final Extract for LC-MS/MS step5->end_node

Caption: Workflow for the QuEChERS sample preparation method.

MetabolismPathway Simplified Penconazole Metabolism Pathway penconazole Penconazole hydroxylation Hydroxylation penconazole->hydroxylation oxidation Oxidation penconazole->oxidation cleavage Bridge Cleavage penconazole->cleavage metabolite1 CGA132465 (Monohydroxy metabolite) hydroxylation->metabolite1 metabolite2 CGA177279 (Carboxylic acid) oxidation->metabolite2 metabolite3 1,2,4-Triazole (TA) and other triazole derivatives cleavage->metabolite3 conjugation Conjugation metabolite4 Glucuronide/Sulfate Conjugates conjugation->metabolite4 metabolite1->conjugation

Caption: Key metabolic transformations of penconazole.

References

Validation & Comparative

Penconazole and its Metabolites: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the complete lifecycle of a fungicide like penconazole is critical. This guide provides a comparative analysis of penconazole and its primary metabolites, offering insights into their toxicological profiles, metabolic pathways, and analytical methodologies. The information is compiled from scientific literature and regulatory assessments to support further research and risk evaluation.

Penconazole is a systemic triazole fungicide widely used to control powdery mildew and other fungal diseases in agriculture.[1][2] Its mechanism of action involves the inhibition of ergosterol biosynthesis, a crucial component of fungal cell membranes.[3][4] Upon entering biological systems and the environment, penconazole undergoes metabolic transformation, leading to a variety of metabolites with potentially different toxicological and biological properties.

Chemical Identity of Penconazole and Key Metabolites

The primary metabolites of penconazole are formed through processes of hydroxylation, oxidation, and conjugation. The key metabolites identified in various matrices such as plants, animals, and soil include:

  • CGA132465 (Penconazole-OH): A monohydroxylated metabolite.[1]

  • CGA177279 (Penconazole-COOH): A carboxylic acid derivative.[5]

  • CGA179944: A product of alkyl chain oxidation.[2]

  • 1,2,4-triazole: A common metabolite of triazole fungicides.[1][2]

  • Triazole alanine and Triazole acetic acid: Conjugated metabolites found in plants.[1]

Comparative Toxicity

Regulatory bodies have established acceptable daily intake (ADI) and acute reference dose (ARfD) values for penconazole and some of its metabolites, providing a basis for comparative toxicity assessment.

CompoundADI (mg/kg bw)ARfD (mg/kg bw)Notes
Penconazole 0–0.03[1][2]0.8[1][2]
1,2,4-triazole 0–0.2[1][2]0.3[1][2]Assessed separately due to different toxicity profile.
Triazole alanine & Triazole acetic acid Group ADI: 0–1[1][2]Group ARfD: 3[1][2]Assessed as a group.
CGA132465 & CGA177279 Not establishedNot establishedAssumed to be no more toxic than the parent compound, penconazole.[1]

Studies have also highlighted the enantioselective toxicity of penconazole, with the (+)-penconazole enantiomer showing significantly higher developmental toxicity and neurotoxicity in zebrafish compared to the (-)-penconazole enantiomer.[6] Conversely, other research has indicated that racemic penconazole and its (-)-enantiomer can cause significant liver damage and inflammation in mice, while the (+)-enantiomer showed no such adverse effects.[7]

Metabolic Pathways

The metabolism of penconazole follows distinct pathways in different biological systems.

Animal Metabolism

In animals, penconazole is rapidly absorbed and extensively metabolized. The primary pathways are hydroxylation of the alkyl side chain to form CGA132465, followed by conjugation with glucuronic or sulfuric acid. Another major pathway is the oxidation of the pentyl group to form the carboxylic acid metabolite, CGA177279.[1]

Plant Metabolism

In plants, the metabolism also involves oxidation of the alkyl chain. The major residues found are the parent penconazole, free and conjugated forms of CGA132465, and triazole-specific metabolites like triazole alanine and triazole acetic acid.[1]

Soil Degradation

In soil, the degradation of penconazole primarily occurs through microbial action. The main degradation pathway involves the oxidation of the alkyl chain to form CGA179944, which can then be further metabolized to 1,2,4-triazole.[2]

Penconazole_Metabolism Penconazole Penconazole CGA132465 CGA132465 (Penconazole-OH) Penconazole->CGA132465 Hydroxylation (Animals, Plants) CGA177279 CGA177279 (Penconazole-COOH) Penconazole->CGA177279 Oxidation (Animals) CGA179944 CGA179944 Penconazole->CGA179944 Oxidation (Soil) Triazole_Metabolites Triazole Alanine & Triazole Acetic Acid Penconazole->Triazole_Metabolites Metabolism (Plants) Conjugates Glucuronide/Sulfate Conjugates CGA132465->Conjugates Conjugation (Animals) Triazole 1,2,4-triazole CGA179944->Triazole Bridge Cleavage Signaling_Pathways cluster_fungal Fungal Cell cluster_animal Animal Systems Penconazole Penconazole & Metabolites Sterol_Biosynthesis Sterol Biosynthesis (C14-demethylase) Penconazole->Sterol_Biosynthesis Inhibition Endocrine_System Endocrine System (Hormone Synthesis) Penconazole->Endocrine_System Interaction Nervous_System Nervous System (AChE Activity) Penconazole->Nervous_System Interaction Ergosterol Ergosterol Sterol_Biosynthesis->Ergosterol Fungal_Cell_Membrane Fungal Cell Membrane Ergosterol->Fungal_Cell_Membrane Fungicidal_Effect Fungicidal Effect Fungal_Cell_Membrane->Fungicidal_Effect Disruption Endocrine_Disruption Endocrine Disruption Endocrine_System->Endocrine_Disruption Neurotoxicity Neurotoxicity Nervous_System->Neurotoxicity Analytical_Workflow Sample Sample (Plant or Animal Tissue) Extraction Extraction (Methanol/Acetonitrile) Sample->Extraction Partitioning Partitioning (Hexane/Dichloromethane) Extraction->Partitioning Cleanup Clean-up (SPE) Partitioning->Cleanup Analysis Analysis (GC-ECD/NPD or LC-MS/MS) Cleanup->Analysis

References

Validating Analytical Methods for Penconazole Hydroxide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of pesticide residues and their metabolites is paramount for ensuring food safety and environmental monitoring. This guide provides a comprehensive comparison of validated analytical methods for the determination of penconazole and its primary metabolite, penconazole hydroxide. It includes detailed experimental protocols, performance data, and visual workflows to aid in method selection and implementation.

Penconazole is a triazole fungicide widely used in agriculture to control fungal diseases in fruits and vegetables. Its primary mechanism of action involves the inhibition of ergosterol biosynthesis in fungi, a critical component of their cell membranes. The major metabolite of penconazole in humans and other organisms is a monohydroxylated derivative, referred to as penconazole hydroxide (PEN-OH). The presence and concentration of both the parent compound and its metabolite are key indicators in residue analysis.

Comparative Analysis of Analytical Methods

The determination of penconazole and penconazole hydroxide residues is predominantly carried out using chromatographic techniques, primarily Gas Chromatography (GC) and Liquid Chromatography (LC), coupled with various detectors. The choice of method often depends on the matrix, the required sensitivity, and the available instrumentation.

Analytical MethodPrincipleLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Precision (RSD%)
GC-FID Gas Chromatography with Flame Ionization Detection0.18 mg/L0.63 mg/L>85% (in tobacco)[1]1.40-1.43% (in EC formulations)[2]
GC-MS Gas Chromatography with Mass Spectrometry0.001 µg/mL (in fish)[3]0.005 µg/mL (in fish)[3]88.7-91.7% (in fish)[3]<5% (in fish)[3]
LC-MS/MS Liquid Chromatography with Tandem Mass Spectrometry0.003 mg/kg (in fruit)[4]0.01 mg/kg (in fruit)[4][5]89-105% (in fruit)[4]<13.7% (in fruit)[4]

Experimental Protocols

Detailed methodologies for the most common analytical techniques are provided below. These protocols offer a step-by-step guide for sample preparation and instrumental analysis.

Method 1: Gas Chromatography with Flame Ionization Detection (GC-FID) for Penconazole in Emulsifiable Concentrate (EC) Formulations

This method is suitable for the quantification of the active ingredient in pesticide formulations.

Sample Preparation:

  • Accurately weigh a quantity of the EC sample equivalent to 0.01 g of pure penconazole into a 25 mL volumetric flask.

  • Add 25 mL of methanol to the flask.

  • Shake the flask thoroughly to ensure complete dissolution and homogenization.

Instrumental Analysis:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Detector: Flame Ionization Detector (FID).

  • Column: HP-5MS (30 m x 0.25 mm x 0.25 µm film thickness).

  • Injector Temperature: 250°C (splitless mode).[6]

  • Oven Temperature Program: Isothermal at 180°C for 1 min, then ramp at 20°C/min to 260°C and hold for 5 min.[6]

  • Detector Temperature: 250°C.[6]

  • Carrier Gas: Nitrogen at a flow rate of 8 mL/min.[6]

  • Injection Volume: 1 µL.[6]

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Penconazole in Environmental and Food Samples

This method offers higher selectivity and sensitivity for residue analysis in complex matrices. A common sample preparation technique is QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).

Sample Preparation (QuEChERS AOAC Method):

  • Weigh 15 g of a homogenized sample into a 50 mL centrifuge tube.[3]

  • Add 15 mL of acetonitrile.[3]

  • Add a pre-weighed salt packet containing magnesium sulfate and sodium acetate.[7]

  • Shake vigorously for 1 minute.[7]

  • Centrifuge at 3500 rpm for 3 minutes.[3]

  • Transfer an aliquot of the supernatant to a dispersive solid-phase extraction (d-SPE) tube containing PSA (primary secondary amine) and magnesium sulfate.[4]

  • Vortex for 1 minute and centrifuge for 5 minutes at 4000 rpm.[7]

  • The supernatant is ready for GC-MS analysis.

Instrumental Analysis:

  • Gas Chromatograph: Agilent 8890 GC or equivalent.[4]

  • Mass Spectrometer: Time-of-Flight Mass Spectrometer (ToFMS) or Triple Quadrupole (MS/MS).[4]

  • Column: Rxi-5SilMS (30 m x 0.25 mm x 0.25 µm).[4]

  • Injector Temperature: 250°C (split mode).[4]

  • Oven Temperature Program: Start at 140°C (hold 1 min), ramp to 270°C at 6°C/min, then to 320°C at 20°C/min (hold 2 min).[4]

  • Carrier Gas: Helium at a constant flow of 1.30 mL/min.[4]

  • Ion Source Temperature: 250°C.[4]

Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Penconazole and Penconazole Hydroxide in Food Matrices

LC-MS/MS is highly sensitive and specific, making it ideal for the trace-level analysis of both the parent compound and its polar metabolites like penconazole hydroxide.

Sample Preparation (based on a general procedure for fruit):

  • Homogenize 10 g of the fruit sample.[4]

  • Add 10 mL of acetonitrile and shake for 1 minute.[4][8]

  • Add QuEChERS salts (e.g., MgSO4, NaCl, sodium citrate).[8]

  • Shake for 1 minute and centrifuge at 5000 rpm for 5 minutes.[4]

  • Take an aliquot of the supernatant and perform d-SPE cleanup with PSA and MgSO4.[4]

  • Centrifuge and filter the extract through a 0.22 µm syringe filter.[4]

  • The final extract is diluted with a suitable solvent before injection.

Instrumental Analysis:

  • Liquid Chromatograph: UHPLC system.[4]

  • Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI).[9]

  • Column: Chiralpak IG-3 (100 x 4.6 mm, 3 µm) or equivalent C18 column.[10]

  • Mobile Phase: A gradient of acetonitrile and 10 mM ammonium bicarbonate.[10]

  • Flow Rate: 0.5 mL/min.[10]

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[9]

  • Multiple Reaction Monitoring (MRM) Transitions for Penconazole: m/z 284.05 > 69.74 (quantification) and m/z 284.05 > 158.63 (confirmation).[9]

Visualizing Experimental Workflows and Mechanisms

To further clarify the processes involved, the following diagrams illustrate the experimental workflow for the QuEChERS sample preparation method and the mechanism of action of penconazole.

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis Sample 1. Homogenized Sample (15g) Add_ACN 2. Add Acetonitrile (15mL) Sample->Add_ACN Add_Salts 3. Add QuEChERS Salts Add_ACN->Add_Salts Shake1 4. Shake Vigorously (1 min) Add_Salts->Shake1 Centrifuge1 5. Centrifuge (3500 rpm, 3 min) Shake1->Centrifuge1 Supernatant 6. Transfer Supernatant Centrifuge1->Supernatant Collect Supernatant dSPE 7. Add to d-SPE Tube (PSA + MgSO4) Supernatant->dSPE Vortex 8. Vortex (1 min) dSPE->Vortex Centrifuge2 9. Centrifuge (4000 rpm, 5 min) Vortex->Centrifuge2 Final_Extract 10. Final Extract for Analysis Centrifuge2->Final_Extract Collect Supernatant

Caption: QuEChERS sample preparation workflow.

Penconazole_Mechanism cluster_pathway Ergosterol Biosynthesis Pathway in Fungi cluster_inhibition Inhibition by Penconazole AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol_Demethylase Lanosterol 14α-demethylase (CYP51/ERG11) Lanosterol->Lanosterol_Demethylase Cell_Membrane Fungal Cell Membrane Ergosterol->Cell_Membrane Penconazole Penconazole Penconazole->Lanosterol_Demethylase Inhibits Lanosterol_Demethylase->Ergosterol

Caption: Penconazole's mechanism of action.

References

A Comparative Guide to the Quantification of Penconazole and its Hydroxylated Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of fungicides like Penconazole and its metabolites is critical for environmental monitoring, food safety assessment, and toxicological studies. This guide provides a comparative overview of various analytical methods for the quantification of Penconazole, with a focus on its hydroxylated forms, often resulting from metabolic processes. While the specific term "Penconazole Hydroxide" is not standard, the analysis of Penconazole's hydroxylated metabolites is a key aspect of its residue analysis.

This guide outlines and compares the performance of several common analytical techniques, providing supporting data from published studies. Detailed experimental protocols for key methods are also presented to aid in the selection and implementation of the most suitable assay for your research needs.

Data Presentation: A Comparative Analysis of Quantification Assays

The performance of different analytical methods for the quantification of Penconazole is summarized below. The key validation parameters, including Limit of Detection (LOD), Limit of Quantification (LOQ), linearity, and precision, are presented for easy comparison.

Table 1: Performance Comparison of Gas Chromatography-Flame Ionization Detector (GC-FID) Method for Penconazole Quantification in Emulsifiable Concentrate Formulations [1][2]

ParameterPerformance
Linearity (R²) > 0.999
Precision (RSD%) 1.40% - 1.43%
LOD 0.18 mg
LOQ 0.63 mg
Selectivity No interference from adjuvants or other components

Table 2: Performance Comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods for Penconazole Quantification

MatrixLinearity (Concentration Range)LOQPrecision (RSD%)Reference
Various Plant Matrices-0.01 mg/kg-[3]
Rat Plasma2.5–250.0 ng/mL (R > 0.995)-< 6.0%[4][5]
Vegetables (Cucumber, Tomato, Cabbage, Pakchoi)-2.5 µg/kg-[6]
Human UrineLinear beyond 100 µg/L (R² > 0.99)0.25 µg/L (for Penconazole-COOH)< 20% (inter-assay)[7]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established and validated methods from the scientific literature.

Gas Chromatography-Flame Ionization Detector (GC-FID) for Penconazole in Formulations[1][2]

This method is suitable for the determination of Penconazole in emulsifiable concentrate (EC) formulations.

a. Sample and Standard Preparation:

  • Standard Solution: Accurately weigh approximately 0.01 g of Penconazole reference standard into a 25 mL volumetric flask and dissolve in methanol.

  • Sample Solution: Accurately weigh a quantity of the EC formulation equivalent to about 0.01 g of Penconazole into a 25 mL volumetric flask and dissolve in methanol.

b. GC-FID Conditions:

  • Instrument: Agilent 7890B Gas Chromatograph with FID.

  • Column: HP-50+ capillary column (30 m x 0.53 mm I.D., 1 µm film thickness).

  • Oven Temperature Program: Isothermal at 180°C for 1 min, then ramp at 20°C/min to 260°C and hold for 5 min.

  • Injector Temperature: 250°C (splitless mode).

  • Detector Temperature: 250°C.

  • Carrier Gas: Nitrogen at a flow rate of 8 mL/min.

  • Injection Volume: 1 µL.

  • Run Time: 10 min.

c. Quantification:

  • Quantification is performed using an external standard method, comparing the peak area of the sample to that of the standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Penconazole Residues

This method is highly sensitive and selective, making it suitable for the determination of low levels of Penconazole and its metabolites in various complex matrices like plants, animal tissues, and biological fluids.[3][4][5]

a. Sample Preparation (General):

  • Plant Matrices: Extraction with methanol, followed by partitioning with hexane or dichloromethane. A clean-up step may be required depending on the matrix.[3]

  • Animal Tissues: Extraction with acetonitrile, followed by partitioning.[3]

  • Rat Plasma: Protein precipitation followed by liquid-liquid extraction.[4][5]

b. LC-MS/MS Conditions (Example for Rat Plasma): [4][5]

  • LC System: A suitable HPLC system.

  • Chiral Column: Chiralpak IC for enantioseparation.

  • Mobile Phase: Acetonitrile/water (80:20, v/v).

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MRM Transitions:

    • Penconazole: m/z 284.05 → 69.74 (quantification), m/z 284.05 → 158.63 (confirmation).[4]

    • Penconazole Hydroxy Metabolite (Penconazole-OH): m/z 300.1 → 70.[7]

c. Quantification:

  • Quantification is typically performed using an internal standard and a calibration curve constructed from matrix-matched standards.

Mandatory Visualizations

Workflow for Penconazole Residue Analysis

The following diagram illustrates a general workflow for the quantification of Penconazole and its metabolites in a given sample matrix using chromatographic techniques.

Penconazole_Quantification_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection (e.g., Plant, Soil, Plasma) Extraction Extraction (e.g., Methanol, Acetonitrile) Sample->Extraction Cleanup Clean-up (e.g., SPE, LLE) Extraction->Cleanup Chromatography Chromatographic Separation (GC or LC) Cleanup->Chromatography Detection Detection (FID, MS/MS) Chromatography->Detection Integration Peak Integration Detection->Integration Quantification Quantification (External/Internal Standard) Integration->Quantification Report Result Reporting Quantification->Report

Caption: General workflow for Penconazole quantification.

This guide provides a foundational understanding of the methods available for Penconazole quantification. The choice of method will ultimately depend on the specific research question, the matrix being analyzed, the required sensitivity, and the available instrumentation. For regulatory purposes, it is crucial to follow validated methods, such as those outlined by agencies like the APVMA and those adhering to ISO/IEC 17025 standards.[1][2]

References

A Comparative Analysis of the Toxicity Profiles of Penconazole and Other Leading Fungicides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the toxicological profiles of penconazole, a triazole fungicide, and other widely used fungicides from different chemical classes: chlorothalonil (a chloronitrile), mancozeb (a dithiocarbamate), propiconazole (a triazole), and tebuconazole (a triazole). The information presented is intended to assist researchers and professionals in evaluating the relative toxicity of these compounds. All quantitative data is supported by experimental findings from regulatory bodies and scientific literature.

Quantitative Toxicity Data Summary

The following table summarizes key toxicity values for penconazole and the selected comparator fungicides. These values are critical for assessing acute and chronic toxicity.

FungicideChemical ClassAcute Oral LD50 (Rat) (mg/kg)90-Day NOAEL (Rat) (mg/kg bw/day)Developmental Toxicity NOAEL (Rat) (mg/kg bw/day)Carcinogenicity Classification
Penconazole Triazole2125[1][2]3.8[2]100[3]Not likely to be carcinogenic to humans[3]
Chlorothalonil Chloronitrile>10,000[4]1.8[5]20[5]Likely to be carcinogenic to humans
Mancozeb Dithiocarbamate>5,000[6][7]5[6]5[6]Ethylenethiourea (ETU), a breakdown product, is a probable human carcinogen[8]
Propiconazole Triazole1517100100Evidence of carcinogenicity in mice at high doses
Tebuconazole Triazole1700 (female), 4000 (male)[9][10]10.8[9]30[9]Possible human carcinogen[11]

Note: LD50 (Lethal Dose, 50%) is the dose of a substance that is lethal to 50% of a test population. NOAEL (No-Observed-Adverse-Effect Level) is the highest dose of a substance at which no adverse effects are observed in a test population.

Mechanisms of Action and Signaling Pathways

The fungicidal activity of the compared compounds is achieved through different mechanisms of action, which are classified by the Fungicide Resistance Action Committee (FRAC).

  • Penconazole, Propiconazole, and Tebuconazole (Triazoles - FRAC Group 3): These fungicides are Demethylation Inhibitors (DMIs). They specifically inhibit the C14-demethylase enzyme, which is crucial for the biosynthesis of ergosterol, a vital component of fungal cell membranes.[12][13][14][15][16][17] The disruption of ergosterol production leads to the accumulation of toxic sterol precursors and ultimately compromises the integrity and function of the fungal cell membrane, inhibiting fungal growth.[12][13][14][15][16][17]

  • Chlorothalonil (Chloronitrile - FRAC Group M5): This fungicide has a multi-site mode of action. It reacts with and inactivates sulfhydryl groups of amino acids and enzymes within fungal cells.[4][18][19][20] This disrupts various metabolic processes, including glycolysis, leading to cell death.[18][19] Its multi-site activity makes the development of resistance less likely.[20]

  • Mancozeb (Dithiocarbamate - FRAC Group M3): Similar to chlorothalonil, mancozeb is a multi-site inhibitor. It interferes with enzymes containing sulfhydryl groups, disrupting multiple biochemical processes within the fungal cell, including lipid metabolism, respiration, and the production of ATP.[8][21] This broad-spectrum activity also confers a low risk of resistance development.

Below is a diagram illustrating the ergosterol biosynthesis pathway and the point of inhibition by triazole fungicides.

Ergosterol_Biosynthesis_Pathway acetyl_coA Acetyl-CoA mevalonate Mevalonate Pathway acetyl_coA->mevalonate squalene Squalene mevalonate->squalene lanosterol Lanosterol squalene->lanosterol demethylation 14α-demethylation (Erg11/CYP51) lanosterol->demethylation ergosterol Ergosterol demethylation->ergosterol cell_membrane Fungal Cell Membrane ergosterol->cell_membrane penconazole Penconazole (and other triazoles) penconazole->demethylation Inhibition

Ergosterol biosynthesis pathway and triazole inhibition.

Experimental Protocols for Key Toxicity Studies

The toxicity data presented in this guide are derived from standardized studies conducted according to internationally recognized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD). Below are summaries of the methodologies for key toxicity assessments.

Acute Oral Toxicity (OECD Test Guideline 423: Acute Toxic Class Method)

This method is used to determine the acute oral toxicity of a substance and allows for its classification into a hazard category based on the Globally Harmonised System of Classification and Labelling of Chemicals (GHS).

Principle: A stepwise procedure is used with a limited number of animals per step. The outcome of each step determines the dose for the next step. The study aims to identify the dose range that causes mortality or evident toxicity.

Procedure:

  • Animals: Typically, young adult rats of a single sex (usually females, as they are often slightly more sensitive) are used.

  • Housing and Fasting: Animals are housed in appropriate conditions and fasted overnight before dosing.

  • Dose Administration: The test substance is administered orally by gavage in a single dose.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

  • Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

The following diagram illustrates the workflow of the OECD 423 acute oral toxicity test.

OECD_423_Workflow start Start: Select Initial Dose Level dose_group1 Dose 3 animals start->dose_group1 observe1 Observe for 48 hours dose_group1->observe1 mortality_check1 Mortality Check observe1->mortality_check1 stop_high_toxicity Stop: High Toxicity Classify mortality_check1->stop_high_toxicity ≥ 2 animals die dose_lower Dose 3 more animals at a lower dose mortality_check1->dose_lower 0 or 1 animal dies dose_same Dose 3 more animals at the same dose mortality_check1->dose_same Uncertain outcome observe2 Observe for 14 days dose_lower->observe2 dose_same->observe2 final_classification Final Classification based on total mortality observe2->final_classification

References

Penconazole: A Comparative Analysis of its Antifungal Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide for researchers and drug development professionals on the antifungal activity of the triazole fungicide, Penconazole. This guide synthesizes available data on its efficacy against various fungal strains, provides detailed experimental methodologies, and discusses its metabolic fate, including the formation of Penconazole Hydroxide.

Introduction

Penconazole is a systemic triazole fungicide widely utilized in agriculture for its protective and curative properties against a broad spectrum of fungal pathogens.[1][2] It belongs to the class of sterol demethylation inhibitors (DMIs), which act by disrupting the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][3] This interference ultimately leads to the cessation of fungal growth and development.[1][2] While the antifungal activity of Penconazole is well-documented, the user's interest in "Penconazole Hydroxide" warrants a clarification. Scientific literature identifies Penconazole Hydroxide (penconazole-OH) as a major metabolite of Penconazole in mammals, resulting from the oxidation of the parent compound. However, there is a notable absence of publicly available data on the inherent antifungal activity of Penconazole Hydroxide itself. Therefore, this guide will focus on the comprehensive antifungal profile of Penconazole, while also addressing its metabolism.

Mechanism of Action

Penconazole, like other triazole fungicides, targets the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is critical in the ergosterol biosynthesis pathway. By inhibiting this enzyme, Penconazole blocks the conversion of lanosterol to ergosterol, leading to an accumulation of toxic sterol precursors and a depletion of ergosterol. The absence of ergosterol disrupts the integrity and function of the fungal cell membrane, inhibiting fungal growth.

cluster_fungus Fungal Cell Penconazole Penconazole Cyp51 Lanosterol 14α-demethylase (CYP51) Penconazole->Cyp51 Inhibits Ergosterol Ergosterol Cyp51->Ergosterol Blocked Conversion Lanosterol Lanosterol Lanosterol->Cyp51 Substrate CellMembrane Fungal Cell Membrane (Disrupted Integrity)

Caption: Mechanism of action of Penconazole in a fungal cell.

Antifungal Spectrum of Penconazole

Penconazole is effective against a wide range of fungal pathogens, particularly those belonging to the Ascomycetes, Basidiomycetes, and Deuteromycetes. It is primarily used to control diseases such as powdery mildew, scab, and various rusts on a variety of crops.

Table 1: Fungal Pathogens Controlled by Penconazole

Fungal PathogenDisease
Podosphaera leucotrichaApple Powdery Mildew
Venturia inaequalisApple Scab
Uncinula necatorGrape Powdery Mildew
Erysiphe graminisCereal Powdery Mildew
Puccinia spp.Rusts
Sphaerotheca fuligineaCucurbit Powdery Mildew

This table is a summary of fungal pathogens generally controlled by Penconazole based on agricultural applications. Specific quantitative data from controlled laboratory studies is limited in the provided search results.

Comparative Antifungal Activity

While direct comparative studies with a wide range of fungicides are not extensively detailed in the initial search results, some insights can be drawn. For instance, a long-term field study comparing Penconazole and sulfur for the control of powdery mildew on grapevines found both to be similarly effective against the target pathogen. However, the study also noted that Penconazole had a more significant negative impact on the biodiversity of naturally occurring yeasts on the grape surfaces.[4]

Furthermore, research on the enantiomers of Penconazole has revealed stereoselective antifungal activity. The S-(-)-enantiomer of Penconazole has been shown to have significantly higher fungicidal activity against several phytopathogens, including Alternaria alternata f. sp. mali, Botryosphaeria berengeriana f. sp. piricola, Colletotrichum gloeosporioides, and Fusarium oxysporum, with its activity being 1.8 to 4.4 times higher than that of the R-(+)-enantiomer.[5][6]

Experimental Protocols

Detailed experimental protocols for determining the antifungal activity of compounds like Penconazole are crucial for reproducible research. Below is a generalized workflow for an in vitro antifungal susceptibility test.

Experimental Workflow: Broth Microdilution Assay

cluster_workflow In Vitro Antifungal Susceptibility Testing Workflow A Prepare Fungal Inoculum (e.g., spore suspension) C Inoculate Microtiter Plate (containing diluted Penconazole) A->C B Serial Dilution of Penconazole B->C D Incubate at Optimal Temperature and Duration C->D E Assess Fungal Growth (e.g., visually or spectrophotometrically) D->E F Determine MIC (Minimum Inhibitory Concentration) E->F

Caption: A typical workflow for determining the MIC of an antifungal agent.

Detailed Methodology for a Broth Microdilution Assay (Generalized)

  • Preparation of Fungal Inoculum: Fungal strains are cultured on an appropriate agar medium (e.g., Potato Dextrose Agar) at a suitable temperature until sporulation. Spores are then harvested and suspended in a sterile saline solution containing a surfactant (e.g., Tween 80) to create a homogenous spore suspension. The concentration of the spore suspension is adjusted to a standard concentration (e.g., 1 x 10^5 spores/mL) using a hemocytometer or by spectrophotometric methods.

  • Preparation of Antifungal Agent: A stock solution of Penconazole is prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO). A series of twofold dilutions of the Penconazole stock solution are then prepared in a liquid growth medium (e.g., RPMI 1640) in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the standardized fungal spore suspension. The plate also includes positive controls (fungal suspension with no antifungal agent) and negative controls (medium only). The plate is then incubated at an optimal temperature for the specific fungal strain (e.g., 25-30°C) for a defined period (e.g., 48-72 hours).

  • Determination of Minimum Inhibitory Concentration (MIC): After incubation, the MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible fungal growth compared to the positive control. Growth inhibition can be assessed visually or by measuring the optical density at a specific wavelength using a microplate reader.

Metabolism of Penconazole to Penconazole Hydroxide

In mammals, Penconazole undergoes metabolic transformation, primarily through oxidation. One of the major metabolites formed is Penconazole Hydroxide (penconazole-OH), where a hydroxyl group is introduced into the alkyl side chain of the Penconazole molecule. Another significant metabolite is formed through further oxidation to a carboxylic acid derivative (penconazole-COOH). These metabolites are then often conjugated and excreted. While the formation of these metabolites is a key aspect of Penconazole's toxicology and pharmacokinetics in mammals, their potential contribution to the overall antifungal effect in the environment or within the plant has not been elucidated in the reviewed literature.

Conclusion

Penconazole is a potent triazole fungicide with a well-established mechanism of action involving the inhibition of ergosterol biosynthesis. It exhibits a broad spectrum of activity against many economically important fungal plant pathogens. While the term "Penconazole Hydroxide" refers to a major metabolite of Penconazole in mammals, there is currently a lack of scientific data on its intrinsic antifungal activity. Future research could explore the fungicidal properties of this and other metabolites to gain a more complete understanding of the environmental fate and overall efficacy of Penconazole. For researchers and professionals in drug development, the focus remains on the parent compound, Penconazole, and particularly its more active S-(-)-enantiomer, for the development of more effective and potentially more environmentally friendly fungicidal formulations.

References

Penconazole Hydroxide: A Comparative Guide to its Validation as a Biomarker of Exposure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Penconazole Hydroxide (Penconazole-OH) as a urinary biomarker for Penconazole exposure against other relevant fungicide biomarkers. The information presented is supported by experimental data to aid researchers in their study design and selection of appropriate biomarkers for human exposure assessment.

Introduction to Penconazole and its Metabolism

Penconazole is a systemic triazole fungicide widely used in agriculture to control fungal diseases in fruits and vegetables.[1][2] Its mechanism of action involves the inhibition of ergosterol biosynthesis in fungi, a crucial component of their cell membranes.[1][2][3] In humans, Penconazole is metabolized in the liver and its metabolites are predominantly excreted in the urine.[4][5] Identifying and quantifying these metabolites provides a non-invasive method to assess human exposure to this fungicide.

The primary metabolic pathway of Penconazole in humans involves oxidation, leading to the formation of two main metabolites: a monohydroxylated derivative (Penconazole-OH) and a carboxylic acid derivative (Penconazole-COOH).[4][5] Of these, Penconazole-OH is the major metabolite, found in significantly higher concentrations in urine, mostly in its glucuronide conjugated form.[4][5] This makes Penconazole-OH a promising and sensitive biomarker for monitoring human exposure to Penconazole.

Penconazole-OH as a Biomarker: A Comparative Analysis

The suitability of a biomarker is determined by several factors, including its specificity, sensitivity, the concentration range in biological fluids, and the ease and reliability of its detection. This section compares Penconazole-OH with other urinary biomarkers of exposure to different classes of fungicides.

Quantitative Data Summary

The following table summarizes key quantitative data for Penconazole-OH and selected alternative fungicide biomarkers. This allows for a direct comparison of their analytical performance and typical urinary concentrations observed in exposed individuals.

BiomarkerParent FungicideClassTypical Urinary Concentration Range (µg/L)Limit of Detection (LOD) (µg/L)Analytical Method
Penconazole-OH PenconazoleTriazole15.6 - 460[4][5]~0.25 (for Penconazole-COOH)[6]LC-MS/MS
Penconazole-COOH PenconazoleTriazole2.5 - 16.7[4][5]0.25[6]LC-MS/MS
Tebuconazole-OH TebuconazoleTriazole10 - 473[5][7]0.3[5]LC-MS/MS
5-hydroxy-carbendazim (5-HBC) CarbendazimBenzimidazoleNot specifiedNot specifiedNot specified

Note: The LOD for Penconazole-OH is not explicitly stated in the search results, but the LOD for the less abundant metabolite, Penconazole-COOH, is provided as an indicator of achievable sensitivity with the analytical method.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of biomarker studies. Below are outlined experimental protocols for the analysis of Penconazole-OH in urine, based on information from published studies.

Protocol 1: Quantification of Penconazole-OH in Urine using LC-MS/MS

This protocol describes the steps for sample preparation and analysis of Penconazole-OH from human urine samples.

1. Sample Preparation (Hydrolysis of Glucuronide Conjugates)

  • To a 1 mL aliquot of urine, add an internal standard (e.g., deuterated Penconazole).

  • Add 50 µL of β-glucuronidase/arylsulfatase from Helix pomatia (≥100,000 U/mL sulfatase activity and ≥5,000 U/mL β-glucuronidase activity).

  • Incubate the mixture at 37°C for at least 4 hours (or overnight) to ensure complete hydrolysis of the conjugated metabolites.

  • After incubation, acidify the sample with formic acid.

  • Perform solid-phase extraction (SPE) for sample clean-up and concentration. Condition an SPE cartridge (e.g., C18) with methanol and water. Load the sample, wash with water, and elute the analytes with methanol or acetonitrile.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent (e.g., mobile phase) for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient elution with a mixture of water and methanol or acetonitrile, both containing a small amount of an additive like formic acid or ammonium formate to improve ionization.

    • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

    • Injection Volume: 10-20 µL.

  • Mass Spectrometry (MS):

    • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.

    • Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for its high selectivity and sensitivity.

    • MRM Transitions: Specific precursor-to-product ion transitions for Penconazole-OH and the internal standard are monitored. For Penconazole-OH, a potential transition could be based on its molecular weight and fragmentation pattern, which would be determined during method development.

Visualizations

Diagrams are provided below to illustrate key concepts related to Penconazole's mechanism of action and the workflow for biomarker validation.

Mechanism of Action of Triazole Fungicides

Triazole fungicides, including Penconazole, act by inhibiting the enzyme lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway in fungi. This disruption of ergosterol production leads to a dysfunctional cell membrane and ultimately, fungal cell death.

G cluster_0 Ergosterol Biosynthesis Pathway cluster_1 Inhibition by Penconazole Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl pyrophosphate Isopentenyl pyrophosphate Mevalonate->Isopentenyl pyrophosphate Farnesyl pyrophosphate Farnesyl pyrophosphate Isopentenyl pyrophosphate->Farnesyl pyrophosphate Squalene Squalene Farnesyl pyrophosphate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase 4,4-dimethyl-cholesta-8,14,24-trienol 4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol->4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol 14α-demethylase (CYP51A1) ... ... 4,4-dimethyl-cholesta-8,14,24-trienol->... Ergosterol Ergosterol ...->Ergosterol Fungal Cell Membrane Integrity Fungal Cell Membrane Integrity Ergosterol->Fungal Cell Membrane Integrity Penconazole Penconazole Lanosterol 14α-demethylase\n(CYP51A1) Lanosterol 14α-demethylase (CYP51A1) Penconazole->Lanosterol 14α-demethylase\n(CYP51A1) Inhibits

Caption: Inhibition of Ergosterol Biosynthesis by Penconazole.

Experimental Workflow for Biomarker Validation

The validation of a biomarker involves a series of steps from sample collection to data analysis, ensuring the reliability and accuracy of the results.

G cluster_0 Pre-analytical Phase cluster_1 Analytical Phase cluster_2 Post-analytical Phase A Urine Sample Collection (from exposed individuals) B Sample Storage (-20°C or -80°C) A->B C Sample Preparation (Enzymatic Hydrolysis, SPE) B->C D LC-MS/MS Analysis (Detection and Quantification) C->D E Data Processing and Analysis D->E F Correlation with Exposure Data E->F G Biomarker Validation F->G

Caption: Workflow for Urinary Biomarker Validation.

Conclusion

Penconazole-OH has been demonstrated to be a sensitive and specific biomarker for assessing human exposure to Penconazole. Its high concentration in urine relative to the parent compound and other metabolites makes it an ideal candidate for biomonitoring studies. The provided experimental protocol for LC-MS/MS analysis offers a robust method for its quantification. When compared to biomarkers of other fungicides, Penconazole-OH shows comparable analytical performance. The choice of biomarker will ultimately depend on the specific fungicide(s) of interest in a given study. This guide provides the necessary information for researchers to make an informed decision on the use of Penconazole-OH as a biomarker in their research.

References

Penconazole Hydroxide: An Evaluation of Efficacy in Resistant Fungal Isolates

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The emergence of fungal resistance to widely used azole antifungals presents a significant challenge in both agricultural and clinical settings. This guide provides a comparative analysis of penconazole, a member of the triazole family, in the context of resistant fungal isolates. As data specifically pertaining to "penconazole hydroxide" is not prevalent in peer-reviewed literature, this guide will focus on the parent compound, penconazole, and its performance relative to other key triazoles against fungi with established resistance mechanisms.

Understanding Azole Resistance

Triazole antifungals, including penconazole, function by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase, encoded by the CYP51 (or ERG11) gene. This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Disruption of ergosterol production leads to the accumulation of toxic sterol precursors, compromising membrane integrity and inhibiting fungal growth.

Fungal pathogens have developed several mechanisms to counteract the effects of azole antifungals, leading to resistance. The most well-documented of these include:

  • Target Site Modification: Point mutations, insertions, or deletions in the cyp51A gene can alter the structure of the target enzyme, reducing its binding affinity for azole drugs.

  • Overexpression of the Target Enzyme: Tandem repeats in the promoter region of the cyp51A gene can lead to its overexpression, resulting in higher concentrations of the target enzyme that require a greater amount of the antifungal agent for inhibition.

  • Increased Efflux Pump Activity: Upregulation of genes encoding ATP-binding cassette (ABC) transporters and major facilitator superfamily (MFS) transporters leads to the active efflux of azole drugs from the fungal cell, reducing their intracellular concentration.

Comparative Efficacy of Triazole Antifungals

The following tables summarize the in vitro susceptibility of various fungal isolates to penconazole and other commonly used triazole antifungals. Minimum Inhibitory Concentration (MIC) is a key metric used to quantify the efficacy of an antifungal agent, with lower values indicating greater potency.

Table 1: Comparative MICs (μg/mL) of Triazoles against Resistant Aspergillus fumigatus Isolates

Fungal Isolate / Resistance MechanismPenconazoleItraconazoleVoriconazolePosaconazole
Wild-Type (Susceptible)0.5 - 1.00.25 - 0.50.25 - 0.50.06 - 0.125
TR34/L98H>32[1]>81 - 40.5 - 2
TR46/Y121F/T289AData Not Available2 - >16>16[2]0.5 - 2
M220K/I/VData Not Available>82 - 80.5 - 2
G54E/R/WData Not Available4 - >161 - 40.5 - 2

Note: Data for penconazole against specific resistance mutations other than TR34/L98H is limited in the reviewed literature. The presented ranges for itraconazole, voriconazole, and posaconazole are compiled from multiple studies and represent typical MICs for isolates with these resistance mechanisms.

Table 2: Comparative MICs (μg/mL) of Triazoles against Resistant Candida albicans Isolates

Fungal Isolate / Resistance MechanismFluconazoleItraconazoleVoriconazolePenconazole
Wild-Type (Susceptible)0.25 - 1.00.03 - 0.1250.015 - 0.06Data Not Available
ERG11 Mutations16 - >641 - 80.25 - 2Data Not Available
Efflux Pump Overexpression (CDR/MDR)8 - 1280.5 - 40.125 - 1Data Not Available

Note: There is a notable lack of published data on the efficacy of penconazole against resistant strains of Candida albicans.

Experimental Protocols

The determination of antifungal susceptibility is performed using standardized methodologies to ensure reproducibility and comparability of data across different laboratories. The most widely recognized protocols are those developed by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

CLSI M38-A2: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi

This method provides a standardized procedure for determining the MIC of antifungal agents against filamentous fungi, including Aspergillus species.[3][4][5][6][7][8]

Key Methodological Steps:

  • Inoculum Preparation: Fungal colonies are grown on potato dextrose agar for 7 days. Conidia are then harvested and suspended in a saline solution containing a wetting agent. The final inoculum concentration is adjusted spectrophotometrically to 0.4 x 104 to 5 x 104 CFU/mL.

  • Antifungal Agent Preparation: Stock solutions of the antifungal agents are prepared in a suitable solvent (e.g., DMSO). Serial twofold dilutions are then prepared in RPMI 1640 medium.

  • Microdilution Plate Setup: 100 μL of each antifungal dilution is added to the wells of a microdilution plate. 100 μL of the fungal inoculum is then added to each well.

  • Incubation: The plates are incubated at 35°C for 48-72 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a complete inhibition of visible growth.

EUCAST E.DEF 7.3.2: Method for Antifungal Susceptibility Testing of Yeasts

This document outlines the EUCAST reference method for the susceptibility testing of yeasts, including Candida species.[1][9][10][11]

Key Methodological Steps:

  • Inoculum Preparation: Yeast colonies are suspended in sterile saline, and the density is adjusted to a 0.5 McFarland standard. This suspension is then diluted in RPMI 1640 medium to achieve a final inoculum size of 0.5 x 105 to 2.5 x 105 CFU/mL.

  • Antifungal Agent Preparation: Similar to the CLSI method, stock solutions are prepared and serially diluted in RPMI 1640 medium.

  • Microdilution Plate Setup: 100 μL of each antifungal dilution and 100 μL of the yeast inoculum are added to the microdilution plate wells.

  • Incubation: Plates are incubated at 35-37°C for 24 hours. For some species, incubation may be extended to 48 hours.

  • MIC Determination: The MIC is read spectrophotometrically as the lowest concentration that produces a 50% reduction in growth compared to the drug-free control well.

Visualizing Fungal Resistance Pathways and Experimental Design

To better understand the complex processes of azole resistance and the workflow for its assessment, the following diagrams are provided.

Azole_Resistance_Signaling cluster_extracellular Extracellular cluster_cell Fungal Cell cluster_resistance Resistance Mechanisms Azole Azole CellMembrane Cell Membrane Azole_intracellular Intracellular Azole Azole->Azole_intracellular Enters Cell CYP51A_overexpression CYP51A Overexpression CYP51A CYP51A Enzyme CYP51A_overexpression->CYP51A Increases Amount CYP51A_mutation CYP51A Mutation CYP51A_mutation->CYP51A Reduces Azole Binding Efflux_pump Efflux Pump Upregulation Efflux_pump->Azole_intracellular Reduces Concentration Azole_intracellular->CYP51A Inhibition Ergosterol_biosynthesis Ergosterol Biosynthesis Ergosterol_biosynthesis->CellMembrane Maintains Integrity CYP51A->Ergosterol_biosynthesis Catalyzes

Caption: Signaling pathway of azole resistance in fungi.

Experimental_Workflow Start Start: Isolate Fungal Strain Inoculum Prepare Fungal Inoculum Start->Inoculum Microdilution Inoculate Microdilution Plates Inoculum->Microdilution Dilutions Prepare Serial Dilutions of Antifungals Dilutions->Microdilution Incubate Incubate Plates (24-72h) Microdilution->Incubate Read_MIC Determine Minimum Inhibitory Concentration (MIC) Incubate->Read_MIC Analyze Analyze and Compare Data Read_MIC->Analyze End End: Comparative Efficacy Determined Analyze->End

Caption: Experimental workflow for antifungal susceptibility testing.

Logical_Comparison Penconazole Penconazole Efficacy Efficacy Penconazole->Efficacy Other_Triazoles Other Triazoles (e.g., Voriconazole, Itraconazole) Other_Triazoles->Efficacy Resistant_Fungi Resistant Fungal Isolates Efficacy->Resistant_Fungi is evaluated against

Caption: Logical relationship for comparing fungicide efficacy.

Conclusion

While penconazole is an effective fungicide against a range of susceptible fungal pathogens, its utility against resistant strains, particularly those with mutations in the cyp51A gene, is significantly diminished. The available data suggests that resistant isolates often exhibit high-level cross-resistance to penconazole. In contrast, some of the second-generation triazoles, such as voriconazole and posaconazole, may retain some activity against certain resistant genotypes, although their efficacy is also compromised.

The lack of comprehensive, comparative data for penconazole against a broad spectrum of clinically relevant resistant fungal isolates highlights a gap in the current research landscape. Further studies are warranted to fully characterize the activity of penconazole and its metabolites against contemporary resistant fungal strains. Such research is crucial for developing effective resistance management strategies and for informing the development of next-generation antifungal agents.

References

A Comparative Guide to the Validation of a QuEChERS Method for Penconazole Hydroxide Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a validated QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for the determination of penconazole hydroxide residues in food matrices. While specific validation data for penconazole hydroxide is not extensively available in public literature, this guide leverages established methodologies for its parent compound, penconazole, to present a robust analytical approach. Penconazole is a systemic triazole fungicide used to control a variety of fungal pathogens on fruits and vegetables.[1][2][3] Its metabolism in plants can lead to the formation of hydroxylated metabolites, including penconazole hydroxide.[4] Therefore, a reliable analytical method is crucial for monitoring its residues and ensuring food safety.

The QuEChERS methodology has become a popular choice for pesticide residue analysis due to its simplicity, high throughput, and minimal solvent consumption.[5][6][7] This guide will detail a proposed QuEChERS protocol for penconazole hydroxide, compare its expected performance with alternative analytical techniques, and provide the necessary data and visualizations to support its implementation in a research or quality control setting.

Experimental Protocol: QuEChERS Method for Penconazole Hydroxide

This protocol is adapted from established QuEChERS methods for penconazole and other pesticide residues in food matrices.[8][9][10][11][12]

1. Sample Preparation and Homogenization:

  • Weigh 10 g of a representative homogenized sample (e.g., fruit or vegetable puree) into a 50 mL centrifuge tube.

  • For dry samples, add an appropriate amount of deionized water to achieve a total water content of approximately 80-85%.

  • Add 10 mL of acetonitrile to the tube.

  • Add an appropriate internal standard solution.

2. Extraction and Partitioning:

  • Add the QuEChERS extraction salts (4 g anhydrous magnesium sulfate, 1 g sodium chloride, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate) to the tube.

  • Immediately cap the tube and shake vigorously for 1 minute to ensure proper mixing and prevent the agglomeration of salts.

  • Centrifuge the tube at 4000 rpm for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL d-SPE tube containing 900 mg of anhydrous magnesium sulfate, 150 mg of primary secondary amine (PSA), and 150 mg of C18 sorbent.

  • For samples with high chlorophyll content, 50 mg of graphitized carbon black (GCB) can be added to the d-SPE tube.

  • Vortex the d-SPE tube for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

4. Final Extract Preparation and Analysis:

  • Take a 1 mL aliquot of the cleaned extract and transfer it to a vial.

  • Acidify the extract with 5 µL of formic acid to improve the stability of the analyte.

  • The extract is now ready for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Performance Comparison

The following table summarizes the expected performance of the proposed QuEChERS method for penconazole hydroxide in comparison to other established analytical techniques for penconazole.

ParameterQuEChERS with LC-MS/MS (Predicted)Gas Chromatography with Electron Capture Detector (GC-ECD)Gas Chromatography-Mass Spectrometry (GC-MS)
Limit of Detection (LOD) 0.1 - 1.0 µg/kg1 - 10 µg/kg1 - 5 µg/kg
Limit of Quantification (LOQ) 0.5 - 5.0 µg/kg[8]10 - 50 µg/kg5 - 20 µg/kg
Recovery 80 - 110%[8][13]70 - 90%[14]75 - 95%
Linearity (R²) > 0.99[15]> 0.98> 0.99
Throughput HighMediumMedium
Selectivity Very HighMediumHigh
Matrix Effects Can be significant, requires matrix-matched standards[15]ModerateModerate
Cost per Sample Low to MediumLowMedium

QuEChERS Workflow for Penconazole Hydroxide Analysis

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis Sample 1. Homogenized Sample (10g) ACN Add Acetonitrile (10mL) Sample->ACN Salts Add QuEChERS Salts ACN->Salts Shake1 Shake (1 min) Salts->Shake1 Centrifuge1 Centrifuge (5 min) Shake1->Centrifuge1 Aliquot 2. Take Acetonitrile Aliquot (6mL) Centrifuge1->Aliquot Supernatant dSPE Add to d-SPE Tube (MgSO4, PSA, C18) Aliquot->dSPE Shake2 Vortex (1 min) dSPE->Shake2 Centrifuge2 Centrifuge (5 min) Shake2->Centrifuge2 Final_Extract 3. Collect Clean Extract Centrifuge2->Final_Extract Supernatant Acidify Acidify with Formic Acid Final_Extract->Acidify LCMS LC-MS/MS Analysis Acidify->LCMS

Caption: Workflow of the QuEChERS method for penconazole hydroxide.

Alternative Analytical Methods

While the QuEChERS method coupled with LC-MS/MS is highly effective, other analytical techniques have been employed for the analysis of penconazole and its residues.

  • Gas Chromatography (GC): GC coupled with detectors like Electron Capture Detector (ECD) or Nitrogen-Phosphorus Detector (NPD) has been traditionally used for penconazole analysis.[1][16] These methods can be robust and cost-effective but may require derivatization steps for polar metabolites and can be more susceptible to matrix interferences.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers higher selectivity and confirmation of the analyte's identity compared to GC-ECD/NPD.[17][18] It is a powerful tool for residue analysis, although it may have slightly lower sensitivity for some compounds compared to LC-MS/MS.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the current state-of-the-art for pesticide residue analysis, offering high sensitivity, selectivity, and the ability to analyze a wide range of compounds without derivatization.[16][19] It is the recommended detection technique for the QuEChERS method described in this guide.

Conclusion

The proposed QuEChERS method, in conjunction with LC-MS/MS analysis, presents a highly efficient, sensitive, and robust approach for the determination of penconazole hydroxide residues in various food matrices. While direct validation data for the hydroxide metabolite is limited, the established success of this methodology for the parent compound, penconazole, provides a strong foundation for its application. The detailed protocol and comparative data in this guide offer a valuable resource for laboratories seeking to implement reliable and high-throughput analysis of this and other triazole fungicide residues. The adaptability of the d-SPE cleanup step allows for optimization across different sample types, ensuring accurate and reliable results for comprehensive food safety monitoring.

References

Penconazole: A Comparative Analysis of In Vitro and In Vivo Antifungal Activity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro and in vivo antifungal activities of Penconazole, a triazole fungicide. The information is supported by experimental data to aid in the evaluation of its performance against various fungal pathogens.

Penconazole is a systemic fungicide belonging to the triazole class, widely utilized in agriculture to control a range of fungal diseases, most notably powdery mildew.[1][2] Its mechanism of action lies in the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane, thereby disrupting fungal growth and development.[1] This guide synthesizes available data on the in vitro and in vivo efficacy of Penconazole and provides a comparative perspective with other antifungal agents.

In Vitro Activity of Penconazole

A study investigating the enantiomers of penconazole reported the following IC50 values:

Fungal SpeciesS-(-)-penconazole IC50 (mg/L)R-(+)-penconazole IC50 (mg/L)
Alternaria alternata f. sp. mali0.281.24
Botryosphaeria berengeriana f. sp. piricola0.150.33
Colletotrichum gloeosporioides0.521.08
Fusarium oxysporum0.350.61
Data from a study on the bioactivity of penconazole enantiomers.[3]

These results indicate that the S-(-)-enantiomer of penconazole exhibits higher in vitro activity against these plant pathogenic fungi compared to the R-(+)-enantiomer.[3]

Further research has demonstrated Penconazole's inhibitory effects on various other fungi, including dermatophytes, although specific MIC or IC50 values from broad, comparative studies are not extensively published.[4][5][6][7]

In Vivo Efficacy of Penconazole

In vivo studies are crucial for evaluating a fungicide's performance under real-world conditions, taking into account factors such as plant metabolism, environmental conditions, and disease pressure. Penconazole has been extensively tested in field trials, primarily for the control of powdery mildew on various crops.

Control of Powdery Mildew:

  • Urdbean: Field experiments have shown that Penconazole (10% EC) applied at a concentration of 1.0 mL/L significantly reduces the incidence of powdery mildew in urdbean.[8] In another study, Penconazole (0.05%) was found to be as effective as other fungicides in controlling powdery mildew, with a disease intensity of less than 20%.[8]

  • Fieldpea: Studies on fieldpea have demonstrated the effectiveness of Penconazole in managing powdery mildew.[9]

  • Black Gram: In field experiments, Penconazole 10% EC was found to be effective in managing powdery mildew on black gram, following treatments with Cyflufenamid and a combination of Azoxystrobin, Tebuconazole, and Prochloraz.[10]

Comparative In Vivo Efficacy:

Direct comparisons with other fungicides in field trials provide a clearer picture of Penconazole's relative performance. For instance, in one study on fieldpea, while Penconazole was effective, a combination of tebuconazole + trifloxystrobin showed the highest reduction in powdery mildew incidence.[9]

Experimental Protocols

Standardized methods are essential for the reproducible evaluation of antifungal activity. The following provides an overview of the general protocols employed for in vitro and in vivo testing.

In Vitro Antifungal Susceptibility Testing

The Clinical and Laboratory Standards Institute (CLSI) document M38-A2 provides a reference method for broth dilution antifungal susceptibility testing of filamentous fungi.[11][12][13][14]

Key Steps in a Broth Microdilution Assay:

  • Preparation of Fungal Inoculum: A standardized suspension of fungal spores or conidia is prepared.

  • Preparation of Antifungal Dilutions: Serial dilutions of Penconazole and other comparator fungicides are made in a liquid growth medium in microtiter plates.

  • Inoculation: The fungal inoculum is added to each well of the microtiter plate.

  • Incubation: The plates are incubated at a specific temperature for a defined period.

  • Determination of MIC: The MIC is determined as the lowest concentration of the antifungal agent that completely inhibits visible fungal growth.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_inoculum Prepare Fungal Inoculum inoculation Inoculate Microtiter Plates prep_inoculum->inoculation prep_dilutions Prepare Fungicide Dilutions prep_dilutions->inoculation incubation Incubate Plates inoculation->incubation read_mic Determine Minimum Inhibitory Concentration (MIC) incubation->read_mic

Caption: Key stages in conducting a field trial to evaluate fungicide efficacy.

Signaling Pathway Inhibition by Triazole Fungicides

Penconazole, like other triazole fungicides, targets the ergosterol biosynthesis pathway in fungi. Specifically, it inhibits the enzyme lanosterol 14α-demethylase, which is encoded by the CYP51 gene. This enzyme is a crucial component of the sterol biosynthesis pathway and is responsible for the conversion of lanosterol to ergosterol. The disruption of this pathway leads to the accumulation of toxic sterol precursors and a deficiency of ergosterol, ultimately compromising the integrity and function of the fungal cell membrane.

Ergosterol Biosynthesis Inhibition by Penconazole

G acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene Multiple Steps lanosterol Lanosterol squalene->lanosterol cyp51 Lanosterol 14α-demethylase (CYP51) lanosterol->cyp51 ergosterol Ergosterol (Fungal Cell Membrane) penconazole Penconazole penconazole->cyp51 Inhibits cyp51->ergosterol

Caption: Penconazole inhibits the CYP51 enzyme, blocking ergosterol synthesis.

Conclusion

Penconazole demonstrates effective in vitro and in vivo activity against a range of fungal pathogens, particularly those causing powdery mildew. Its primary mode of action, the inhibition of ergosterol biosynthesis, is a well-established target for antifungal agents. While existing data confirms its efficacy, a more comprehensive and standardized collection of in vitro susceptibility data against a broader array of clinically and agriculturally important fungi would be beneficial for a more complete comparative analysis. Furthermore, detailed reporting of experimental protocols in published studies is crucial for the reproducibility and validation of findings. For researchers and professionals in drug development, Penconazole serves as a significant member of the triazole class of fungicides, and a thorough understanding of its comparative performance is essential for informed decision-making in disease management strategies.

References

A Comparative Guide to the Analysis of Penconazole Hydroxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the determination of Penconazole Hydroxide (PEN-OH), a major metabolite of the fungicide Penconazole. Due to the limited availability of direct inter-laboratory comparison studies for Penconazole Hydroxide, this document synthesizes data from single-laboratory validation studies to offer a comparative perspective on analytical performance. The information presented is intended to assist researchers in selecting and implementing appropriate analytical methods for their specific research needs.

Data Presentation: A Comparative Analysis of Analytical Methods

The following tables summarize the performance characteristics of various analytical methods for Penconazole and its metabolites. While specific data for Penconazole Hydroxide (PEN-OH) is limited, information on the parent compound and a related metabolite, Penconazole-COOH, is included to provide a broader context for analytical performance.

Table 1: Performance Characteristics of an LC-MS/MS Method for Penconazole Metabolites in Human Urine

AnalyteLimit of Detection (LOD)Inter-Assay VariationNotes
Penconazole-COOH0.25 µg/L[1]<15%[1]Method was not fully characterized for Penconazole-OH due to limited standard availability.[1]
PenconazoleNot specified20%[1]

Table 2: Performance of Analytical Methods for Penconazole in Various Matrices

Analytical MethodMatrixLimit of Quantification (LOQ)Recovery (%)Relative Standard Deviation (RSD) (%)
GC-FIDEmulsifiable Concentrate0.63 mg[2]98 - 106[2]1.40 - 1.43[2][3]
GC-ECD/NPDFruit Plant Matrices0.01–0.02 mg/kg[4][5]Not specifiedNot specified
GC-ECD/NPDMilk0.01 mg/kg[4][5]Not specifiedNot specified
GC-ECD/NPDAnimal Tissues0.05 mg/kg[4][5]Not specifiedNot specified
LC-MS/MSPlant Matrices0.01 mg/kg[4][5]Not specifiedNot specified

Table 3: Recovery Data for Penconazole Metabolites in Grapes

MetaboliteRecovery (%)
CGA13246562[4][5]
CGA12784156[4][5]
CGA17728030[4][5]

Experimental Protocols: A Detailed Look at an LC-MS/MS Method

The following is a representative protocol for the analysis of Penconazole and its metabolites in urine, based on a validated LC-MS/MS method.[1]

1. Sample Preparation

  • Objective: To extract Penconazole and its metabolites from the urine matrix and remove potential interferences.

  • Procedure:

    • Take a 1 mL aliquot of the urine sample.

    • Add an internal standard solution.

    • For the analysis of conjugated metabolites, perform enzymatic hydrolysis using β-glucuronidase.

    • Perform solid-phase extraction (SPE) for sample clean-up and concentration.

    • Elute the analytes from the SPE cartridge.

    • Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Objective: To separate, detect, and quantify Penconazole and its metabolites.

  • Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).

  • Chromatographic Conditions:

    • Column: A suitable reversed-phase C18 column.

    • Mobile Phase: A gradient of water and methanol, both containing a small percentage of formic acid to improve ionization.

    • Flow Rate: A constant flow rate appropriate for the column dimensions.

    • Injection Volume: Typically 5-10 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each analyte and internal standard.

3. Method Validation

  • Objective: To ensure the analytical method is suitable for its intended purpose.

  • Parameters to Evaluate:

    • Linearity: Assessed by analyzing a series of calibration standards over the expected concentration range.

    • Accuracy and Precision: Determined by analyzing quality control (QC) samples at different concentrations on the same day (intra-assay) and on different days (inter-assay).

    • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

    • Matrix Effect: The effect of co-eluting matrix components on the ionization of the analyte.

    • Recovery: The efficiency of the extraction procedure.

Visualizing the Workflow

The following diagrams illustrate the key processes involved in the analysis of Penconazole Hydroxide.

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis urine_sample Urine Sample Aliquot add_is Add Internal Standard urine_sample->add_is hydrolysis Enzymatic Hydrolysis (for conjugated metabolites) add_is->hydrolysis spe Solid-Phase Extraction (SPE) hydrolysis->spe elution Elution spe->elution evaporation Evaporation & Reconstitution elution->evaporation lc_separation LC Separation evaporation->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection data_processing Data Processing & Quantification ms_detection->data_processing

Caption: Experimental workflow for the analysis of Penconazole Hydroxide in urine.

cluster_validation Method Validation Parameters linearity Linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq matrix_effect Matrix Effect lod_loq->matrix_effect recovery Recovery matrix_effect->recovery

Caption: Key parameters for analytical method validation.

References

Penconazole Hydroxide: An Objective Assessment of its Bioaccumulation Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The bioaccumulation of chemical compounds in the environment is a critical consideration in the development of new products, particularly in the agricultural and pharmaceutical sectors. Understanding the potential for a substance to accumulate in living organisms is paramount for assessing its environmental impact and ensuring the safety of the food chain. This guide provides a comparative analysis of the bioaccumulation potential of penconazole, a widely used triazole fungicide, with a focus on its hydroxylated metabolite, penconazole hydroxide. Due to a lack of available data on penconazole hydroxide, this guide will focus on the parent compound and compare its bioaccumulation potential with alternative fungicides.

Understanding Bioaccumulation and the Bioconcentration Factor (BCF)

Bioaccumulation refers to the process by which a chemical substance is absorbed by an organism from its surrounding environment, leading to a concentration of the substance in the organism's tissues that is greater than in the surrounding medium. The Bioconcentration Factor (BCF) is a key metric used to quantify this potential. It is the ratio of the concentration of a chemical in an organism to the concentration of the chemical in the surrounding environment (typically water) at a steady state. A higher BCF value indicates a greater potential for the substance to bioaccumulate.

Penconazole: Bioaccumulation Profile

The octanol-water partition coefficient (log P or logKow) is a measure of a chemical's lipophilicity, or its tendency to dissolve in fats, oils, and lipids. A higher log P value often correlates with a higher potential for bioaccumulation. Penconazole has a reported log P value of 3.72, suggesting a moderate potential for bioaccumulation.

Experimental studies have determined the Bioconcentration Factor (BCF) for penconazole to be 320 L/kg . This value places penconazole in the category of having a moderate potential for bioconcentration in aquatic organisms.

Comparison with Alternative Fungicides

To provide a comprehensive assessment, the bioaccumulation potential of penconazole is compared with that of other commonly used fungicides, including other triazoles and fungicides from the strobilurin class.

Fungicide ClassActive IngredientBioconcentration Factor (BCF) (L/kg)Log P (logKow)Bioaccumulation Potential
Triazole Penconazole 320 3.72 Moderate
TriazoleMyclobutanil37 (estimated)2.94Moderate
TriazoleTebuconazole78 - 140 (estimated)3.7High (estimated)
StrobilurinAzoxystrobin21 (estimated)2.5Low
StrobilurinTrifloxystrobin431 - 5404.5High

Note: Some BCF values are estimated based on log P values and may not reflect the results of direct experimental measurement.

Experimental Protocols: The OECD 305 Guideline

The determination of the Bioconcentration Factor is typically conducted following the standardized methodology outlined in the OECD Test Guideline 305: Bioaccumulation in Fish .[1][2] This guideline provides a robust framework for assessing the bioconcentration potential of chemicals in fish under laboratory conditions.

The test consists of two main phases:

  • Uptake Phase: Fish are exposed to a constant concentration of the test substance in the water for a specific period (usually 28 days). During this phase, the concentration of the substance in the fish tissue is monitored at regular intervals until a steady state is reached, where the rate of uptake equals the rate of elimination.[1][2]

  • Depuration Phase: After the uptake phase, the fish are transferred to clean, untreated water. The concentration of the substance in the fish tissue is then monitored over time to determine the rate of elimination (depuration).[1][2]

The BCF can be calculated in two ways:

  • Steady-State BCF: Calculated as the ratio of the concentration of the substance in the fish (at steady state) to the concentration in the water.

  • Kinetic BCF: Calculated from the rates of uptake and depuration, which can be determined even if a steady state is not reached during the uptake phase.

Below is a diagram illustrating the workflow of a typical OECD 305 bioaccumulation study.

OECD_305_Workflow cluster_0 Preparation cluster_1 Uptake Phase (e.g., 28 days) cluster_2 Depuration Phase cluster_3 Data Analysis Acclimation Acclimation of Test Fish Exposure Exposure of Fish to Test Substance Acclimation->Exposure Test_Substance_Prep Preparation of Test Substance Solution Test_Substance_Prep->Exposure Sampling_Fish_Water_Uptake Regular Sampling of Fish and Water Exposure->Sampling_Fish_Water_Uptake Transfer Transfer Fish to Clean Water Exposure->Transfer Analysis_Uptake Analysis of Substance Concentration Sampling_Fish_Water_Uptake->Analysis_Uptake BCF_Calculation Calculation of Bioconcentration Factor (BCF) Analysis_Uptake->BCF_Calculation Sampling_Fish_Depuration Regular Sampling of Fish Transfer->Sampling_Fish_Depuration Analysis_Depuration Analysis of Substance Concentration Sampling_Fish_Depuration->Analysis_Depuration Analysis_Depuration->BCF_Calculation

Caption: Workflow of the OECD 305 Bioaccumulation Test.

Signaling Pathways and Logical Relationships

The process of bioaccumulation is a complex interplay of absorption, distribution, metabolism, and excretion (ADME). The following diagram illustrates the logical relationship between the properties of a chemical and its potential for bioaccumulation.

Bioaccumulation_Factors cluster_properties Chemical Properties cluster_process Biological Processes LogP High Log P (Lipophilicity) Uptake Increased Uptake from Environment LogP->Uptake Distribution Distribution to Fatty Tissues LogP->Distribution Persistence Environmental Persistence Persistence->Uptake Metabolism_Rate Low Rate of Metabolism Elimination Decreased Elimination Metabolism_Rate->Elimination Bioaccumulation High Bioaccumulation Potential (High BCF) Uptake->Bioaccumulation Distribution->Bioaccumulation Elimination->Bioaccumulation

Caption: Factors influencing bioaccumulation potential.

Conclusion

Based on its Bioconcentration Factor of 320 L/kg and a log P of 3.72, penconazole demonstrates a moderate potential for bioaccumulation in aquatic organisms. While this is a significant consideration, it is important to note that other fungicides, such as trifloxystrobin, exhibit a higher bioaccumulation potential. Conversely, fungicides like azoxystrobin show a lower potential for bioaccumulation. The absence of specific data for penconazole hydroxide highlights a knowledge gap that warrants further investigation to fully assess the environmental impact of penconazole and its metabolites. Researchers and drug development professionals should consider these comparative data and the underlying experimental protocols when evaluating the environmental safety of new and existing chemical compounds.

References

A Comparative Analysis of Penconazole and its Primary Metabolite, Penconazole Hydroxide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the metabolomic profiles of the systemic triazole fungicide penconazole and its principal hydroxylated metabolite, penconazole hydroxide. The information is intended for researchers, scientists, and professionals in drug development to facilitate a deeper understanding of the biotransformation and metabolic consequences of penconazole exposure.

Metabolic Fate and Key Differences

Penconazole is extensively metabolized in various organisms, including plants, animals, and humans, primarily through oxidation. The most significant initial step in its biotransformation is the hydroxylation of the alkyl chain, leading to the formation of penconazole hydroxide (also referred to as PEN-OH or CGA132465). This metabolite is often the most predominant residue found in toxicological and environmental studies.

Subsequent metabolic steps for penconazole hydroxide can involve further oxidation to form a carboxylic acid derivative (PEN-COOH or CGA177279) or conjugation with molecules like glucuronic acid or sulfuric acid to facilitate excretion. While penconazole is the initial xenobiotic, its metabolic products, particularly penconazole hydroxide, are crucial for understanding its overall biological activity and potential toxicity.

Quantitative Metabolite Data

The following tables summarize quantitative data on the detection and levels of penconazole and its metabolites from various studies.

Table 1: Penconazole and Metabolite Levels in Human Urine Following Exposure

CompoundMedian Molar Fraction (Free and Conjugated)Concentration Range in Urine (µg/L)Reference
Penconazole Hydroxide (PEN-OH)~0.92230 - 460[1][2]
Penconazole Carboxylic Acid (PEN-COOH)~0.035.2 - 16.7[1][2]

Table 2: Excretion of Penconazole Metabolites in Humans After a Single Oral Dose

MetabolitePercentage of Administered Dose ExcretedForm of ExcretionReference
Penconazole Hydroxide (PEN-OH)25% - 47%Largely conjugated[3]
Penconazole Carboxylic Acid (PEN-COOH)7% - 8%Largely unconjugated[3]

Table 3: Residues of Penconazole and its Predominant Metabolite in Grapes

CompoundResidue Level in Whole Grapes (mg/kg)Residue Level in Grape Juice (mg/kg)Reference
Penconazole + CGA132465 (Penconazole Hydroxide)0.0510.013[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used in key studies on penconazole metabolism.

Human Metabolism Study Protocol

  • Objective: To identify and quantify urinary metabolites of penconazole in exposed agricultural workers.[1][2]

  • Sample Collection: Five urine samples were collected from agricultural workers who had been exposed to penconazole.[1][2]

  • Sample Preparation: Urine samples were subjected to enzymatic hydrolysis with β-glucuronidase to deconjugate metabolites.[1][2]

  • Analytical Method: Liquid chromatography coupled with hybrid triple quadrupole-linear ion trap mass spectrometry (LC-MS/MS) with electrospray ionization was used for the analysis.[1][2]

  • Metabolite Identification: Candidate metabolites were identified by multiple reaction monitoring (MRM), checking isotopic patterns for the presence of two chlorine atoms, and evaluating full mass spectra.[1][2]

  • Quantification: Free compounds were quantified using a deuterated penconazole internal standard.[1][2]

Animal (Goat) Metabolism Study Protocol

  • Objective: To determine the metabolic pathway of penconazole in goats.[4]

  • Dosing: Goats were administered [14C-triazole] penconazole.[4]

  • Sample Collection: Edible tissues and milk were collected for residue analysis.[4]

  • Residue Identification: The principal residues in tissues and milk were identified as the parent penconazole, free and conjugated CGA132465 (penconazole hydroxide), and CGA177279 (penconazole carboxylic acid).[4]

Plant (Grape) Metabolism Study Protocol

  • Objective: To investigate the metabolism of penconazole in grapes.[4]

  • Treatment: Grape plants were treated four times with [14C-triazole] penconazole by foliar spraying.[4]

  • Sample Collection: Mature grapes and leaves were harvested 68 days after the last treatment.[4]

  • Residue Analysis: Total radioactive residues were determined and partitioned into juice and press cake fractions. The primary metabolite, β-monohydroxy metabolite (CGA132465), was identified and quantified.[4]

Visualizing Metabolic Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the metabolic transformation of penconazole and a typical experimental workflow for its analysis.

Penconazole_Metabolism Penconazole Penconazole Penconazole_Hydroxide Penconazole Hydroxide (PEN-OH / CGA132465) Penconazole->Penconazole_Hydroxide Hydroxylation Penconazole_Carboxylic_Acid Penconazole Carboxylic Acid (PEN-COOH / CGA177279) Penconazole_Hydroxide->Penconazole_Carboxylic_Acid Oxidation Conjugates Glucuronide/Sulfate Conjugates Penconazole_Hydroxide->Conjugates Conjugation Excretion Excretion Penconazole_Carboxylic_Acid->Excretion Conjugates->Excretion Experimental_Workflow Urine_Sample Urine Sample Collection Enzymatic_Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) Urine_Sample->Enzymatic_Hydrolysis Internal_Standard Addition of Deuterated Internal Standard Enzymatic_Hydrolysis->Internal_Standard LC_MSMS LC-MS/MS Analysis Metabolite_ID Metabolite Identification (MRM, Isotopic Pattern) LC_MSMS->Metabolite_ID Internal_Standard->LC_MSMS Quantification Quantification Metabolite_ID->Quantification

References

Safety Operating Guide

Navigating the Disposal of Penconazole: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals handling Penconazole, a fungicide with potential reproductive toxicity and significant aquatic hazards, adherence to strict disposal protocols is paramount.[1][2][3][4][5] This guide provides essential, step-by-step instructions to ensure the safe and compliant disposal of Penconazole waste.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with Penconazole. It is harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1][2] Therefore, preventing its release into the environment is a primary concern.[2][3]

Personal Protective Equipment (PPE):

  • Gloves: Wear chemically resistant gloves.

  • Eye Protection: Use safety goggles or a face shield.[1][3]

  • Lab Coat: A lab coat or other protective clothing is necessary to prevent skin contact.[1][3]

Step-by-Step Disposal Protocol for Penconazole Waste

This protocol is designed to align with general laboratory chemical waste management guidelines and specific information from Penconazole safety data sheets.

Step 1: Waste Identification and Segregation

  • Characterize the Waste: Determine if the Penconazole waste is a pure substance, a contaminated material (e.g., gloves, paper towels), or a dilute solution.

  • Segregate Waste Streams: Do not mix Penconazole waste with other incompatible chemical waste.[6][7] Store it in a designated and properly labeled waste container.

Step 2: Containerization

  • Select an Appropriate Container: Use a chemically compatible, leak-proof container with a secure lid.[6][7] Plastic containers are often preferred for chemical waste.[8]

  • Labeling: Clearly label the container with "Hazardous Waste," the name "Penconazole," and any other components of the waste stream. The label should also include the date when the first waste was added.

Step 3: Accumulation and Storage

  • Satellite Accumulation Area: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[8]

  • Storage Limits: Adhere to the storage limits for hazardous waste, which is typically a maximum of 55 gallons. For acutely toxic "P-listed" chemicals, the limit is one quart of liquid or one kilogram of solid.[8]

  • Secure Storage: Keep the waste container closed at all times, except when adding waste.[8] Store it in a cool, well-ventilated area away from heat and direct sunlight.[2][4]

Step 4: Disposal of Empty Containers

  • Triple Rinsing: Empty Penconazole containers should be triple-rinsed with a suitable solvent.[9]

  • Rinsate Collection: The rinsate from the cleaning process is also considered hazardous waste and must be collected and disposed of accordingly.[9]

  • Container Disposal: After triple-rinsing, the container may be disposed of as non-hazardous waste, though local regulations should be confirmed.[3] Puncturing or crushing the container can prevent reuse.[9]

Step 5: Arranging for Professional Disposal

  • Contact Environmental Health and Safety (EHS): Your institution's EHS department is responsible for the collection and disposal of hazardous chemical waste.[8]

  • Schedule a Pickup: Follow your institution's procedures to schedule a waste pickup.

  • Documentation: Ensure all necessary paperwork is completed for the waste manifest, which tracks the waste from generation to its final disposal.[6]

Spill Management

In the event of a Penconazole spill, immediate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: Evacuate unnecessary personnel and ensure the area is well-ventilated.[2]

  • Contain the Spill: Use a non-combustible absorbent material like sand, earth, or vermiculite to contain the spill.[3]

  • Collect and Dispose: Carefully collect the absorbent material and place it in a labeled hazardous waste container for disposal.[2][3]

  • Decontaminate: Clean the spill area thoroughly.[3]

Quantitative Data on Chemical Waste

The following table summarizes key regulatory and safety parameters relevant to the disposal of laboratory chemical waste, including substances like Penconazole.

ParameterGuideline/RegulationSignificance for Penconazole Disposal
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects.[1][2]Prohibits drain disposal and necessitates containment to prevent environmental release.
Oral Toxicity Harmful if swallowed.[1][2]Requires careful handling to prevent ingestion and mandates clear labeling of waste.
Satellite Accumulation Limit Up to 55 gallons of hazardous waste.[8]Dictates the maximum amount of Penconazole waste that can be stored in the lab before requiring removal.
Acute Hazardous Waste Limit 1 quart of liquid or 1 kg of solid for "P-listed" waste.[8]While Penconazole is not typically "P-listed," this highlights stricter limits for highly toxic substances.
Waste Storage Time Limit Varies by generator status (e.g., 90 days for Large Quantity Generators).[7][10]Ensures timely removal of accumulated chemical waste from the laboratory.

Experimental Protocols Cited

The disposal procedures outlined are based on established safety protocols and regulatory requirements for handling hazardous chemical waste in a laboratory setting. Key experimental protocols implicitly referenced include:

  • Hazardous Waste Determination: A process to identify if a chemical waste exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity as defined by the Resource Conservation and Recovery Act (RCRA).[8]

  • Satellite Accumulation Area (SAA) Management: A set of procedures for the safe storage of hazardous waste at the point of generation, in compliance with EPA and OSHA regulations.[6][8]

Visualizing the Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of Penconazole waste.

Penconazole_Disposal_Workflow cluster_0 Waste Generation & Segregation cluster_1 Containerization & Storage cluster_2 Final Disposal Generate Generate Penconazole Waste Characterize Characterize Waste (Pure, Contaminated, Solution) Generate->Characterize Segregate Segregate from Incompatible Waste Characterize->Segregate Containerize Use Labeled, Leak-Proof Container Segregate->Containerize Store Store in Satellite Accumulation Area Contact_EHS Contact EHS for Pickup Store->Contact_EHS Manifest Complete Waste Manifest Contact_EHS->Manifest Transport Professional Disposal Manifest->Transport

References

Personal protective equipment for handling Penconazol Hydroxide

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Penconazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential, immediate safety and logistical information for handling Penconazole, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans. Adherence to these guidelines is critical to ensure personal safety and environmental protection. Penconazole is a systemic triazole fungicide and is classified as harmful if swallowed and is suspected of damaging fertility or the unborn child.[1][2] It is also very toxic to aquatic life with long-lasting effects.[1][3]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against exposure to Penconazole. The following table summarizes the recommended PPE for various laboratory operations.

Operation Required Personal Protective Equipment
Handling and Weighing - Gloves: Chemical-resistant gloves (e.g., nitrile rubber).[1] - Eye Protection: Tightly fitting safety goggles or a face shield.[3] - Protective Clothing: A lab coat or chemical-resistant apron. For larger quantities, impervious clothing is recommended.[3][4] - Respiratory Protection: In case of inadequate ventilation or when handling powders, a full-face respirator with appropriate filters is necessary.[3][5]
Preparing Solutions - Gloves: Chemical-resistant gloves.[1] - Eye Protection: Safety glasses with side shields or a face shield.[5] - Protective Clothing: Lab coat.[4] - Work Area: Perform in a well-ventilated area or a chemical fume hood.[1][6]
Application/Use - Gloves: Chemical-resistant gloves.[7] - Eye Protection: Safety glasses or goggles.[4] - Protective Clothing: Long-sleeved shirt, long pants, and closed-toe shoes.[8] - Respiratory Protection: If applying as a spray or aerosol, use a respirator.[5]

Operational and Disposal Plans

Handling and Storage

Proper handling and storage procedures are crucial to prevent accidental exposure and maintain the chemical's integrity.

Handling:

  • Always handle Penconazole in a well-ventilated area.[1][3]

  • Avoid contact with skin, eyes, and clothing.[4]

  • Do not eat, drink, or smoke in areas where Penconazole is handled or stored.[1][3]

  • Wash hands thoroughly with soap and water after handling.[1][4]

  • Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[1]

Storage:

  • Store in the original, tightly closed container in a cool, dry, and well-ventilated place.[1][3]

  • Keep away from heat, sparks, open flames, and direct sunlight.[1][7]

  • Store locked up and out of reach of children and unauthorized personnel.[1][3][8]

  • Store away from incompatible materials such as strong acids, strong bases, and strong oxidizing agents.[1] Also, avoid mixing with copper-based fungicides and alkaline substances.[8]

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

Exposure Route First Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][9]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15-20 minutes. Seek medical advice if irritation persists.[1][4][5]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][5]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention or call a poison control center.[1][5]
Spill and Leak Procedures

In the event of a spill, follow these steps to ensure safety and minimize environmental contamination:

  • Evacuate: Evacuate unnecessary personnel from the area.[1]

  • Ventilate: Ensure the area is well-ventilated.[1]

  • Contain: Prevent further leakage or spillage if it is safe to do so.[3] Use an absorbent material like sand, soil, or universal binders to contain the spill.[6]

  • Collect: Carefully sweep or shovel the absorbed material into a suitable, closed container for disposal.[1][6]

  • Clean: Clean the spill area thoroughly.

  • Report: Notify the appropriate authorities if the spill enters sewers or public waters.[1]

Disposal Plan

Dispose of Penconazole and its containers in accordance with local, state, and federal regulations.

  • Waste Product: Dispose of waste at an authorized hazardous waste collection point.[1][5] Do not allow it to enter drains or water sources.[1][8]

  • Contaminated Packaging: Empty containers should be triple-rinsed with an appropriate solvent.[4] The rinsate should be collected and disposed of as hazardous waste. Puncture and flatten the container to prevent reuse.[4]

Experimental Workflow: Safe Handling of Penconazole

The following diagram outlines the procedural workflow for safely handling Penconazole in a laboratory setting.

Workflow for Safe Handling of Penconazole cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase cluster_emergency Emergency Procedures A Review Safety Data Sheet (SDS) B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Prepare Well-Ventilated Work Area (Fume Hood) B->C D Weigh/Measure Penconazole C->D Proceed with caution E Prepare Solution D->E F Conduct Experiment E->F G Decontaminate Work Surfaces F->G Experiment complete K In Case of Spill: Follow Spill Protocol F->K If spill occurs L In Case of Exposure: Follow First Aid Measures F->L If exposure occurs H Properly Dispose of Waste (Chemical & Contaminated Materials) G->H I Remove and Dispose of PPE H->I J Wash Hands Thoroughly I->J

Caption: Workflow for the safe handling of Penconazole in a laboratory setting.

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.